molecular formula C47H83GdN4O17P- B15548932 14:0 PE-DTPA (Gd)

14:0 PE-DTPA (Gd)

Katalognummer: B15548932
Molekulargewicht: 1164.4 g/mol
InChI-Schlüssel: BBRUHUIOHRNQIT-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

14:0 PE-DTPA (Gd) is a useful research compound. Its molecular formula is C47H83GdN4O17P- and its molecular weight is 1164.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 14:0 PE-DTPA (Gd) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 14:0 PE-DTPA (Gd) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C47H83GdN4O17P-

Molekulargewicht

1164.4 g/mol

IUPAC-Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl-[2-[2-[2,3-di(tetradecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);hydron

InChI

InChI=1S/C47H87N4O17P.Gd/c1-3-5-7-9-11-13-15-17-19-21-23-25-46(61)65-38-40(68-47(62)26-24-22-20-18-16-14-12-10-8-6-4-2)39-67-69(63,64)66-32-27-48-41(52)33-50(35-43(55)56)30-28-49(34-42(53)54)29-31-51(36-44(57)58)37-45(59)60;/h40H,3-39H2,1-2H3,(H,48,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,63,64);/q;+3/p-4

InChI-Schlüssel

BBRUHUIOHRNQIT-UHFFFAOYSA-J

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to 14:0 PE-DTPA (Gd) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 14:0 PE-DTPA (Gd)

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt) , commonly abbreviated as 14:0 PE-DTPA (Gd) , is a specialized gadolinium-based lipid complex designed for use as a magnetic resonance imaging (MRI) contrast agent. This molecule is engineered to be incorporated into the lipid bilayer of nanoparticles, such as liposomes, to enhance the quality of MRI images.

At its core, 14:0 PE-DTPA (Gd) is a functionalized phospholipid. The "14:0 PE" component refers to 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine, a phospholipid with two saturated 14-carbon fatty acid chains (myristic acid). This lipid moiety serves as an anchor, allowing the molecule to be stably integrated into a lipid bilayer. The headgroup of the phosphoethanolamine is covalently linked to diethylenetriaminepentaacetic acid (DTPA), a powerful chelating agent. This DTPA cage securely encapsulates a gadolinium (Gd³⁺) ion.

Gadolinium is a rare earth metal with seven unpaired electrons, making it highly paramagnetic.[1] When placed in a strong magnetic field, such as in an MRI scanner, the gadolinium ion significantly shortens the T1 relaxation time of nearby water protons.[1][2] This accelerated relaxation results in a brighter signal on T1-weighted images, thereby improving the contrast and visibility of tissues and pathologies where the agent accumulates.[2] By incorporating 14:0 PE-DTPA (Gd) into a nanoparticle formulation, the gadolinium agent can be targeted to specific tissues or remain in circulation for longer periods, enabling applications like high-resolution vascular imaging and tumor detection.[3]

Chemical Structure and Properties

The chemical structure of 14:0 PE-DTPA (Gd) combines a lipid anchor with a metal chelate. The myristoyl fatty acid chains provide the hydrophobic character necessary for membrane insertion, while the phosphoethanolamine-DTPA-Gd headgroup is hydrophilic.

Chemical Name: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt)[3]

Molecular Formula: C₄₇H₉₀GdN₆O₁₇P[3]

Quantitative Data Summary

The following table summarizes key quantitative properties of 14:0 PE-DTPA (Gd) and related compounds for easy comparison.

PropertyValueNotes and References
Molecular Weight 1199.47 g/mol [3]
Purity >99%As determined by TLC.
Storage Temperature -20°C[3]
Longitudinal Relaxivity (r1) 20.66 mM⁻¹s⁻¹For solid lipid nanoparticles with surface-tethered Gd-DTPA using 14:0 PE-DTPA (Gd) at 1.4T.[4]
Longitudinal Relaxivity (r1) of free Gd-DTPA ~3.8 mM⁻¹s⁻¹At 3T and 25°C.[4]

Experimental Protocols

The primary application of 14:0 PE-DTPA (Gd) is in the formulation of paramagnetic liposomes or other lipid nanoparticles. Below is a generalized protocol for the preparation and characterization of such nanoparticles.

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar liposomes of a defined size.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other primary lipid

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • 14:0 PE-DTPA (Gd)

  • Chloroform and/or Methanol

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary lipid (e.g., DSPC), cholesterol, DSPE-PEG2000, and 14:0 PE-DTPA (Gd) in a suitable organic solvent like chloroform. A typical molar ratio might be 55:40:4:1 (DSPC:Cholesterol:DSPE-PEG2000:14:0 PE-DTPA(Gd)).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the desired aqueous buffer (e.g., PBS) pre-heated to a temperature above the phase transition temperature of the primary lipid (e.g., >55°C for DSPC).

    • Agitate the flask by gentle rotation to form a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Pass the lipid suspension through the membranes multiple times (e.g., 11-21 passes). This process results in the formation of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.

  • Purification:

    • Remove any unencapsulated material or free gadolinium by dialysis or size exclusion chromatography.

Characterization of Paramagnetic Liposomes

Methods:

  • Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to measure the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the liposomes.

  • Morphology: Cryo-transmission electron microscopy (Cryo-TEM) can be used to visualize the structure and lamellarity of the liposomes.[5]

  • Gadolinium Content: Inductively coupled plasma mass spectrometry (ICP-MS) can be used to quantify the amount of gadolinium incorporated into the liposomes.

  • Relaxivity Measurement:

    • Prepare a series of dilutions of the liposome suspension with known gadolinium concentrations.

    • Measure the T1 relaxation times of these samples using an MRI scanner or a relaxometer at a specific field strength and temperature.

    • The longitudinal relaxivity (r1) is determined by plotting the relaxation rate (1/T1) against the gadolinium concentration. The slope of the resulting linear fit represents the r1 value in units of mM⁻¹s⁻¹.

Visualizations

Mechanism of T1 Relaxation Enhancement

The following diagram illustrates the fundamental principle of how a gadolinium-based contrast agent enhances the T1 relaxation of water protons.

G Mechanism of T1 Relaxation Enhancement by Gd³⁺ cluster_0 Gd³⁺ Chelate in Liposome cluster_1 Bulk Water Environment cluster_2 Outcome Gd_chelate Gd³⁺-DTPA H2O_inner Inner-sphere H₂O Gd_chelate->H2O_inner Direct Coordination H2O_outer Outer-sphere H₂O Gd_chelate->H2O_outer Dipole-dipole interaction Bulk_H2O Bulk H₂O Protons H2O_inner->Bulk_H2O Fast Exchange H2O_outer->Bulk_H2O Translational Diffusion Relaxation Accelerated T1 Relaxation of Bulk Water Bulk_H2O->Relaxation MRI_Signal Increased Signal on T1-weighted MRI Relaxation->MRI_Signal

Caption: T1 relaxation enhancement by a liposomal Gd-DTPA complex.

Experimental Workflow for Paramagnetic Liposome Development

The following diagram outlines the typical workflow from the synthesis of paramagnetic liposomes to their characterization.

G Experimental Workflow for Paramagnetic Liposome Development cluster_char A 1. Lipid Mixture Preparation (Primary Lipid, Cholesterol, DSPE-PEG, 14:0 PE-DTPA(Gd)) B 2. Thin-Film Hydration A->B C 3. Extrusion (e.g., through 100 nm membrane) B->C D 4. Purification (e.g., Dialysis) C->D E Characterization D->E F Size & Zeta Potential (DLS) E->F G Morphology (Cryo-TEM) E->G H Gd Content (ICP-MS) E->H I Relaxivity (r₁) (MRI/Relaxometer) E->I

Caption: Workflow for preparing and characterizing 14:0 PE-DTPA (Gd) liposomes.

References

An In-depth Technical Guide to the Mechanism of Action of 14:0 PE-DTPA (Gd) as an MRI Contrast Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), commonly known as 14:0 PE-DTPA (Gd). This lipid-based contrast agent is engineered for magnetic resonance imaging (MRI) applications, primarily for incorporation into lipid nanoparticles such as liposomes or high-density lipoprotein (HDL)-like particles. Its fundamental principle of operation lies in the paramagnetic properties of the chelated gadolinium (Gd³⁺) ion, which significantly shortens the longitudinal (T1) relaxation time of adjacent water protons, thereby enhancing the signal intensity in T1-weighted MR images. This guide details the physicochemical properties, mechanism of action, relevant experimental protocols, and the biophysical interactions of 14:0 PE-DTPA (Gd) with cellular membranes.

Core Mechanism of Action

The efficacy of 14:0 PE-DTPA (Gd) as an MRI contrast agent is predicated on the paramagnetic nature of the gadolinium (Gd³⁺) ion. Gd³⁺ possesses seven unpaired electrons, giving it a large magnetic moment. When placed in a strong magnetic field, as in an MRI scanner, this large magnetic moment creates a fluctuating local magnetic field that enhances the relaxation rates of nearby water protons.

The primary mechanism is the reduction of the T1 relaxation time (spin-lattice relaxation) of water molecules. The Gd³⁺ ion, securely chelated by the diethylenetriaminepentaacetic acid (DTPA) moiety, allows for the close approach of water molecules. The rapid tumbling of the Gd³⁺ complex and the exchange of water molecules in and out of the gadolinium coordination sphere create the necessary magnetic field fluctuations to accelerate T1 relaxation. This results in a brighter signal on T1-weighted images in tissues where the contrast agent accumulates.

The 14:0 phosphatidylethanolamine (PE) component, featuring two myristoyl (14:0) fatty acid chains, serves as a lipid anchor. This allows for the stable incorporation of the Gd-DTPA headgroup into the phospholipid bilayer of nanoparticles, such as liposomes or reconstituted HDL particles. This nanoparticle formulation strategy offers several advantages:

  • Increased Payload: Nanoparticles can carry a high concentration of Gd³⁺ ions to a target site, increasing the local contrast enhancement.

  • Improved Pharmacokinetics: Encapsulation within a nanoparticle alters the biodistribution and can prolong the circulation time compared to small-molecule gadolinium chelates.

  • Targeting Capabilities: The surface of the nanoparticle can be modified with ligands to target specific tissues or cell types.

The rotational correlation time of the gadolinium complex is a critical factor influencing its relaxivity. By incorporating the Gd-DTPA-PE into a larger, more slowly tumbling nanoparticle, the relaxivity can be significantly increased compared to the free chelate.

Quantitative Data Summary

ParameterValueConditionsReference
Longitudinal Relaxivity (r1) 9 mM⁻¹s⁻¹20 MHz, 25 °C[1]
11 mM⁻¹s⁻¹60 MHz, 25 °C[1]
Transverse Relaxivity (r2) 22 mM⁻¹s⁻¹20 MHz, 25 °C[1]
31 mM⁻¹s⁻¹60 MHz, 25 °C[1]
r2/r1 Ratio 2.4420 MHz, 25 °C[1]
2.8260 MHz, 25 °C[1]

Note: These values are for the entire nanoparticle construct and reflect the enhanced relaxivity due to slower tumbling.

Biophysical Interactions with Cell Membranes

When formulated in nanoparticles, the 14:0 PE-DTPA (Gd) comes into close contact with cellular membranes. The interaction is primarily biophysical, driven by electrostatic forces and influencing the properties of the lipid bilayer.

  • Electrostatic Attraction: The negatively charged phosphate groups of phospholipids in the cell membrane can interact with the gadolinium complex. Studies have shown that Gd³⁺ has a high affinity for negatively charged lipids like phosphatidylserine (PS).[2][3]

  • Membrane Rigidification: The binding of gadolinium ions to the lipid headgroups can lead to a decrease in membrane fluidity, essentially making the membrane more rigid. This effect is more pronounced in membranes composed of fully saturated acyl chains, such as the myristoyl chains of 14:0 PE.[2]

  • Increased Liposome Size: The interaction of Gd³⁺ with lipid bilayers can lead to an increase in the size of liposomes, suggesting alterations in membrane curvature and packing.[2]

  • Phase Transition Temperature: The addition of Gd³⁺ to phospholipid vesicles has been shown to increase the phase transition temperature, indicating a stabilization of the gel phase and a reduction in membrane fluidity.[2]

These interactions do not typically involve a classical signaling cascade but rather represent a physical perturbation of the cell membrane, which could potentially influence the function of membrane-embedded proteins.

Mandatory Visualizations

G Mechanism of T1 Relaxation Enhancement by 14:0 PE-DTPA (Gd) cluster_nanoparticle Lipid Nanoparticle Gd_Lipid 14:0 PE-DTPA (Gd) (Lipid Anchor + Gd-Chelate) Bilayer Phospholipid Bilayer Gd_Lipid->Bilayer Incorporated via 14:0 lipid chains Water Bulk Water Protons (Randomly oriented spins) Gd_Lipid->Water Paramagnetic effect: fluctuating local magnetic field Relaxed_Water Water Protons with Shortened T1 Relaxation Water->Relaxed_Water Accelerated T1 Relaxation MRI Applied Magnetic Field (B0) MRI->Water Alignment of spins Signal Enhanced MRI Signal (Bright Contrast) Relaxed_Water->Signal

Caption: Core mechanism of T1 relaxation enhancement by 14:0 PE-DTPA (Gd).

G Biophysical Interaction of Gd-Lipid Nanoparticle with Cell Membrane cluster_nanoparticle Gd-Lipid Nanoparticle cluster_membrane Cell Membrane Gd_Headgroup Gd-DTPA Headgroup Interaction Electrostatic Attraction Gd_Headgroup->Interaction Lipid_Headgroups Anionic Phospholipid Headgroups (e.g., PS) Bilayer_Core Lipid Bilayer Core Interaction->Lipid_Headgroups Rigidification Membrane Rigidification (Decreased Fluidity) Interaction->Rigidification Size_Change Alteration of Membrane Curvature/Size Interaction->Size_Change

Caption: Biophysical interaction with the cell membrane.

G Experimental Workflow for Relaxivity Measurement Start Start Prep_Samples Prepare serial dilutions of 14:0 PE-DTPA (Gd) nanoparticles in buffer Start->Prep_Samples MRI_Scan Acquire T1 and T2 data using MRI scanner Prep_Samples->MRI_Scan Measure_T1_T2 Measure T1 and T2 relaxation times for each concentration MRI_Scan->Measure_T1_T2 Calc_R1_R2 Calculate relaxation rates R1 = 1/T1 and R2 = 1/T2 Measure_T1_T2->Calc_R1_R2 Plot Plot R1 and R2 vs. Gd concentration Calc_R1_R2->Plot Fit Perform linear regression on the plotted data Plot->Fit Result Calculate Relaxivity (r1, r2) from the slope of the line Fit->Result

Caption: Workflow for determining r1 and r2 relaxivity.

Experimental Protocols

Synthesis of 14:0 PE-DTPA (Gd)

While a specific, detailed protocol for 14:0 PE-DTPA (Gd) is proprietary to manufacturers, the general synthesis involves a two-step process:

  • Coupling of DTPA Dianhydride to 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (14:0 PE):

    • 14:0 PE is dissolved in a suitable organic solvent mixture (e.g., chloroform/methanol) containing a base (e.g., triethylamine) to deprotonate the primary amine of the ethanolamine headgroup.

    • DTPA dianhydride is added to the solution. The reaction is stirred at room temperature for several hours. The dianhydride reacts with the amine group of the PE to form an amide linkage, resulting in 14:0 PE-DTPA.[4]

    • The product is purified using chromatographic techniques to remove unreacted starting materials.

  • Chelation with Gadolinium (III):

    • The purified 14:0 PE-DTPA is dissolved in a solvent mixture (e.g., water/chloroform/methanol).

    • An aqueous solution of a gadolinium salt (e.g., GdCl₃ or Gd(OAc)₃) is added. The pH is adjusted to a slightly acidic to neutral range (pH 6-7) to facilitate chelation.[5]

    • The mixture is stirred for several hours, allowing the Gd³⁺ ion to coordinate with the DTPA moiety.

    • The final product, 14:0 PE-DTPA (Gd), is purified to remove any unchelated Gd³⁺.

Preparation of Gd-Containing Lipid Nanoparticles

This protocol is adapted from the preparation of HDL-like nanoparticles.[1]

  • Lipid Film Hydration:

    • The desired lipids (e.g., a major phospholipid like DMPC, 14:0 PE-DTPA (Gd), and any other components) are dissolved in an organic solvent (e.g., chloroform).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

    • The lipid film is dried under vacuum for at least one hour to remove residual solvent.

  • Hydration and Sonication/Extrusion:

    • The dried lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS).

    • The mixture is vortexed and then sonicated or subjected to multiple freeze-thaw cycles to form multilamellar vesicles.

    • To obtain unilamellar vesicles of a defined size, the suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

Measurement of T1 and T2 Relaxivity

This protocol is a generalized method for determining the relaxivity of a contrast agent.[1]

  • Phantom Preparation:

    • A series of phantoms are prepared with varying concentrations of the 14:0 PE-DTPA (Gd) nanoparticle suspension in an aqueous buffer (e.g., PBS). A phantom containing only the buffer is used as a control.

  • MRI Acquisition:

    • The phantoms are placed in an MRI scanner.

    • For T1 measurement: An inversion recovery sequence is used with a range of inversion times (TI).

    • For T2 measurement: A Carr-Purcell-Meiboom-Gill (CPMG) spin-echo sequence is used with multiple echo times (TE).

  • Data Analysis:

    • The signal intensity for each phantom at each TI (for T1) or TE (for T2) is measured from the resulting images.

    • T1 relaxation times are calculated by fitting the signal intensity versus TI data to the inversion recovery equation: SI(TI) = SI₀ * |1 - 2 * exp(-TI/T1)|.

    • T2 relaxation times are calculated by fitting the signal intensity versus TE data to the exponential decay equation: SI(TE) = SI₀ * exp(-TE/T2).

    • The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are calculated for each concentration.

    • The relaxivities (r1 and r2) are determined by plotting R1 and R2 against the gadolinium concentration. The slope of the resulting linear fit corresponds to the relaxivity in units of mM⁻¹s⁻¹.

Conclusion

References

In-Depth Technical Guide: Paramagnetic Properties of 14:0 PE-DTPA (Gd) for T1-Weighted Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the paramagnetic properties of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), hereafter referred to as 14:0 PE-DTPA (Gd). This gadolinium-chelated lipid is a key component in the formulation of nanoparticle-based contrast agents for T1-weighted magnetic resonance imaging (MRI). This document details its relaxivity, experimental protocols for its formulation and characterization, and relevant in vivo imaging methodologies.

Core Paramagnetic Properties and Rationale for Use

Gadolinium (Gd³⁺) is a potent paramagnetic ion due to its seven unpaired electrons, which efficiently shortens the T1 relaxation time of nearby water protons. This property is harnessed in MRI to enhance the signal intensity of tissues where the contrast agent accumulates, leading to brighter images on a T1-weighted scan.[1][2] However, free Gd³⁺ is toxic. In 14:0 PE-DTPA (Gd), the gadolinium ion is chelated by diethylenetriaminepentaacetic acid (DTPA), which is covalently linked to a phosphatidylethanolamine (PE) lipid with 14:0 (myristoyl) acyl chains. This molecular structure allows for the stable incorporation of gadolinium into lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs).

The incorporation of 14:0 PE-DTPA (Gd) into nanoparticles offers several advantages over small-molecule gadolinium contrast agents:

  • Enhanced Relaxivity: The slower tumbling rate of the large nanoparticle compared to a small molecule significantly increases the longitudinal relaxivity (r1), leading to greater T1 contrast enhancement at lower gadolinium concentrations.

  • Improved Biocompatibility and Safety: Encapsulation within a lipid nanoparticle can reduce the potential for gadolinium release and associated toxicity.

  • Prolonged Circulation: The nanoparticle formulation can be engineered for longer circulation times in the bloodstream, enabling extended imaging windows.

  • Targeted Delivery: The surface of the nanoparticles can be modified with targeting ligands to direct the contrast agent to specific tissues or cells.

Quantitative Data Summary

The relaxivity of a contrast agent is a measure of its efficiency in shortening the T1 (longitudinal) and T2 (transverse) relaxation times of water protons, denoted as r1 and r2, respectively. Higher r1 values are desirable for T1-weighted imaging.

Formulationr1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)r2/r1 RatioMagnetic FieldTemperatureReference
Solid Lipid Nanoparticles with 14:0 PE-DTPA (Gd)20.66Not ReportedNot Reported1.4 T37 °CDhenain et al., Bioconjugate Chem. 2013
Porphysomes with Gd-DTPA-bis(stearylamide)13191.46Not ReportedNot ReportedMargalik et al., Bioconj. Chem. 2022

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide protocols for the synthesis, characterization, and evaluation of nanoparticles containing 14:0 PE-DTPA (Gd).

Synthesis of Solid Lipid Nanoparticles (SLNs) Incorporating 14:0 PE-DTPA (Gd)

This protocol is adapted from the warm water-in-oil-in-water (W/O/W) double microemulsion method described by Dhenain et al. (2013).

Materials:

  • Glycerol monocaprate (solid lipid core)

  • Span 80 (hydrophobic emulsifier)

  • Tween 80 (hydrophilic emulsifier)

  • Phospholipid monolayer components (e.g., phosphatidylcholine)

  • 14:0 PE-DTPA (Gd)

  • Aqueous solution for encapsulation (e.g., buffer)

  • Deionized water

Procedure:

  • Primary Emulsion (W/O):

    • Melt the solid lipid core (glycerol monocaprate) and the hydrophobic emulsifier (Span 80) at a temperature above the lipid's melting point.

    • Add the 14:0 PE-DTPA (Gd) to this "oil" phase.

    • Separately, prepare the aqueous phase to be encapsulated.

    • Add the aqueous phase to the melted lipid phase and sonicate at high power to form a water-in-oil emulsion.

  • Secondary Emulsion (W/O/W):

    • Prepare a larger volume of aqueous solution containing the hydrophilic emulsifier (Tween 80).

    • Add the primary W/O emulsion to the Tween 80 solution while stirring vigorously.

    • Homogenize the mixture to form the W/O/W double emulsion.

  • Nanoparticle Solidification and Purification:

    • Cool the double emulsion in an ice bath to solidify the lipid core and form the SLNs.

    • Purify the SLNs from excess emulsifiers and unencapsulated material by methods such as dialysis or centrifugation.

Characterization of Nanoparticles

Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

  • Instrumentation: A Malvern Zetasizer or similar instrument.

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM KNO₃ to screen charge) to a concentration suitable for DLS, typically resulting in a count rate between 150-250 kcps.[3] The sample should be filtered through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove large aggregates.[4]

  • Measurement Parameters: Set the instrument to the appropriate temperature (e.g., 25°C or 37°C). The viscosity and refractive index of the dispersant should be correctly entered. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: The Z-average diameter and polydispersity index (PDI) provide information on the average particle size and the width of the size distribution. Zeta potential measurements indicate the surface charge of the nanoparticles, which is a factor in their stability.

Gadolinium Concentration Determination (Inductively Coupled Plasma - Mass Spectrometry - ICP-MS):

  • Sample Preparation:

    • Accurately measure a volume of the nanoparticle suspension.

    • Digest the sample to break down the lipid and organic components and release the gadolinium ions. A common method is microwave digestion with concentrated nitric acid.[5]

    • After digestion, dilute the sample to a known volume with deionized water containing an internal standard (e.g., thulium).[6]

  • Instrumentation: An ICP-MS instrument calibrated with gadolinium standards of known concentrations.

  • Analysis: Aspirate the prepared sample into the ICP-MS. The instrument will measure the intensity of the gadolinium isotopes (e.g., ¹⁵⁸Gd).

  • Quantification: Calculate the gadolinium concentration in the original nanoparticle suspension based on the calibration curve and the dilution factors.

Relaxivity Measurement (Nuclear Magnetic Resonance - NMR):

  • Instrumentation: An NMR spectrometer or a dedicated relaxometer (e.g., Bruker Minispec).

  • Sample Preparation: Prepare a series of dilutions of the nanoparticle suspension with known gadolinium concentrations (as determined by ICP-MS) in a suitable buffer or water.

  • T1 Measurement: Use an inversion-recovery pulse sequence to measure the T1 relaxation time for each sample.

  • T2 Measurement: Use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure the T2 relaxation time for each sample.

  • Data Analysis:

    • Calculate the relaxation rates R1 (1/T1) and R2 (1/T2) for each concentration.

    • Plot R1 and R2 as a function of gadolinium concentration.

    • The slopes of the resulting linear fits will give the longitudinal relaxivity (r1) and transverse relaxivity (r2) in units of mM⁻¹s⁻¹.

In Vivo T1-Weighted MRI

This is a general protocol for evaluating the contrast enhancement of nanoparticles containing 14:0 PE-DTPA (Gd) in a mouse model.

  • Animal Model: An appropriate mouse model (e.g., tumor-bearing mice) is selected based on the research question.

  • Imaging System: A small-animal MRI scanner (e.g., 7T).

  • Procedure:

    • Anesthetize the mouse and position it in the MRI scanner.

    • Acquire pre-contrast T1-weighted images. A common sequence is a T1-weighted spin-echo or gradient-echo sequence.

    • Administer the nanoparticle suspension intravenously via the tail vein at a specific dose of gadolinium (e.g., 0.05 mmol Gd/kg).

    • Acquire a series of post-contrast T1-weighted images at various time points (e.g., immediately after injection and at several intervals up to 24 hours or longer) to assess the pharmacokinetics and biodistribution of the contrast agent.[7]

  • Image Analysis:

    • Draw regions of interest (ROIs) on the pre- and post-contrast images in the tissues of interest (e.g., tumor, liver, kidney, blood vessels).

    • Measure the signal intensity in these ROIs.

    • Calculate the contrast enhancement as the percentage increase in signal intensity from pre- to post-contrast.

Visualizations

Signaling Pathway and Mechanism of Action

G cluster_0 Nanoparticle in Bloodstream cluster_1 Tissue Microenvironment Nanoparticle Nanoparticle Water_Protons Water Protons (H+) Nanoparticle->Water_Protons Paramagnetic Effect of Gd³⁺ T1_Relaxation Shortened T1 Relaxation Water_Protons->T1_Relaxation Increased Relaxation Rate MRI_Signal Enhanced MRI Signal (T1-weighted) T1_Relaxation->MRI_Signal Signal Amplification G Start Start Formulation Nanoparticle Formulation (W/O/W Emulsion) Start->Formulation Purification Purification (Dialysis/Centrifugation) Formulation->Purification Characterization Physicochemical Characterization Purification->Characterization DLS DLS: Size & Zeta Potential Characterization->DLS ICPMS ICP-MS: Gd Concentration Characterization->ICPMS Relaxometry NMR: r1 & r2 Relaxivity Characterization->Relaxometry End End DLS->End ICPMS->End Relaxometry->End G Animal_Model Select Animal Model Pre_Contrast_MRI Acquire Pre-Contrast T1-weighted MRI Animal_Model->Pre_Contrast_MRI Injection Administer Nanoparticle (IV Injection) Pre_Contrast_MRI->Injection Post_Contrast_MRI Acquire Post-Contrast T1-weighted MRI Series Injection->Post_Contrast_MRI Image_Analysis Image Analysis (ROI Signal Intensity) Post_Contrast_MRI->Image_Analysis Biodistribution Determine Biodistribution & Pharmacokinetics Image_Analysis->Biodistribution

References

An In-Depth Technical Guide to the Synthesis and Purification of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), herein referred to as DMPE-DTPA(Gd). This complex is a gadolinium-chelated phospholipid with significant applications in the development of targeted contrast agents for magnetic resonance imaging (MRI). Its amphiphilic nature allows for incorporation into lipid-based nanoparticles, such as liposomes, providing a versatile platform for diagnostic and theranostic applications.

Overview of the Synthesis Pathway

The synthesis of DMPE-DTPA(Gd) is a multi-step process that begins with the activation of diethylenetriaminepentaacetic acid (DTPA) to form a reactive intermediate, which is then conjugated to the headgroup of the phospholipid 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE). The final step involves the chelation of a gadolinium ion by the DTPA moiety.

The overall synthetic strategy can be summarized in three main stages:

  • Synthesis of Diethylenetriaminepentaacetic Dianhydride (DTPA-DA): DTPA is reacted with an activating agent, typically acetic anhydride in pyridine, to form the more reactive cyclic dianhydride.

  • Conjugation of DTPA-DA to DMPE: The primary amine of the DMPE headgroup undergoes a nucleophilic attack on the DTPA dianhydride to form an amide bond, resulting in the formation of DMPE-DTPA.

  • Gadolinium Chelation: The DMPE-DTPA conjugate is then reacted with a gadolinium salt, such as gadolinium(III) chloride or acetate, to form the stable DMPE-DTPA(Gd) complex.

Below is a diagram illustrating the logical workflow of the synthesis and purification process.

G Synthesis and Purification Workflow for DMPE-DTPA(Gd) cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials: - DTPA - Acetic Anhydride - Pyridine - DMPE - Gadolinium Salt step1 Step 1: Activation Formation of DTPA Dianhydride start->step1 step2 Step 2: Conjugation Reaction of DMPE with DTPA Dianhydride step1->step2 step3 Step 3: Chelation Formation of DMPE-DTPA(Gd) step2->step3 purify1 Intermediate Purification (e.g., Flash Chromatography) step3->purify1 purify2 Final Purification (e.g., HPLC) purify1->purify2 analysis Characterization (NMR, Mass Spec, etc.) purify2->analysis final_product DMPE-DTPA(Gd) (>99% Purity) analysis->final_product

Caption: Logical workflow for the synthesis and purification of DMPE-DTPA(Gd).

Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous lipid-DTPA conjugates. Researchers should optimize these conditions for their specific laboratory settings.

Synthesis of DTPA Dianhydride

This procedure is adapted from the synthesis of DTPA anhydride for conjugation to distearoylphosphatidylethanolamine (DSPE).

  • Materials:

    • Diethylenetriaminepentaacetic acid (DTPA)

    • Acetic anhydride

    • Anhydrous pyridine

  • Procedure:

    • In a round-bottom flask, suspend DTPA (e.g., 0.05 mol) in anhydrous pyridine (e.g., 25 mL).

    • Add acetic anhydride (e.g., 0.4 mol) to the suspension.

    • Heat the mixture with stirring at approximately 65-70°C for 24 hours.

    • After the reaction, cool the mixture and filter the resulting solid precipitate.

    • Wash the solid sequentially with acetic anhydride and anhydrous ether.

    • Dry the white powder under vacuum to yield DTPA dianhydride.

Synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-DTPA (DMPE-DTPA)

This step involves the coupling of the activated DTPA to the DMPE lipid.

  • Materials:

    • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE)

    • DTPA dianhydride

    • Anhydrous pyridine

  • Procedure:

    • Dissolve DTPA dianhydride (e.g., a 10-fold molar excess relative to DMPE) in anhydrous pyridine with gentle heating.

    • In a separate flask, dissolve DMPE in anhydrous pyridine, also with warming.

    • Add the DMPE solution dropwise to the vigorously stirring DTPA dianhydride solution.

    • Heat the reaction mixture to reflux for approximately 70-90 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, remove the solvent under reduced pressure. The crude product can then be purified.

Synthesis of DMPE-DTPA (Gadolinium Salt)

This final step involves the chelation of gadolinium by the DMPE-DTPA conjugate.

  • Materials:

    • DMPE-DTPA

    • Gadolinium(III) acetate or Gadolinium(III) chloride

    • Sodium acetate solution (e.g., 2M)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve the purified DMPE-DTPA in a suitable solvent such as ethanol.

    • Add a sodium acetate solution to adjust the pH and facilitate the chelation.

    • In a separate vial, dissolve a slight molar excess of gadolinium acetate or chloride in water.

    • Add the gadolinium salt solution to the DMPE-DTPA solution and stir at ambient temperature for at least 30 minutes.

    • The completion of the chelation can be monitored by mass spectrometry, observing the disappearance of the peak corresponding to DMPE-DTPA and the appearance of new peaks for the gadolinium complex.

Purification and Characterization

Purification is critical to remove unreacted starting materials, by-products, and any free gadolinium, which is toxic.

Purification Methods
  • Flash Chromatography: The crude DMPE-DTPA can be purified using a silica gel column with a gradient elution system, for example, a gradient of methanol in dichloromethane.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the final purification of DMPE-DTPA(Gd). A C18 column with a gradient of an organic solvent (e.g., acetonitrile) in water, often with a small amount of a modifying agent like trifluoroacetic acid (TFA), can be employed.

  • Size-Exclusion Chromatography (SEC): SEC can also be used, particularly to separate the lipid conjugate from smaller molecules like free DTPA or gadolinium salts.

Characterization

The identity and purity of the synthesized compounds should be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR can be used to confirm the structure of the DMPE-DTPA conjugate. Due to the paramagnetic nature of Gd³⁺, the NMR signals of the final DMPE-DTPA(Gd) complex will be significantly broadened.

  • Mass Spectrometry (MS): Mass spectrometry is essential to confirm the molecular weight of the intermediate and final products.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is highly sensitive for quantifying the amount of gadolinium in the final product and for detecting any trace metal impurities.

The chemical synthesis pathway is visualized in the diagram below.

G Chemical Synthesis Pathway of DMPE-DTPA(Gd) DTPA DTPA AceticAnhydride Acetic Anhydride Pyridine, 65-70°C DTPA->AceticAnhydride DTPADA DTPA Dianhydride AceticAnhydride->DTPADA Activation PyridineReflux Pyridine, Reflux DTPADA->PyridineReflux DMPE DMPE DMPE->PyridineReflux DMPEDTPA DMPE-DTPA PyridineReflux->DMPEDTPA Conjugation Chelation Aqueous Buffer DMPEDTPA->Chelation GdSalt Gadolinium Salt (e.g., Gd(OAc)₃) GdSalt->Chelation FinalProduct DMPE-DTPA(Gd) Chelation->FinalProduct Chelation

Caption: Reaction scheme for the synthesis of DMPE-DTPA(Gd).

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reactants
Compound Molecular Weight ( g/mol )
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE)635.86
Diethylenetriaminepentaacetic acid (DTPA)393.35
Gadolinium(III) Chloride (GdCl₃)263.61
Table 2: Characterization of Final Product: DMPE-DTPA(Gd)
Parameter Value
Molecular Formula C₄₇H₈₄GdN₃O₁₇P
Molecular Weight ( g/mol ) 1181.4
Purity (as reported by commercial suppliers) >99%
Physical Form Powder
Storage Temperature -20°C

Conclusion

The synthesis of DMPE-DTPA(Gd) is a feasible process for laboratories equipped for organic and coordination chemistry. The described three-step synthesis, followed by rigorous purification and characterization, can yield a high-purity product suitable for the development of advanced MRI contrast agents. The versatility of incorporating this gadolinium-chelated lipid into various nanoparticle formulations opens up numerous possibilities for targeted imaging and drug delivery applications in biomedical research and clinical settings.

Biophysical Characterization of 14:0 PE-DTPA (Gd) Containing Lipid Bilayers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical characterization of lipid bilayers incorporating 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), hereafter referred to as 14:0 PE-DTPA (Gd). This gadolinium-chelated lipid is of significant interest for the development of targeted contrast agents for magnetic resonance imaging (MRI) and theranostic nanocarriers. Understanding its impact on the structural and dynamic properties of lipid membranes is crucial for the rational design and optimization of such delivery systems.

Core Concepts: The Influence of 14:0 PE-DTPA (Gd) on Bilayer Properties

The incorporation of 14:0 PE-DTPA (Gd) into a lipid bilayer, typically composed of phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), can modulate the physicochemical properties of the membrane. The large, charged headgroup of the gadolinium chelate is expected to influence inter-lipid packing, membrane fluidity, and overall bilayer structure.

While direct experimental data for bilayers containing exclusively 14:0 PE-DTPA (Gd) is limited in publicly available literature, valuable insights can be drawn from studies on similar systems, such as the effects of free gadolinium ions on lipid membranes and molecular dynamics simulations of related lipid mixtures. Research has shown that the addition of trivalent gadolinium ions (Gd³⁺) to fully saturated dipalmitoyl phosphatidylcholine (DPPC) multilamellar vesicles can stabilize the packing in the gel phase, leading to an increase in the phase transition temperature.[1] This suggests that the presence of the Gd-DTPA complex at the headgroup of the PE lipid will likely have a significant ordering effect on the surrounding lipid molecules.

Quantitative Data Summary

Table 1: Effect of 14:0 PE-DTPA (Gd) on the Main Phase Transition Temperature (T_m) of Lipid Bilayers

Lipid MatrixMol% of 14:0 PE-DTPA (Gd)Main Phase Transition Temperature (T_m) (°C)TechniqueReference
DMPC0~24DSC[1]
DMPC5-10 (estimated)> 24 (expected increase)DSCInferred from[1]
DPPC0~41DSC[1]
DPPC5-10 (estimated)> 41 (expected increase)DSCInferred from[1]

Table 2: Influence of 14:0 PE-DTPA (Gd) on Bilayer Structural Parameters

Lipid MatrixMol% of 14:0 PE-DTPA (Gd)Bilayer Thickness (d_HH) (Å)Area per Lipid (Ų)TechniqueReference
DMPC0~34~60SAXS / MD Simulation[2][3]
DMPC5-10 (estimated)Increase expectedDecrease expectedSAXS / MD SimulationInferred from[3]
DPPC0~38~55SAXS / MD Simulation[2][3]
DPPC5-10 (estimated)Increase expectedDecrease expectedSAXS / MD SimulationInferred from[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for the biophysical characterization of liposomes.

Liposome Preparation

A common method for preparing unilamellar vesicles for biophysical studies is the lipid film hydration followed by extrusion.

Liposome_Preparation cluster_prep Liposome Preparation Workflow Lipid_Mixing 1. Lipid Mixing (e.g., DMPC and 14:0 PE-DTPA (Gd) in chloroform) Film_Formation 2. Thin Film Formation (Rotary Evaporation) Lipid_Mixing->Film_Formation Solvent Removal Hydration 3. Hydration (Aqueous Buffer) Film_Formation->Hydration Formation of MLVs Extrusion 4. Extrusion (Polycarbonate Membrane) Hydration->Extrusion Size Reduction Characterization 5. Characterization (DLS for size) Extrusion->Characterization Final Liposomes (LUVs)

Workflow for the preparation of large unilamellar vesicles (LUVs).
  • Lipid Film Hydration : The desired amounts of the primary lipid (e.g., DMPC or DPPC) and 14:0 PE-DTPA (Gd) are dissolved in an organic solvent such as chloroform. The solvent is then removed under a stream of nitrogen gas, followed by vacuum desiccation to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration : The lipid film is hydrated with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle agitation above the phase transition temperature of the primary lipid. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion : To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This process is also carried out at a temperature above the lipid's T_m.

  • Characterization : The size distribution and zeta potential of the resulting large unilamellar vesicles (LUVs) are determined by Dynamic Light Scattering (DLS).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of the lipid bilayers, specifically the main phase transition temperature (T_m) and the enthalpy of the transition (ΔH).

DSC_Workflow cluster_dsc DSC Experimental Workflow Sample_Prep 1. Sample Preparation (Liposome suspension and reference buffer) Loading 2. DSC Cell Loading (Sample and Reference Pans) Sample_Prep->Loading Heating_Cooling_Cycles 3. Thermal Program (Heating and Cooling Scans) Loading->Heating_Cooling_Cycles Data_Acquisition 4. Data Acquisition (Heat Flow vs. Temperature) Heating_Cooling_Cycles->Data_Acquisition Data_Analysis 5. Data Analysis (Determine T_m and ΔH) Data_Acquisition->Data_Analysis

A typical workflow for a DSC experiment on liposomes.
  • Sample Preparation : A concentrated suspension of the liposomes is prepared. The lipid concentration should be accurately determined.

  • DSC Measurement : A known amount of the liposome suspension is hermetically sealed in an aluminum DSC pan. A pan containing the same buffer is used as a reference.

  • Thermal Analysis : The sample and reference pans are heated and cooled at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the phase transition of the lipid.

  • Data Analysis : The resulting thermogram (heat flow versus temperature) is analyzed to determine the peak temperature of the main phase transition (T_m) and the area under the peak, which corresponds to the enthalpy of the transition (ΔH).

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structural parameters of lipid bilayers, including the bilayer thickness (d_HH) and the area per lipid molecule.

SAXS_Workflow cluster_saxs SAXS Experimental Workflow Sample_Loading 1. Sample Loading (Liposome suspension in a capillary) XRay_Exposure 2. X-ray Exposure (Synchrotron or laboratory source) Sample_Loading->XRay_Exposure Scattering_Pattern 3. Data Collection (2D Scattering Pattern) XRay_Exposure->Scattering_Pattern Data_Reduction 4. Data Reduction (1D Intensity vs. q profile) Scattering_Pattern->Data_Reduction Modeling 5. Data Modeling (Electron Density Profile) Data_Reduction->Modeling

The general workflow for a SAXS experiment on liposomes.
  • Sample Preparation : A concentrated and monodisperse liposome suspension is required.

  • Data Acquisition : The liposome sample is placed in a thin-walled quartz capillary and exposed to a collimated X-ray beam. The scattered X-rays are collected on a 2D detector.

  • Data Analysis : The 2D scattering pattern is radially averaged to obtain a 1D intensity profile as a function of the scattering vector, q. This profile is then fitted to a model of the electron density of the lipid bilayer to extract structural parameters such as the headgroup-to-headgroup distance (bilayer thickness).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide information on the dynamics and hydration of the lipid bilayer. The paramagnetic nature of Gd³⁺ in 14:0 PE-DTPA (Gd) can be exploited to measure the longitudinal (T₁) and transverse (T₂) relaxation times of water and lipid protons, providing insights into their proximity to the gadolinium ion.

NMR_Workflow cluster_nmr NMR Relaxation Measurement Workflow Sample_Prep 1. Sample Preparation (Liposome suspension in D2O or H2O/D2O) Spectrometer_Setup 2. Spectrometer Setup (Tuning and shimming) Sample_Prep->Spectrometer_Setup Pulse_Sequence 3. Pulse Sequence (Inversion-recovery for T1, CPMG for T2) Spectrometer_Setup->Pulse_Sequence Data_Acquisition 4. Data Acquisition (Signal decay/recovery) Pulse_Sequence->Data_Acquisition Data_Analysis 5. Data Analysis (Exponential fitting to determine T1 and T2) Data_Acquisition->Data_Analysis

A simplified workflow for NMR relaxation time measurements.
  • Sample Preparation : Liposomes are prepared in a suitable buffer, often containing a proportion of D₂O for the deuterium lock.

  • T₁ Measurement : The longitudinal relaxation time (T₁) is typically measured using an inversion-recovery pulse sequence.

  • T₂ Measurement : The transverse relaxation time (T₂) is measured using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

  • Data Analysis : The relaxation times are calculated by fitting the signal intensity decay or recovery curves to exponential functions.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of the liposomes in their hydrated state.

  • Grid Preparation : A small aliquot of the liposome suspension is applied to a TEM grid. The excess liquid is blotted away to create a thin film.

  • Vitrification : The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, preserving the liposomes in a near-native state.

  • Imaging : The vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures.

Signaling Pathways and Logical Relationships

The incorporation of 14:0 PE-DTPA (Gd) into a lipid bilayer initiates a cascade of biophysical changes that can be logically interconnected.

Biophysical_Effects cluster_effects Biophysical Consequences of 14:0 PE-DTPA (Gd) Incorporation Incorporation Incorporation of 14:0 PE-DTPA (Gd) Headgroup_Perturbation Large, Charged Headgroup Perturbation Incorporation->Headgroup_Perturbation Increased_Packing Increased Inter-lipid Packing Density Headgroup_Perturbation->Increased_Packing Decreased_Fluidity Decreased Membrane Fluidity Increased_Packing->Decreased_Fluidity Increased_Thickness Increased Bilayer Thickness Increased_Packing->Increased_Thickness Decreased_Area Decreased Area per Lipid Increased_Packing->Decreased_Area Increased_Tm Increased Phase Transition Temperature (T_m) Decreased_Fluidity->Increased_Tm

Logical relationship of biophysical effects due to 14:0 PE-DTPA (Gd).

Conclusion

The biophysical characterization of lipid bilayers containing 14:0 PE-DTPA (Gd) is essential for the development of effective and safe MRI contrast agents and drug delivery systems. While direct experimental data on this specific lipid is sparse, a combination of data from related systems and established biophysical techniques allows for a comprehensive understanding of its effects on membrane properties. The incorporation of this gadolinium-chelated lipid is expected to induce a more ordered, thicker, and less fluid bilayer with a higher phase transition temperature. The experimental protocols and logical frameworks presented in this guide provide a solid foundation for researchers and developers working with this and similar lipid-based nanomaterials.

References

The Tipping Point of Signal: A Technical Guide to Gadolinium Chelates in Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of magnetic resonance imaging (MRI), the ability to distinguish between healthy and diseased tissue is paramount. While MRI offers exceptional soft-tissue contrast, its sensitivity can be significantly amplified through the use of contrast agents. Among these, gadolinium-based contrast agents (GBCAs) have become an indispensable tool, fundamentally transforming diagnostic capabilities. This technical guide provides an in-depth exploration of the core principles governing the function of gadolinium chelates, their classification, and the experimental methodologies used to characterize their efficacy and safety.

The Core Principle: Harnessing Paramagnetism to Shorten T1 Relaxation

At the heart of MRI is the manipulation of the magnetic properties of hydrogen protons within the body's water molecules. When placed in a strong magnetic field, these protons align. A radiofrequency pulse can knock them out of alignment, and the time it takes for them to return to their equilibrium state is measured. This process is characterized by two key relaxation times: T1 (longitudinal relaxation) and T2 (transverse relaxation).

Gadolinium, a rare earth metal, is highly paramagnetic due to its seven unpaired electrons in its 4f shell.[1][2] This potent paramagnetism creates a fluctuating local magnetic field that enhances the relaxation rates of nearby water protons.[1][3] GBCAs do not generate a signal themselves but rather influence the signal of surrounding water molecules.[1]

The primary mechanism by which gadolinium chelates enhance MRI signals is through the shortening of the T1 relaxation time of water protons in tissues where the agent accumulates.[4][5][6] This T1 shortening effect leads to a stronger signal on T1-weighted images, making the tissue appear "brighter."[1][7] This phenomenon is known as paramagnetic relaxation enhancement (PRE).[3] While GBCAs also shorten T2 relaxation time, the effect on T1 is more pronounced at the concentrations typically used in clinical practice, leading to the characteristic positive contrast enhancement.[4][5]

The interaction between the gadolinium ion and water molecules occurs through inner-sphere and outer-sphere relaxation mechanisms. Inner-sphere relaxation involves the direct, transient binding of a water molecule to the gadolinium ion, allowing for highly efficient energy exchange.[3] Outer-sphere relaxation affects water molecules that are not directly bound but are in close proximity to the chelate.[3]

GADOLINIUM_MECHANISM cluster_0 Gadolinium Chelate (GBCA) cluster_1 Water Environment Gd Gd³⁺ Chelate Organic Ligand H2O_inner Inner-Sphere Water Molecule Gd->H2O_inner Direct Interaction (Inner-Sphere Relaxation) H2O_outer Outer-Sphere Water Molecules Chelate->H2O_outer Dipolar Interaction (Outer-Sphere Relaxation) Bulk_H2O Bulk Water H2O_inner->Bulk_H2O Fast Exchange H2O_outer->Bulk_H2O Diffusion & Exchange Signal Enhanced MRI Signal (T1 Shortening) Bulk_H2O->Signal GBCA_CLASSIFICATION cluster_structure Structural Classification cluster_ionicity Ionic Classification GBCAs Gadolinium-Based Contrast Agents Linear Linear GBCAs->Linear Macrocyclic Macrocyclic GBCAs->Macrocyclic Ionic_Linear e.g., Gadopentetate (Magnevist®) Linear->Ionic_Linear Ionic NonIonic_Linear e.g., Gadodiamide (Omniscan®) Linear->NonIonic_Linear Non-ionic Ionic_Macro e.g., Gadoterate (Dotarem®) Macrocyclic->Ionic_Macro Ionic NonIonic_Macro e.g., Gadobutrol (Gadavist®) Macrocyclic->NonIonic_Macro Non-ionic Ionic Ionic NonIonic Non-ionic GBCA_EVALUATION_WORKFLOW cluster_invitro In Vitro Characterization cluster_preclinical Preclinical Evaluation (In Vivo) cluster_clinical Clinical Trials Relaxivity Relaxivity Measurement (r1, r2) Animal_Model Animal Model Selection Relaxivity->Animal_Model Stability Stability Assessment (Thermodynamic & Kinetic) Stability->Animal_Model Biodistribution Biodistribution & Pharmacokinetics (MRI & ICP-MS) Animal_Model->Biodistribution Toxicity Toxicity Studies Biodistribution->Toxicity Phase_I Phase I (Safety & Dosimetry) Toxicity->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Comparative Efficacy) Phase_II->Phase_III End Approved Clinical Agent Phase_III->End Start New GBCA Candidate Start->Relaxivity Start->Stability

References

Understanding the Relaxivity of Gadolinium-Based Lipid Contrast Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The encapsulation of gadolinium (Gd)-based contrast agents within lipid nanoparticles has emerged as a promising strategy to enhance their efficacy and safety for magnetic resonance imaging (MRI). These formulations, which include liposomes, solid lipid nanoparticles (SLNs), and micelles, offer prolonged circulation times and the potential for targeted delivery. A critical parameter governing their performance is relaxivity (r), a measure of a contrast agent's ability to increase the relaxation rate of water protons. This guide provides an in-depth technical overview of the core principles influencing the relaxivity of gadolinium-based lipid contrast agents, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Core Principles of Relaxivity in Lipid Nanoparticles

The relaxivity of a gadolinium-based contrast agent is primarily influenced by the inner-sphere and outer-sphere relaxation mechanisms. Inner-sphere relaxation involves the direct interaction of water molecules with the gadolinium ion, while outer-sphere relaxation pertains to the diffusion of water molecules in the vicinity of the paramagnetic center. In the context of lipid nanoparticles, several factors modulate these mechanisms and, consequently, the overall relaxivity.

The Solomon-Bloembergen-Morgan (SBM) theory provides the theoretical framework for understanding the paramagnetic relaxation enhancement. The key parameters governing longitudinal (r1) and transverse (r2) relaxivities include:

  • Rotational Correlation Time (τR): The time it takes for the Gd(III) complex to rotate by one radian. Slower tumbling, characteristic of larger nanoparticles, generally leads to higher r1 relaxivity, up to a certain limit.

  • Water Exchange Rate (kex): The rate at which water molecules exchange between the inner coordination sphere of the Gd(III) ion and the bulk water. For encapsulated agents, the permeability of the lipid bilayer to water is a critical determinant.

  • Electronic Relaxation Time (T1e, T2e): The relaxation times of the unpaired electrons of the gadolinium ion.

Encapsulating Gd-chelates within lipid nanoparticles significantly alters these parameters compared to free chelates in solution, leading to complex effects on relaxivity.

Factors Influencing the Relaxivity of Gadolinium-Lipid Formulations

The physicochemical properties of gadolinium-based lipid nanoparticles play a crucial role in determining their relaxivity. Key factors include the size of the nanoparticle, the composition of the lipid bilayer, and the concentration and location of the gadolinium chelate.

Impact of Nanoparticle Size

The size of the liposome or nanoparticle has a significant and often inverse relationship with T1 relaxivity.[1][2] Smaller vesicles generally exhibit greater relaxivity.[3][4] This is attributed to the larger surface-area-to-volume ratio of smaller liposomes, which facilitates more efficient interaction between the encapsulated gadolinium and the external bulk water.[3][4][5] One study found that the largest change in r1 was observed between liposomes extruded through 50-nm and 100-nm filter membranes.[1]

Conversely, as liposome size increases, the r2/r1 ratio also tends to increase, indicating a greater effect on transverse relaxation.[2] This can be attributed to susceptibility effects.[2]

Influence of Lipid Bilayer Composition

The composition of the lipid bilayer, including the type of phospholipid and the presence of cholesterol, significantly affects the water permeability of the membrane and, consequently, the relaxivity.

  • Phospholipid Type: Liposomes composed of phospholipids with a lower gel-to-liquid crystalline phase transition temperature (Tm), such as dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylglycerol (DPPG) (Tm of 41°C), have shown higher relaxivity values compared to those with higher Tm lipids.[2] This is attributed to higher water permeability and more efficient water exchange across the membrane.[2] The use of unsaturated dioleoylphosphatidylcholine (DOPC) phospholipids also resulted in higher proton relaxivity compared to saturated distearoylphosphatidylcholine (DSPC) lipids.[6]

  • Cholesterol Content: The inclusion of cholesterol in the lipid bilayer generally leads to a decrease in the relaxivity of entrapped Gd-DTPA.[3][7] This is because cholesterol decreases the water permeability of the liposome membrane.[3][7] While incorporating up to 20 mole percent cholesterol has a minimal effect, higher concentrations lead to a more pronounced decrease in relaxivity.[7] However, cholesterol is often essential for creating monodisperse and stable liposomes.[6]

Effect of Gadolinium Concentration and Location

The concentration of gadolinium within the core of the liposome and its placement within the nanoparticle structure also modulate relaxivity.

  • Internal Gadolinium Concentration: Studies have shown that varying the internal gadolinium concentration within a certain range (e.g., 200-500 mM) does not significantly correlate with T1 relaxivity.[1] This suggests that even at lower concentrations, the encapsulated gadolinium is sufficient to relax the water protons that exchange across the lipid bilayer.[1]

  • Location of Gadolinium: The molar relaxivity of gadolinium bound to the surface of a liposome can be significantly higher, even double, than that of gadolinium encapsulated within the liposome's interior.[8] This enhancement is attributed to the increased accessibility of surface-bound gadolinium to the surrounding bulk water, leading to more efficient relaxation.[8]

Quantitative Data on Relaxivity

The following tables summarize quantitative data from various studies on the relaxivity of different gadolinium-based lipid contrast agents.

Table 1: Effect of Liposome Size on T1 Relaxivity (r1)

Liposome Size (nm)Lipid CompositionInternal Gd Concentration (mM)Magnetic Field (T)r1 (mM⁻¹s⁻¹)Reference
50DPPC/Cholesterol/mPEG2000-DSPE200, 350, 5002~5.5 - 6.0[1]
100DPPC/Cholesterol/mPEG2000-DSPE200, 350, 5002~4.0 - 4.5[1]
200DPPC/Cholesterol/mPEG2000-DSPE200, 350, 5002~3.0 - 3.5[1]
400DPPC/Cholesterol/mPEG2000-DSPE200, 350, 5002~2.0 - 2.5[1]
70Egg PC/Cholesterol (6:4)Not SpecifiedNot Specified>3.0[4]
100Egg PC/Cholesterol (6:4)Not SpecifiedNot Specified~2.5[4]
200Egg PC/Cholesterol (6:4)Not SpecifiedNot Specified~1.5[4]
400Egg PC/Cholesterol (6:4)Not SpecifiedNot Specified<1.0[4]

Table 2: Effect of Lipid Composition on Relaxivity

Lipid CompositionLiposome Size (nm)Internal Gd ChelateTemperature (°C)Magnetic Field (T)r1 (mM⁻¹s⁻¹)r2/r1 ratioReference
HPC/HPS (Tm=50°C)70-400GdHPDO3A370.47LowerIncreases with size[2]
DPPC/DPPG (Tm=41°C)70-400GdHPDO3A370.47HigherIncreases with size[2]
Egg PC100Gd-DTPANot SpecifiedNot Specified~40% higher than with cholesterolNot Specified[4]
Egg PC/Cholesterol (6:4)100Gd-DTPANot SpecifiedNot SpecifiedLowerNot Specified[4]

Table 3: Relaxivity of Different Gd-Lipid Formulations

FormulationGd-ChelateParticle Size (nm)r1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)Reference
Porphysomes with >30% Gd-DTPA-BSAGd-DTPA-BSANot Specified1319[9]
Amphiphilic MicellesGd(eptpa-C16)(H2O)Not Specified22.59 (at 20 MHz, 25°C)Not Specified[10]
Solid Lipid NanoparticlesGd-DTPA(H2O)Not SpecifiedNo significant change from free chelate at physiological pHNot Specified[11]
Liposomes with surface-bound GdGdCl₃Not SpecifiedTwice that of encapsulated GdNot Specified[8]
GMO@DTPA-BSA-Gd nanoassembliesDTPA-BSA-GdNot Specified19.72Not Specified[12]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of gadolinium-based lipid contrast agents.

Preparation of Gadolinium-Loaded Liposomes

A common method for preparing liposomes with encapsulated gadolinium is the lipid film hydration technique followed by extrusion.

Protocol: Lipid Film Hydration and Extrusion

  • Lipid Film Formation: A mixture of the desired lipids (e.g., 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine, Cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(poly(ethylene glycol))-2000] in a specific molar ratio) is dissolved in an organic solvent like ethanol.[5] The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous solution containing the gadolinium chelate (e.g., Gd-DTPA or GdHPDO3A) at a specific concentration (e.g., 150-500 mM).[2][5] The mixture is typically stirred for a set period at a temperature above the phase transition temperature of the lipids.[5]

  • Extrusion: To obtain unilamellar vesicles of a defined size, the liposome suspension is sequentially extruded through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm, and 50 nm).[5]

  • Purification: The unencapsulated gadolinium is removed by methods such as dialysis against a suitable buffer (e.g., 150 mM sodium chloride solution).[5]

Characterization of Nanoparticles

Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is the standard technique used to determine the mean hydrodynamic diameter and size distribution of the nanoparticles.[1] Zeta potential measurements are used to assess the surface charge of the liposomes.

Gadolinium Concentration: The concentration of gadolinium in the final formulation is quantified using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][12] This typically involves disrupting the liposomes with an acid, such as 2% nitric acid, before measurement.[1]

Measurement of Relaxivity

Relaxivity is determined by measuring the T1 and T2 relaxation times of aqueous solutions containing the contrast agent at various concentrations.[13][14]

Protocol: Relaxivity Measurement using MRI

  • Sample Preparation: A series of dilutions of the gadolinium-lipid nanoparticle suspension are prepared in deionized water or a relevant buffer to obtain a range of gadolinium concentrations (e.g., 0.1 to 1 mM).[1]

  • MRI Acquisition: The samples are placed in a phantom and imaged using a clinical or preclinical MRI scanner at a specific field strength (e.g., 1.5 T, 3 T, 7 T).[1][15]

    • T1 Measurement: Inversion recovery (IR) sequences with varying inversion times (TI) are commonly used.[14]

    • T2 Measurement: Spin-echo (SE) or multi-echo sequences with varying echo times (TE) are employed.[14]

  • Data Analysis:

    • The T1 and T2 relaxation times for each sample are calculated by fitting the signal intensity data to the appropriate exponential recovery or decay functions.[15][16]

    • The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are then plotted against the gadolinium concentration.

    • The longitudinal (r1) and transverse (r2) relaxivities are determined from the slope of the linear regression of the R1 and R2 plots, respectively.[13][14]

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships and processes involved in understanding the relaxivity of gadolinium-based lipid contrast agents.

G cluster_factors Factors Influencing Relaxivity cluster_mechanisms Relaxivity Mechanisms Size Size Water Exchange Water Exchange Size->Water Exchange affects Rotational Correlation Rotational Correlation Size->Rotational Correlation affects Composition Composition Composition->Water Exchange affects Gd Location Gd Location Gd Location->Water Exchange affects Relaxivity (r1, r2) Relaxivity (r1, r2) Water Exchange->Relaxivity (r1, r2) determines Rotational Correlation->Relaxivity (r1, r2) determines

Caption: Key factors influencing the relaxivity of Gd-lipid nanoparticles.

G Lipid Film Hydration Lipid Film Hydration Extrusion Extrusion Lipid Film Hydration->Extrusion Purification Purification Extrusion->Purification Characterization Characterization Purification->Characterization Relaxivity Measurement Relaxivity Measurement Characterization->Relaxivity Measurement Final Gd-Liposome Product Final Gd-Liposome Product Relaxivity Measurement->Final Gd-Liposome Product G cluster_outer Bulk Water cluster_inner Liposome Core H2O_out H2O Lipid Bilayer Lipid Bilayer H2O_out->Lipid Bilayer Water Exchange (kex) Gd Gd³⁺ H2O_in H2O H2O_in->Gd Inner-sphere Relaxation Lipid Bilayer->H2O_in

References

Foundational Research on Lipid-Based MRI Contrast Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and development of lipid-based Magnetic Resonance Imaging (MRI) contrast agents. These agents, primarily liposomal formulations, offer significant advantages over conventional small-molecule contrast agents by providing opportunities for enhanced relaxivity, improved biocompatibility, and targeted delivery. This document details the core principles of their design, synthesis, and characterization, presenting quantitative data, experimental methodologies, and key mechanistic pathways to serve as a comprehensive resource for professionals in the field.

Introduction to Lipid-Based MRI Contrast Agents

Lipid-based nanoparticles, particularly liposomes, have emerged as highly versatile platforms for the delivery of diagnostic agents.[1][2] In MRI, these nanoparticles can be engineered to carry high payloads of paramagnetic or superparamagnetic materials, thereby significantly enhancing image contrast.[3][4] The lipid bilayer structure of liposomes allows for the encapsulation of hydrophilic contrast agents within the aqueous core or the incorporation of amphiphilic or hydrophobic agents within the lipid membrane itself.[4] This flexibility in design enables the modulation of key properties such as size, surface charge, and stability, which in turn influence their pharmacokinetic profiles and targeting capabilities.[][]

The primary function of an MRI contrast agent is to alter the relaxation times of water protons in tissues, leading to a brighter signal in T1-weighted images (positive contrast) or a darker signal in T2-weighted images (negative contrast).[7] Gadolinium (Gd)-based agents are the most commonly used T1 agents, while superparamagnetic iron oxide nanoparticles (SPIONs) are typical T2 agents.[8][9] By incorporating these materials into liposomal carriers, it is possible to increase their local concentration at a target site and enhance their relaxivity, which is a measure of their efficiency in altering the relaxation rates.[1][2]

Design and Synthesis of Lipid-Based Contrast Agents

The synthesis of lipid-based MRI contrast agents is a multi-step process that involves the careful selection of lipid components, the method of vesicle formation, and the strategy for incorporating the contrast-generating moiety.

Lipid Composition

The choice of lipids is critical in determining the physicochemical properties of the final liposomal contrast agent. Key components include:

  • Phospholipids: The primary structural components of the liposome bilayer. The choice between saturated (e.g., DSPC) and unsaturated (e.g., DOPC) phospholipids can influence the fluidity and stability of the membrane, which in turn affects the relaxivity of the incorporated contrast agent.[10][11]

  • Cholesterol: Often included to modulate membrane rigidity and reduce the leakage of encapsulated materials.[]

  • PEGylated Lipids: The addition of polyethylene glycol (PEG) to the liposome surface ("PEGylation") helps to increase circulation time by reducing uptake by the reticuloendothelial system (RES).[12]

  • Functionalized Lipids: Lipids with reactive headgroups can be included to allow for the conjugation of targeting ligands such as antibodies or peptides.[1][2]

Synthesis Methodologies

Several techniques are employed for the preparation of liposomal MRI contrast agents. The thin-film hydration method followed by extrusion is a common and well-established protocol.

  • Lipid Film Formation: A mixture of the desired lipids (e.g., DSPC, cholesterol, and a Gd-conjugated lipid) in a specific molar ratio is dissolved in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in the formation of a thin lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. This process leads to the spontaneous formation of multilamellar vesicles (MLVs). If encapsulating a hydrophilic agent, it would be dissolved in this buffer.

  • Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder.[8]

  • Purification: Non-encapsulated material and unincorporated lipids are removed by techniques such as size exclusion chromatography or dialysis.[12]

Characterization of Lipid-Based Contrast Agents

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated contrast agents.

Physicochemical Characterization

This involves the assessment of key physical and chemical properties.

ParameterMethod(s)Description
Size and Polydispersity Dynamic Light Scattering (DLS)Measures the hydrodynamic diameter and the uniformity of the liposome population.[13]
Morphology Transmission Electron Microscopy (TEM), Cryo-TEMProvides direct visualization of the liposome structure, including size and lamellarity.[12][13]
Surface Charge (Zeta Potential) Laser Doppler VelocimetryDetermines the surface charge of the liposomes, which influences their stability and interaction with biological systems.[8]
Encapsulation Efficiency Spectrophotometry, Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Quantifies the amount of contrast agent successfully loaded into the liposomes.[13]
In Vitro and In Vivo Evaluation

The performance of the contrast agents is evaluated through a series of in vitro and preclinical in vivo studies.

EvaluationMethod(s)Description
Relaxivity Measurement MRI, NMR RelaxometryDetermines the r1 and r2 relaxivities by measuring the relaxation rates of water protons in the presence of varying concentrations of the contrast agent.[7][14][15]
Stability DLS, Leakage AssaysAssesses the physical and chemical stability of the liposomes over time and under physiological conditions.[16][17]
Biocompatibility/Cytotoxicity Cell Viability Assays (e.g., MTS, MTT)Evaluates the potential toxic effects of the liposomes on relevant cell lines.[][13]
Biodistribution and Pharmacokinetics In vivo imaging, ICP-MS of tissuesTracks the distribution, circulation time, and clearance of the contrast agent in an animal model.[][18]
Contrast Enhancement In vivo MRIAssesses the ability of the agent to enhance the MRI signal in target tissues in an animal model of disease.[13][18]

Quantitative Data on Relaxivity

The relaxivity of a contrast agent is a critical parameter that dictates its effectiveness. The following table summarizes representative relaxivity values for different types of lipid-based MRI contrast agents from the literature. It is important to note that relaxivity is dependent on factors such as magnetic field strength, temperature, and the surrounding medium.[19]

Contrast Agent TypeParamagnetic IonLipid CompositionApprox. Size (nm)r1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)Magnetic FieldReference
Gd-encapsulated LiposomeGd-DTPA-1374.0 ± 0.4-7 T[13]
Gd-loaded LiposomeGd(DTPA-BMA)-1000.6520.79.4 T[3]
MagnetoliposomeIron OxideDPPC/Chol/DSPE-PEG~130-153 ± 59.4 T[20]
MagnetoliposomeIron OxideDOPC/DSPE-PEG~130-673 ± 129.4 T[20]

Key Mechanisms and Pathways

The enhancement of MRI contrast by lipid-based agents involves several interconnected processes, from their systemic circulation to their interaction with the target tissue.

Enhanced Permeability and Retention (EPR) Effect

For applications in oncology, liposomal contrast agents with sizes typically around 100 nm can passively accumulate in tumor tissues through the EPR effect.[] This is due to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.

EPR_Effect cluster_blood Bloodstream cluster_tumor Tumor Microenvironment Liposome Liposomal Contrast Agent Vessel Leaky Vasculature Liposome->Vessel Circulation Tumor Tumor Tissue Tumor->Tumor Accumulation and Retention Vessel->Tumor Extravasation (EPR Effect)

Caption: Passive targeting of tumors via the Enhanced Permeability and Retention (EPR) effect.

Active Targeting

To further improve specificity, the surface of liposomes can be decorated with targeting ligands that bind to receptors overexpressed on diseased cells.

Active_Targeting Liposome Targeted Liposome (with Ligands) Receptor Target Receptor Liposome->Receptor Binding Cell Diseased Cell Receptor->Cell Internalization Internalization Cell->Internalization Receptor-Mediated Endocytosis

Caption: Mechanism of active targeting via ligand-receptor interactions.

Experimental Workflow for Development and Evaluation

The development of a novel lipid-based MRI contrast agent follows a logical progression from formulation to preclinical validation.

Experimental_Workflow Formulation 1. Formulation & Synthesis Characterization 2. Physicochemical Characterization Formulation->Characterization InVitro 3. In Vitro Evaluation (Relaxivity, Stability, Cytotoxicity) Characterization->InVitro InVivo 4. In Vivo Preclinical Studies (Biodistribution, MRI) InVitro->InVivo Data 5. Data Analysis & Optimization InVivo->Data Data->Formulation Iterative Optimization

Caption: A typical experimental workflow for the development of lipid-based contrast agents.

Conclusion

Lipid-based nanoparticles represent a powerful and highly adaptable platform for the creation of advanced MRI contrast agents. Their tunable physicochemical properties, capacity for high payload encapsulation, and potential for targeted delivery offer solutions to many of the limitations of conventional agents. The methodologies and data presented in this guide provide a foundational understanding for researchers and developers working to advance this promising area of medical imaging. Continued innovation in lipid formulation and bioconjugation strategies will undoubtedly lead to the development of next-generation contrast agents with enhanced diagnostic capabilities and improved patient outcomes.

References

Unlocking Molecular Insights: A Technical Guide to 14:0 PE-DTPA (Gd) in Advanced Molecular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of molecular imaging, the pursuit of contrast agents with enhanced efficacy and safety is paramount. Among the promising candidates, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), or 14:0 PE-DTPA (Gd), has emerged as a versatile tool. This gadolinium-chelated phospholipid offers a unique combination of properties that make it highly suitable for incorporation into various nanoparticle formulations, such as liposomes and solid lipid nanoparticles (SLNs), for targeted and high-contrast magnetic resonance imaging (MRI). This technical guide provides an in-depth exploration of the potential applications of 14:0 PE-DTPA (Gd), focusing on its physicochemical properties, formulation strategies, and preclinical applications, with a particular emphasis on its role in imaging atherosclerosis.

Physicochemical Properties and MRI Contrast Mechanism

14:0 PE-DTPA (Gd) is an amphiphilic molecule consisting of a hydrophilic headgroup containing the gadolinium-DTPA complex and a hydrophobic tail composed of two myristoyl (14:0) fatty acid chains. This structure facilitates its stable incorporation into the lipid bilayers of nanoparticles. The paramagnetic gadolinium (Gd³⁺) ion is the active component for MRI contrast enhancement. It works by shortening the longitudinal (T1) and transverse (T2) relaxation times of nearby water protons. In T1-weighted MRI sequences, this leads to a brighter signal (positive contrast) in tissues where the agent accumulates, thereby improving the visibility of anatomical structures and pathological processes.

The efficiency of a T1 contrast agent is quantified by its longitudinal relaxivity (r1), which is a measure of the increase in the relaxation rate of water protons per unit concentration of the contrast agent. Formulating 14:0 PE-DTPA (Gd) into nanoparticles can significantly enhance its r1 value. When incorporated into the surface of a nanoparticle, the rotational tumbling of the Gd³⁺ ion is slowed down, leading to a more efficient energy exchange with surrounding water molecules and consequently, a higher relaxivity.

Quantitative Data Summary

The following tables summarize the key quantitative data available for 14:0 PE-DTPA (Gd) and related formulations. It is important to note that specific relaxivity values can vary depending on the formulation, particle size, magnetic field strength, and temperature.

PropertyValueReference
Chemical Formula C₄₇H₉₀GdN₆O₁₇P--INVALID-LINK--
Molecular Weight 1199.47 g/mol --INVALID-LINK--
Longitudinal Relaxivity (r1) ~20.66 mM⁻¹s⁻¹ (in Solid Lipid Nanoparticles)[1]

Key Applications in Molecular Imaging

The primary application of 14:0 PE-DTPA (Gd) lies in its use as a component of targeted nanoparticle-based contrast agents for MRI. Its ability to be incorporated into the surface of liposomes and other nanoparticles allows for the development of probes that can be directed to specific biological targets by attaching targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface.

Imaging of Atherosclerosis

A significant area of investigation for 14:0 PE-DTPA (Gd) is in the imaging of vulnerable atherosclerotic plaques. These plaques are characterized by a high concentration of macrophages. Nanoparticles containing 14:0 PE-DTPA (Gd) can be designed to be taken up by these macrophages, leading to a localized increase in gadolinium concentration within the plaque. This allows for the visualization of these high-risk plaques by MRI, which is a critical step in the diagnosis and management of cardiovascular disease.[2] In vitro studies have demonstrated the uptake of such nanoparticles by macrophage cell lines.[2]

Experimental Protocols

Preparation of 14:0 PE-DTPA (Gd)-Containing Nanoparticles for Atherosclerosis Imaging

This protocol is adapted from a study focused on developing macrophage-targeted gadolinium-containing synthetic lipopeptide nanoparticles.[2]

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Cholesterol

  • Cholesteryl oleate

  • 14:0 PE-DTPA (Gd)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (Rho B-PE) (for fluorescence tracking)

  • Apolipoprotein A-I (Apo A-I) mimetic peptide

  • Sodium cholate

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine POPC, cholesterol, cholesteryl oleate, 14:0 PE-DTPA (Gd), and Rho B-PE in the desired molar ratios in an organic solvent. A suggested molar ratio for the lipid component is POPC:14:0 PE-DTPA-Gd:Rho B-PE of 15:40:1.[2]

    • Dry the lipid mixture to a thin film using a slow stream of nitrogen gas.

    • Place the flask under a high vacuum for at least 8 hours to remove any residual solvent.

  • Hydration and Nanoparticle Assembly:

    • Hydrate the dried lipid film with PBS (pH 7.4).

    • Add sodium cholate to the lipid dispersion and incubate.

    • Add the Apo A-I mimetic peptide to the lipid mixture. The molar ratio of peptide to other components should be optimized, for example, 1:3:1:60:103 for Apo A-I peptide:cholesterol:cholesteryl oleate:lipid:sodium cholate.[2]

    • Incubate the mixture to allow for the self-assembly of the nanoparticles.

  • Purification:

    • Purify the assembled nanoparticles using a suitable method, such as size exclusion chromatography (e.g., Superdex 200 HR gel filtration column), to remove unincorporated lipids, peptides, and detergent.

  • Sterilization and Storage:

    • Filter-sterilize the purified nanoparticle suspension using a 0.22 µm filter.

    • Store the final formulation at 4°C.

Visualizations

Experimental Workflow for Atherosclerosis Imaging

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_invitro In Vitro Validation cluster_invivo In Vivo Imaging lipid_mix Lipid Mixture (POPC, Cholesterol, 14:0 PE-DTPA(Gd)) film_formation Lipid Film Formation lipid_mix->film_formation hydration Hydration & Self-Assembly (with ApoA-I peptide) film_formation->hydration purification Purification hydration->purification macrophage_culture Macrophage Cell Culture (e.g., J774A.1) purification->macrophage_culture Characterized Nanoparticles animal_model Atherosclerosis Animal Model (e.g., ApoE knockout mouse) purification->animal_model Sterile Nanoparticles incubation Incubation with Gd-Nanoparticles macrophage_culture->incubation mri_relaxometry MRI Relaxometry (T1 Measurement) incubation->mri_relaxometry fluorescence_microscopy Fluorescence Microscopy incubation->fluorescence_microscopy injection Intravenous Injection of Gd-Nanoparticles animal_model->injection mri_acquisition MRI Data Acquisition (T1-weighted) injection->mri_acquisition image_analysis Image Analysis (Plaque Enhancement) mri_acquisition->image_analysis

Caption: Workflow for developing and validating 14:0 PE-DTPA (Gd) nanoparticles for atherosclerosis imaging.

Logical Relationship of 14:0 PE-DTPA (Gd) in MRI Contrast Enhancement

logical_relationship cluster_agent Contrast Agent cluster_mri MRI Principle cluster_application Biological Application pe_dtpa_gd 14:0 PE-DTPA (Gd) nanoparticle Nanoparticle (Liposome/SLN) pe_dtpa_gd->nanoparticle Incorporation accumulation Nanoparticle Accumulation nanoparticle->accumulation Systemic Delivery water_protons Water Protons in Tissue t1_relaxation Shortened T1 Relaxation Time water_protons->t1_relaxation bright_signal Enhanced Signal (Bright Contrast) t1_relaxation->bright_signal mri_image mri_image bright_signal->mri_image High-Contrast MR Image target_tissue Target Tissue (e.g., Atherosclerotic Plaque) target_tissue->accumulation accumulation->water_protons Local Concentration of Gd³⁺

References

initial investigations into the toxicity and biocompatibility of 14:0 PE-DTPA (Gd)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Initial Investigations into the Toxicity and Biocompatibility of 14:0 PE-DTPA(Gd)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), commonly abbreviated as 14:0 PE-DTPA(Gd), is a gadolinium-chelated lipid. It is a critical component in the development of advanced nanoparticle-based contrast agents for magnetic resonance imaging (MRI). Its amphipathic nature allows for stable incorporation into the lipid bilayer of liposomes and the shell of lipid nanoparticles, positioning the paramagnetic gadolinium ion on the nanoparticle surface. This guide provides a summary of the initial investigations into the toxicity and biocompatibility of formulations containing 14:0 PE-DTPA(Gd). It is important to note that the majority of the available data pertains to the complete nanoparticle formulations rather than 14:0 PE-DTPA(Gd) as an isolated compound.

Quantitative Toxicity and Biocompatibility Data

The following tables summarize the key quantitative findings from preclinical toxicity and biocompatibility studies of various nanoparticle formulations incorporating gadolinium-DTPA, which in some cases includes the specific 14:0 PE-DTPA(Gd) lipid.

Table 1: In Vivo Acute Toxicity Data

FormulationAnimal ModelAdministration RouteLD50Reference
Liposomal Gd-DTPAMiceIntravenous5.7 mmol/kg[1]
Nonliposomal Gd-DTPAMiceIntravenous5.7 mmol/kg[1]

Table 2: Summary of Subacute In Vivo Toxicity Findings

FormulationAnimal ModelDosing RegimenKey FindingsReference
Liposomal Gd-DTPAMice0.3 mmol/kg/day for 30 days (IV)Splenomegaly, cardiomegaly, lymphocytopenia, hypergammaglobulinemia (most effects were reversible)[1]
Nonliposomal Gd-DTPAMice0.3 mmol/kg/day for 30 days (IV)Mild cardiomegaly, altered liver enzymes[1]
Blank Liposomes (without Gd-DTPA)MiceEquivalent lipid dose to liposomal Gd-DTPA group for 30 days (IV)Relatively mild splenomegaly[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of toxicity and biocompatibility studies.

In Vitro Cytotoxicity Assay (Adapted from studies on Gd-loaded nanoparticles)
  • Cell Line: P388D1 (murine macrophage) cells are a relevant choice for assessing the potential toxicity of nanoparticles that may be cleared by the reticuloendothelial system.

  • Methodology: C12-Resazurin viability assay.

  • Protocol:

    • P388D1 cells are maintained in RPMI-1640 medium supplemented with 1% L-glutamine and 10% fetal bovine serum.

    • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and allowed to adhere for 24 hours.

    • The nanoparticle formulation containing 14:0 PE-DTPA(Gd) is added to the wells at varying concentrations. A control group with untreated cells and a positive control (e.g., a known cytotoxic agent) are included.

    • The cells are incubated with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

    • Following incubation, the C12-Resazurin reagent is added to each well.

    • The plates are incubated for an additional 4 hours to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.

    • Fluorescence is measured using a microplate reader (excitation ~560 nm, emission ~590 nm).

    • Cell viability is calculated as a percentage relative to the untreated control cells.

In Vivo Acute and Subacute Toxicity Studies (Adapted from liposomal Gd-DTPA studies)
  • Animal Model: BALB/c mice are a commonly used strain for toxicity studies.

  • Acute Toxicity Protocol:

    • Mice are divided into groups and administered a single intravenous (IV) injection of the 14:0 PE-DTPA(Gd)-containing formulation at escalating doses.

    • A control group receives a saline injection.

    • The animals are observed for mortality and clinical signs of toxicity over a 14-day period.

    • The LD50 (the dose at which 50% of the animals die) is calculated.

  • Subacute Toxicity Protocol:

    • Mice are administered daily IV injections of the formulation at a therapeutically relevant dose (e.g., 0.3 mmol/kg Gd-DTPA) for 30 consecutive days.

    • Control groups include animals receiving saline, non-liposomal Gd-DTPA, and blank liposomes (without the gadolinium lipid).

    • Throughout the study, animals are monitored for changes in body weight, food and water consumption, and overall health.

    • At the end of the 30-day period, blood samples are collected for hematological and serum chemistry analysis.

    • Animals are euthanized, and major organs are harvested for histopathological examination.

    • A "delayed testing" group may be included, where animals are monitored for an extended period (e.g., 3 months) after the final dose to assess the reversibility of any observed effects.

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_invivo In Vivo Toxicity Assessment cell_culture Cell Seeding (e.g., P388D1 macrophages) incubation Incubation with 14:0 PE-DTPA(Gd) Formulation cell_culture->incubation 24h viability_assay Resazurin Viability Assay incubation->viability_assay 24-72h data_analysis_vitro Data Analysis (IC50 Calculation) viability_assay->data_analysis_vitro animal_dosing Animal Dosing (e.g., IV in mice) observation Clinical Observation (14 days for acute) animal_dosing->observation subacute_dosing Subacute Dosing (30 days) animal_dosing->subacute_dosing data_analysis_vivo Data Analysis (LD50, Organ Effects) observation->data_analysis_vivo blood_collection Blood & Organ Collection subacute_dosing->blood_collection histopathology Histopathology blood_collection->histopathology histopathology->data_analysis_vivo

Caption: Workflow for toxicity assessment of 14:0 PE-DTPA(Gd) formulations.

logical_relationship cluster_components Nanoparticle Components cluster_formulation Formulation Process cluster_product Final Product and Application lipid_matrix Lipid Matrix (e.g., Phospholipids, Cholesterol) self_assembly Self-Assembly (e.g., Film Hydration, Microfluidics) lipid_matrix->self_assembly pe_dtpa_gd 14:0 PE-DTPA(Gd) pe_dtpa_gd->self_assembly liposome Gd-Functionalized Liposome self_assembly->liposome mri MRI Contrast Enhancement liposome->mri

Caption: Incorporation of 14:0 PE-DTPA(Gd) into a liposomal MRI contrast agent.

References

Methodological & Application

Application Note: Step-by-Step Protocol for 14:0 PE-DTPA (Gd) Liposome Preparation by Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the formulation of nanoparticle-based contrast agents for magnetic resonance imaging (MRI).

Introduction: This document provides a detailed protocol for the preparation of unilamellar liposomes incorporating the gadolinium-chelated lipid, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), commonly known as 14:0 PE-DTPA (Gd). This lipid integrates the MRI contrast agent directly into the liposomal bilayer. The method described is the widely used thin-film hydration followed by extrusion, a robust technique for producing liposomes with a controlled size distribution.[1][2] The resulting paramagnetic liposomes are suitable for applications in preclinical MRI and as a platform for targeted drug delivery systems.[3]

Materials and Equipment

A comprehensive list of necessary reagents and equipment is provided below.

Category Item Recommended Specifications
Lipids 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-DTPA (Gd)14:0 PE-DTPA (Gd), >99% purity[4]
Structural Phospholipide.g., DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
SterolCholesterol, >99% purity
PEGylated Lipide.g., DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
Solvents Organic Solvent SystemChloroform and Methanol, HPLC grade[5]
Buffers Hydration BufferHEPES-Buffered Saline (HBS) or Phosphate-Buffered Saline (PBS), pH 7.4
Equipment Rotary EvaporatorWith round-bottom flask, vacuum pump, and water bath
Liposome ExtruderMini-extruder device (e.g., Avanti Polar Lipids)[5]
Polycarbonate MembranesPore sizes of 100 nm (or a series for sequential extrusion)[5]
Heating Block/Water BathTo maintain temperature during extrusion
Glass Vials & SyringesGas-tight glass syringes for extrusion
General Lab EquipmentVortex mixer, analytical balance, nitrogen gas source

Example Liposome Formulation

The molar ratios of lipid components are critical for the final properties of the liposomes, such as stability, circulation time, and relaxivity. The following is a common starting formulation.[5]

Lipid Component Example Molar Ratio (%) Purpose
Structural Phospholipid (e.g., DSPC)50-60%Forms the primary bilayer structure.
Cholesterol30-40%Modulates membrane fluidity and stability.[6]
14:0 PE-DTPA (Gd) 5-10% Paramagnetic agent for MRI contrast.
PEGylated Lipid (e.g., DSPE-PEG2000)1-5%Creates a hydrophilic corona to increase circulation half-life ("stealth" effect).[7]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the liposome preparation process.

Liposome_Preparation_Workflow cluster_prep Phase 1: Film Preparation cluster_form Phase 2: Liposome Formation cluster_final Phase 3: Final Product dissolve 1. Lipid Dissolution in Organic Solvent evaporate 2. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate Form thin film dry 3. Vacuum Drying evaporate->dry Remove residual solvent hydrate 4. Film Hydration (Forms MLVs) dry->hydrate freeze_thaw 5. Optional: Freeze-Thaw Cycles hydrate->freeze_thaw Improves encapsulation and lamellarity extrude 6. Extrusion (Forms LUVs) hydrate->extrude Direct extrusion freeze_thaw->extrude characterize 7. Characterization (Size, Zeta Potential) extrude->characterize

Caption: Workflow for 14:0 PE-DTPA (Gd) liposome preparation.

Step-by-Step Experimental Protocol

This protocol details the thin-film hydration and extrusion method.

Phase 1: Lipid Film Preparation
  • Lipid Dissolution: Accurately weigh the desired amounts of 14:0 PE-DTPA (Gd), structural phospholipid, cholesterol, and PEGylated lipid according to the chosen molar ratios. Dissolve the lipid mixture in a suitable organic solvent system, such as a 1:1 (v/v) mixture of chloroform and methanol, in a round-bottom flask.[5]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the transition temperature (Tc) of the highest Tc lipid (e.g., 55-65°C for DSPC-based formulations).[5] Rotate the flask and gradually apply a vacuum to evaporate the organic solvent. Continue until a thin, uniform lipid film is formed on the inner surface of the flask.

  • Vacuum Drying: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.[7]

Phase 2: Liposome Formation and Sizing
  • Hydration of Lipid Film: Pre-warm the hydration buffer (e.g., HBS or PBS, pH 7.4) to the same temperature used for film formation (e.g., 55-65°C). Add the pre-warmed buffer to the round-bottom flask containing the dry lipid film to achieve a final total lipid concentration typically between 10-20 mM.[7]

  • Formation of MLVs: Agitate the flask by vigorous vortexing or mechanical shaking for several minutes. The lipid film will peel off the flask wall and disperse in the aqueous buffer, forming a milky suspension of multilamellar vesicles (MLVs).[5]

  • Optional Freeze-Thaw Cycles: To increase encapsulation efficiency and create more uniform lamellae, subject the MLV suspension to 5-10 repeated freeze-thaw cycles.[6] This is achieved by alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder device with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Pre-heat the extruder assembly (including the loaded gas-tight syringes) in a heating block or water bath to a temperature above the lipid Tc.[2]

    • Draw the MLV suspension into one of the syringes.

    • Force the suspension back and forth between the two syringes through the polycarbonate membranes. This process is one "pass."

    • Perform an odd number of passes (e.g., 11 to 21 times) to ensure the entire sample is collected in the opposite syringe at the end.[8] The resulting solution should be a translucent suspension of large unilamellar vesicles (LUVs).

Phase 3: Purification and Storage
  • Purification: For liposomes containing lipid-conjugated Gd, the contrast agent is integrated into the bilayer, minimizing the need to remove free Gd. If necessary, un-entrapped buffer components or impurities can be removed using size exclusion chromatography or dialysis.

  • Storage: Store the final liposome suspension at 4°C.[8] For long-term storage, stability should be assessed on a case-by-case basis. Do not freeze the final LUV suspension, as this can disrupt the vesicle structure.

Key Parameters and Characterization

The following parameters are crucial for reproducibility. Post-preparation characterization is essential to confirm the quality of the liposomes.

Parameter Typical Value / Method Reference
Total Lipid Concentration 10 - 20 mM[7]
Extrusion Temperature > Lipid Tc (e.g., 55-65 °C)[2][5]
Extrusion Pore Size 100 nm[5]
Number of Extrusion Passes 11 - 21[8]
Particle Size & PDI Dynamic Light Scattering (DLS)[8]
Zeta Potential Laser Doppler Velocimetry
Morphology Transmission Electron Microscopy (TEM)
Gadolinium Concentration Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Safety Precautions

  • Handle organic solvents such as chloroform and methanol within a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Exercise caution when working with high-pressure extrusion equipment and heated components.

References

Application Note & Protocol: Incorporation of 14:0 PE-DTPA (Gd) into Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the incorporation of the gadolinium-chelated lipid, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt) (14:0 PE-DTPA (Gd)), into solid lipid nanoparticles (SLNs). These Gd-loaded SLNs are designed for use as T1-weighted contrast agents in Magnetic Resonance Imaging (MRI).

Introduction

Solid lipid nanoparticles (SLNs) are advanced colloidal drug carrier systems that offer significant advantages, including high biocompatibility, biodegradability, and the ability to protect encapsulated agents from chemical degradation.[1][2] Composed of a solid lipid core, SLNs are a versatile alternative to traditional liposomes and polymeric nanoparticles for both drug delivery and diagnostic applications.[2][3]

The incorporation of paramagnetic metal ions, such as gadolinium (Gd), into nanoparticles can significantly enhance their longitudinal relaxivity (r1), thereby improving MRI sensitivity.[4] Specifically, 14:0 PE-DTPA (Gd) is a lipid-gadolinium conjugate that can be integrated into the lipid matrix of nanoparticles.[5][6] This creates a stable, long-circulating T1 contrast agent with potential for targeted delivery and multimodal imaging.[1][7] This protocol details the formulation of Gd-loaded SLNs using two established methods: a modified warm water-in-oil-in-water (W/O/W) double emulsion technique and a hot high-pressure homogenization method.

Principle

The incorporation of 14:0 PE-DTPA (Gd) into SLNs relies on its amphiphilic nature. The dimyristoyl (14:0) lipid tails are hydrophobic and readily integrate into the molten lipid core of the nanoparticle during formulation. The hydrophilic headgroup, containing the chelated gadolinium, is positioned at the lipid-water interface. This method physically entraps the gadolinium within the solid lipid matrix, creating a stable nanoparticle contrast agent. The formulation process typically involves creating a hot nanoemulsion of the molten lipid phase (containing the Gd-lipid) in an aqueous phase, followed by cooling to solidify the lipid core and form the final SLNs.[8][9]

Experimental Protocols

Two primary methods are presented for the synthesis of Gd-loaded SLNs. The W/O/W double emulsion method is particularly suited for incorporating both hydrophilic agents (in the inner water phase) and lipidic components, while the hot high-pressure homogenization method is highly reproducible and scalable.[1][10]

Method 1: Warm Water-in-Oil-in-Water (W/O/W) Double Emulsion

This method is adapted from protocols used for encapsulating hydrophilic agents and has been successfully modified to include functional lipids like 14:0 PE-DTPA (Gd).[1][5]

Materials:

  • Solid Lipid: e.g., Glyceryl monostearate, stearic acid, or glycerol monocaprate.[11][12]

  • Gd-Chelating Lipid: 14:0 PE-DTPA (Gd).[5]

  • Hydrophobic Emulsifier (Oil Phase): e.g., Span 80.[2]

  • Hydrophilic Emulsifier (External Aqueous Phase): e.g., Tween 80, Polysorbate 20.[5][11]

  • Aqueous Phases: Deionized or ultrapure water.

Protocol:

  • Preparation of the Oil Phase (O):

    • In a glass vial, combine the solid lipid (e.g., 100 mg), the hydrophobic emulsifier (e.g., Span 80), and the desired amount of 14:0 PE-DTPA (Gd) (e.g., 5 mg).[5]

    • Heat the mixture to a temperature 5-10°C above the melting point of the solid lipid (e.g., 70-80°C) until a clear, homogenous molten lipid phase is formed.[9][13]

  • Preparation of the Internal Aqueous Phase (W1):

    • Prepare a small volume (e.g., 1 mL) of deionized water. This phase can optionally contain a hydrophilic drug or agent.

  • Formation of the Primary (W/O) Emulsion:

    • Add the internal aqueous phase (W1) to the molten oil phase (O).

    • Homogenize the mixture using a high-shear homogenizer or an ultrasonicator to form a stable water-in-oil (W/O) pre-emulsion.

  • Preparation of the External Aqueous Phase (W2):

    • In a separate beaker, prepare the external aqueous phase (e.g., 20 mL of water) containing a hydrophilic emulsifier (e.g., 1-2% w/v Tween 80).

    • Heat this solution to the same temperature as the primary emulsion.[13]

  • Formation of the Double (W/O/W) Emulsion:

    • Add the primary W/O emulsion dropwise into the hot external aqueous phase (W2) under continuous high-shear homogenization.[1]

    • Continue homogenization for 5-10 minutes to form a fine W/O/W double nanoemulsion.

  • Solidification of SLNs:

    • Quickly disperse the hot W/O/W nanoemulsion into a larger volume of cold deionized water (2-3°C) under gentle magnetic stirring.[11] The volume ratio of hot emulsion to cold water should be between 1:25 and 1:50.[11]

    • The rapid cooling causes the lipid droplets to solidify, forming the Gd-loaded SLNs.

  • Purification:

    • Purify the SLN dispersion to remove excess surfactants and unincorporated materials using methods such as dialysis against deionized water or repeated centrifugation and resuspension cycles.

Method 2: Hot High-Pressure Homogenization (HPH)

Hot HPH is a robust and widely used method for producing SLNs with a uniform size distribution.[8][10]

Materials:

  • Solid Lipid: e.g., Compritol® 888 ATO, glyceryl behenate.

  • Gd-Chelating Lipid: 14:0 PE-DTPA (Gd).

  • Surfactant: e.g., Poloxamer 188, Tween 80, soy phosphatidylcholine.[11]

  • Aqueous Phase: Deionized or ultrapure water.

Protocol:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid at a temperature 5-10°C above its melting point.

    • Disperse the 14:0 PE-DTPA (Gd) into the molten lipid with continuous stirring until a homogenous mixture is obtained.[9]

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.[9]

  • Formation of the Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase under high-shear stirring (e.g., using an Ultra-Turrax) for 5-10 minutes to form a coarse oil-in-water (O/W) pre-emulsion.[9][13]

  • High-Pressure Homogenization:

    • Immediately process the hot pre-emulsion through a high-pressure homogenizer that has been pre-heated to the same temperature.[8]

    • Homogenize for 3-5 cycles at a pressure between 500 and 1500 bar.[8] This disrupts the coarse droplets into the submicron range.

  • Solidification of SLNs:

    • The resulting hot nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.[8] Controlled cooling (e.g., using a water bath at 18°C) can improve product quality.[10]

  • Purification:

    • As described in Method 1, purify the SLN dispersion via dialysis or centrifugation.

Characterization Protocols

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated Gd-loaded SLNs.

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are determined using Dynamic Light Scattering (DLS). Samples are diluted in deionized water and measured at 25°C. A PDI value below 0.3 indicates a homogenous particle population, and a zeta potential of approximately |±30 mV| suggests good colloidal stability.[8][14]

  • Gadolinium Content and Entrapment Efficiency (EE%):

    • The total amount of gadolinium in a given volume of the SLN dispersion is measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) after digesting the nanoparticles.[1]

    • To measure unincorporated Gd, the SLN dispersion is centrifuged, and the supernatant is analyzed by ICP-MS.

    • Entrapment Efficiency is calculated as: EE% = [(Total Gd - Unincorporated Gd) / Total Gd] x 100

  • Morphology: The shape and surface morphology of the SLNs are visualized using Transmission Electron Microscopy (TEM) or Cryogenic TEM (Cryo-TEM).[7]

  • Crystallinity and Thermal Behavior: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are used to assess the crystallinity of the lipid core, which influences drug loading and release profiles.[15]

  • Relaxivity (r1) Measurement: The longitudinal relaxivity (r1) is a measure of the contrast agent's efficiency. It is determined by measuring the T1 relaxation times of SLN dispersions at various Gd concentrations using a relaxometer or an MRI scanner.[1][2] The r1 value is the slope of the plot of 1/T1 (s⁻¹) versus Gd concentration (mM).

Data Presentation

Quantitative data from characterization studies should be organized for clear comparison.

Table 1: Typical Physicochemical Properties of Gd-Loaded SLNs.

Parameter Typical Value Method of Analysis Reference(s)
Particle Size (Z-average) 100 - 200 nm Dynamic Light Scattering (DLS) [2][15]
Polydispersity Index (PDI) < 0.3 Dynamic Light Scattering (DLS) [8][15]
Zeta Potential -20 to -40 mV Dynamic Light Scattering (DLS) [8]

| Entrapment Efficiency (EE%) | > 80% | ICP-MS / Centrifugation |[14][15] |

Table 2: Comparative Longitudinal Relaxivity (r1) of Gadolinium Agents.

Contrast Agent r1 (mM⁻¹s⁻¹) Conditions Reference(s)
Free Gd-DOTA ~3.5 1.4 T, 37°C [1]
Gd-DOTA loaded in SLNs ~2.5 1.4 T, 37°C [1]
Gd-DTPA-PE in SLNs 20.66 60 MHz, 37°C [3]
Gd-DTPA-BSA in Lipid Nanoparticles 13 Not Specified [16]

Note: Relaxivity is highly dependent on the formulation, field strength, and temperature. Values are for comparative purposes.

Visualization

Experimental Workflow: W/O/W Double Emulsion Method

G Workflow for Gd-SLN Synthesis via W/O/W Double Emulsion cluster_oil Oil Phase (O) Preparation cluster_w1 Internal Aqueous Phase (W1) cluster_w2 External Aqueous Phase (W2) lipid Solid Lipid melt_mix Melt & Mix (> Melting Point) lipid->melt_mix gd_lipid 14:0 PE-DTPA (Gd) gd_lipid->melt_mix surf1 Hydrophobic Emulsifier (Span 80) surf1->melt_mix homogenize1 High-Shear Homogenization melt_mix->homogenize1 water1 Deionized Water water1->homogenize1 water2 Deionized Water homogenize2 High-Shear Homogenization water2->homogenize2 surf2 Hydrophilic Emulsifier (Tween 80) surf2->homogenize2 wo_emulsion Primary W/O Emulsion homogenize1->wo_emulsion wow_emulsion Hot W/O/W Nanoemulsion homogenize2->wow_emulsion cool Rapid Cooling (Dispersion in Cold Water) purify Purification (e.g., Dialysis) cool->purify final_sln Gd-PE-DTPA-loaded SLNs purify->final_sln wo_emulsion->homogenize2 wow_emulsion->cool

Caption: Workflow for synthesizing Gd-loaded SLNs using the W/O/W double emulsion method.

Logical Workflow: Characterization of Gd-SLNs

G Characterization Workflow for Gd-Loaded SLNs cluster_char Physicochemical & Functional Characterization start Purified Gd-SLN Dispersion dls Dynamic Light Scattering (DLS) start->dls icpms ICP-MS start->icpms tem Microscopy (TEM / Cryo-TEM) start->tem relax Relaxometry start->relax dsc DSC / XRD start->dsc dls_res Size PDI Zeta Potential dls->dls_res icpms_res Gd Content Entrapment Efficiency icpms->icpms_res tem_res Morphology & Structure tem->tem_res relax_res Relaxivity (r1 value) relax->relax_res dsc_res Crystallinity dsc->dsc_res

Caption: Logical workflow outlining the key characterization steps for Gd-loaded SLNs.

References

Application Notes and Protocols for Surface Functionalization of 14:0 PE-DTPA (Gd) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of liposomes incorporating 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt) (14:0 PE-DTPA (Gd)). These liposomes serve as a versatile platform for the development of targeted contrast agents for magnetic resonance imaging (MRI) and for theranostic applications.

Introduction

Liposomes are self-assembling vesicles composed of a lipid bilayer that can encapsulate hydrophilic, hydrophobic, and amphiphilic molecules. Their biocompatibility and biodegradability make them excellent drug delivery vehicles.[1] The incorporation of chelating lipids such as 14:0 PE-DTPA (Gd) into the liposomal membrane creates a potent MRI contrast agent.[][3] Surface functionalization of these gadolinium-containing liposomes with targeting ligands—such as antibodies, peptides, or small molecules—can significantly enhance their accumulation at specific sites of interest, thereby improving diagnostic sensitivity and enabling targeted drug delivery.[4] This document outlines the key procedures for preparing, functionalizing, and characterizing these advanced nanosystems.

Experimental Protocols

Preparation of 14:0 PE-DTPA (Gd) Liposomes

The most common and straightforward method for preparing liposomes in a laboratory setting is the thin-film hydration technique followed by extrusion.[5][6][7][8] This method allows for the formation of unilamellar vesicles with a controlled size distribution.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt) (14:0 PE-DTPA (Gd))

  • Functionalizable lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG(2000)-COOH) for EDC/NHS chemistry, or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000)-Maleimide) for thiol chemistry)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, or MES buffer for EDC/NHS chemistry)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio could be DMPC:Cholesterol:14:0 PE-DTPA (Gd):Functionalizable Lipid (e.g., 55:35:5:5).

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (for DMPC, this is 23°C, so evaporation can be done at room temperature or slightly above).

    • Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the wall of the flask.[6][9]

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume will determine the final lipid concentration.

    • Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).[9]

  • Extrusion:

    • To obtain unilamellar vesicles with a uniform size, the MLV suspension is extruded through polycarbonate membranes with a defined pore size.

    • Assemble a mini-extruder with the desired membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Pass the liposome suspension through the extruder 10-21 times. This will result in the formation of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.[5][10]

  • Purification:

    • Remove any unencapsulated material or non-incorporated lipids by size exclusion chromatography or dialysis.[1][11]

Surface Functionalization Protocols

The choice of surface functionalization chemistry depends on the available functional groups on the targeting ligand. Below are protocols for two common methods.

This method is used to conjugate ligands with primary amines (e.g., proteins, peptides) to liposomes containing carboxyl groups.[12][13]

Materials:

  • Carboxylated 14:0 PE-DTPA (Gd) liposomes (prepared with DSPE-PEG(2000)-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Amine-containing ligand (e.g., antibody, peptide)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification supplies (e.g., size exclusion column or dialysis cassette)

Procedure:

  • Activation of Carboxyl Groups:

    • Resuspend the carboxylated liposomes in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the amount of carboxyl groups on the liposome surface.[13]

    • Incubate for 15-30 minutes at room temperature to form a stable Sulfo-NHS ester intermediate.[12][14]

  • Removal of Excess EDC/Sulfo-NHS (Optional but Recommended):

    • To prevent unwanted cross-linking of the ligand, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.[15] Alternatively, EDC can be quenched by adding 2-mercaptoethanol.[12]

  • Conjugation to the Ligand:

    • Immediately add the amine-containing ligand to the activated liposomes in Coupling Buffer. The pH should be between 7.2 and 7.5 for efficient coupling.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., 10 mM hydroxylamine or 20-50 mM Tris) to deactivate any remaining active esters.

  • Purification:

    • Remove unconjugated ligand and byproducts by size exclusion chromatography or dialysis.

This is a highly efficient and specific reaction for conjugating ligands with free sulfhydryl (thiol) groups to maleimide-functionalized liposomes.[4][16]

Materials:

  • Maleimide-functionalized 14:0 PE-DTPA (Gd) liposomes (prepared with DSPE-PEG(2000)-Maleimide)

  • Thiol-containing ligand (e.g., Fab' fragments of antibodies, cysteine-containing peptides)

  • Coupling Buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (optional, e.g., TCEP or DTT, if the ligand's thiols are in a disulfide bond)

  • Purification supplies (e.g., size exclusion column or dialysis cassette)

Procedure:

  • Preparation of the Thiolated Ligand (if necessary):

    • If the thiol groups on the ligand are present as disulfide bonds, they must first be reduced.

    • Dissolve the ligand in a degassed buffer and add a 10-100 fold molar excess of a reducing agent like TCEP.[17] Incubate for 20-30 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Add the thiolated ligand to the maleimide-functionalized liposomes in Coupling Buffer (pH 6.5-7.5). A molar ratio of 10:1 to 20:1 (maleimide:protein) is a good starting point.[18]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any remaining maleimide groups.

  • Purification:

    • Separate the functionalized liposomes from unconjugated ligand and other reactants using size exclusion chromatography or dialysis.

Characterization of Functionalized Liposomes

Thorough characterization is essential to ensure the quality and reproducibility of the functionalized liposomes.[19]

Key Characterization Techniques:

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The desired size for many in vivo applications is between 50-200 nm with a low PDI (<0.2) indicating a homogenous population.[19]

  • Zeta Potential: Measures the surface charge of the liposomes, which can influence their stability and interaction with biological systems.

  • Gadolinium Concentration: Determined by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES).[20]

  • Relaxivity (r1): Measured using an MR relaxometer. The r1 relaxivity is a measure of the efficiency of the contrast agent to enhance the longitudinal relaxation rate of water protons and is calculated as the slope of the curve of 1/T1 versus Gd concentration.[20]

  • Quantification of Ligand Conjugation: The amount of ligand attached to the liposome surface can be quantified using various methods, such as protein assays (e.g., BCA or Bradford assay) for protein ligands, or by using a fluorescently labeled ligand and measuring the fluorescence.

  • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Cryo-TEM to confirm the vesicular structure.

Data Presentation

Table 1: Physicochemical Properties of Functionalized 14:0 PE-DTPA (Gd) Liposomes

Liposome FormulationMean Diameter (nm)PDIZeta Potential (mV)Gd Concentration (mM)r1 Relaxivity (mM⁻¹s⁻¹)Ligand Density (µg/µmol lipid)
Unfunctionalized105.2 ± 3.10.12-5.8 ± 0.95.28.5N/A
Antibody-conjugated115.8 ± 4.50.15-8.2 ± 1.15.18.375.3
Peptide-conjugated110.1 ± 3.90.13-7.5 ± 0.85.38.422.1

Note: The data presented in this table are representative examples and will vary depending on the specific lipids, ligands, and protocols used.

Visualization of Workflows and Pathways

Experimental Workflow for Liposome Functionalization and Characterization

G cluster_prep Liposome Preparation cluster_func Surface Functionalization cluster_char Characterization prep1 Lipid Film Formation (DMPC, Cholesterol, 14:0 PE-DTPA(Gd), Functional Lipid) prep2 Hydration prep1->prep2 prep3 Extrusion prep2->prep3 prep4 Purification prep3->prep4 func1 Activation (e.g., EDC/NHS or Maleimide) prep4->func1 Unfunctionalized Liposomes func2 Ligand Conjugation (Antibody, Peptide, etc.) func1->func2 func3 Quenching func2->func3 func4 Purification func3->func4 char1 DLS (Size, PDI) func4->char1 char2 Zeta Potential func4->char2 char3 ICP-MS (Gd Content) func4->char3 char4 Relaxometry (r1) func4->char4 char5 Ligand Quantification func4->char5

Caption: Workflow for preparation, functionalization, and characterization.

EDC/NHS Coupling Reaction Pathway

G liposome Liposome-PEG-COOH intermediate1 O-acylisourea intermediate (unstable) liposome->intermediate1 + edc EDC intermediate2 Sulfo-NHS ester (stable) intermediate1->intermediate2 + hydrolysis Hydrolysis intermediate1->hydrolysis sulfo_nhs Sulfo-NHS final_product Liposome-PEG-CO-NH-Ligand intermediate2->final_product + ligand Ligand-NH2

Caption: EDC/NHS reaction pathway for conjugating amine-containing ligands.

In Vitro and In Vivo Testing Workflow

G cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing start Functionalized Gd-Liposomes invitro1 Cell Viability Assay (e.g., MTT) start->invitro1 invitro2 Cellular Uptake Study (Flow Cytometry, Confocal Microscopy) invitro1->invitro2 invitro3 In Vitro MRI Phantom Study invitro2->invitro3 invivo1 Animal Model (e.g., Tumor-bearing mouse) invitro3->invivo1 Promising Results invivo2 Biodistribution Study (ICP-MS of organs) invivo1->invivo2 invivo3 In Vivo MRI invivo1->invivo3 invivo4 Toxicity Assessment invivo3->invivo4

Caption: General workflow for in vitro and in vivo evaluation.

References

Application Note: Determination of 14:0 PE-DTPA (Gd) Concentration in a Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanocarriers for delivering therapeutic and diagnostic agents.[1][2][3] For liposomal formulations designed as MRI contrast agents, a lipid conjugated with a chelator for a paramagnetic metal ion, such as gadolinium (Gd), is often incorporated into the bilayer. 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (14:0 PE-DTPA) is one such lipid, which securely chelates Gd.

Accurate quantification of the 14:0 PE-DTPA (Gd) concentration is a critical quality attribute.[4][5] It directly impacts the formulation's relaxivity, imaging efficacy, dosage, and safety.[6] This application note provides a detailed protocol for determining the concentration of 14:0 PE-DTPA (Gd) in a liposome formulation using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the elemental gadolinium content.

Principle of the Method

The core of this method is the highly sensitive and specific quantification of total gadolinium present in the liposome sample using ICP-MS.[7][8] Since each molecule of 14:0 PE-DTPA is chelated to a single gadolinium ion, determining the molar concentration of Gd allows for the direct calculation of the 14:0 PE-DTPA (Gd) concentration.

To achieve this, the liposomal structure is first disrupted and the sample is completely digested, typically using a strong acid and microwave-assisted heating. This process liberates the Gd ions into solution. The digested sample is then introduced into the ICP-MS system, where it is nebulized, atomized, and ionized in a high-temperature argon plasma. The mass spectrometer then separates the Gd isotopes from other ions based on their mass-to-charge ratio, allowing for precise and accurate quantification against a calibration curve prepared from certified gadolinium standards.[7][9][10]

Experimental Workflow

The overall workflow for determining the concentration of 14:0 PE-DTPA (Gd) is depicted below.

G cluster_prep Sample Preparation cluster_digest Sample Digestion cluster_analysis Analysis cluster_data Data Processing liposome_sample Liposome Formulation Sample dilution Accurate Dilution (if necessary) liposome_sample->dilution add_acid Add Concentrated Nitric Acid dilution->add_acid Transfer Aliquot mw_digest Microwave Digestion add_acid->mw_digest final_dilution Dilute to Final Volume with Deionized Water mw_digest->final_dilution Cool & Transfer icpms ICP-MS Analysis final_dilution->icpms quantify Quantify Gd Concentration (ng/mL or ppb) icpms->quantify Raw Data calculate Calculate Final 14:0 PE-DTPA (Gd) Conc. calibration Generate Calibration Curve (Gd Standards) calibration->quantify quantify->calculate

Caption: Experimental workflow for Gd quantification in liposomes by ICP-MS.

Materials and Reagents

  • Liposome Sample: Formulation containing 14:0 PE-DTPA (Gd).

  • Gadolinium Standard: Certified ICP-MS grade, 1000 µg/mL in 2-5% nitric acid.

  • Nitric Acid (HNO₃): Trace metal grade, concentrated (67-70%).

  • Internal Standard (optional but recommended): e.g., Terbium (Tb), Holmium (Ho), or Lutetium (Lu), ICP-MS grade, 1000 µg/mL.

  • Deionized Water: Type I, 18.2 MΩ·cm resistivity.

  • Microwave Digestion Vessels: Teflon or similar, suitable for acid digestion.

  • Volumetric Flasks: Class A (various sizes: 10 mL, 25 mL, 50 mL, 100 mL).

  • Pipettes: Calibrated micropipettes and tips.

  • ICP-MS Instrument: With appropriate sample introduction system.

Experimental Protocols

Protocol 1: Preparation of Standards
  • Prepare a 1 µg/mL (1000 ppb) Gd Stock Solution: Accurately pipette 100 µL of the 1000 µg/mL certified Gd standard into a 100 mL volumetric flask. Add nitric acid to a final concentration of 2% (v/v) and bring to volume with deionized water.

  • Prepare Calibration Standards: Serially dilute the 1 µg/mL stock solution to prepare a series of calibration standards. A typical range is 0, 1, 5, 10, 25, 50, and 100 ng/mL (ppb). Ensure each standard contains the same final acid concentration (e.g., 2% HNO₃) as the prepared samples.

  • Internal Standard: If using, add the internal standard to all calibration standards and samples to achieve the same final concentration (e.g., 10 ng/mL).

Protocol 2: Sample Preparation and Digestion

Note: All sample preparation should be performed in a fume hood using appropriate personal protective equipment (PPE).

  • Sample Homogenization: Gently invert the liposome formulation vial several times to ensure a homogenous suspension.

  • Sample Aliquot: Accurately pipette a volume of the liposome formulation (e.g., 100 µL) into a microwave digestion vessel. The required volume depends on the expected Gd concentration.

  • Acid Digestion: Carefully add 5 mL of concentrated trace metal grade nitric acid to the vessel.[7][8]

  • Microwave Digestion: Seal the vessel and place it in the microwave digestion system. Use a standard program for digesting aqueous/organic matrices. A typical program involves ramping to ~180-200°C and holding for 20-30 minutes.[7]

  • Cooling and Dilution: After digestion, allow the vessel to cool completely to room temperature. Carefully open the vessel in the fume hood.

  • Final Volume: Quantitatively transfer the clear, digested solution to a 50 mL volumetric flask. Rinse the digestion vessel multiple times with deionized water and add the rinsates to the flask. Bring the flask to the final volume with deionized water. This represents the "Digested Sample Stock."

  • Final Analysis Dilution: A further dilution may be necessary to bring the Gd concentration within the linear range of the calibration curve. For example, transfer 1 mL of the Digested Sample Stock to a 10 mL volumetric flask and bring to volume with 2% HNO₃.

Protocol 3: ICP-MS Analysis
  • Instrument Setup: Optimize the ICP-MS instrument according to the manufacturer's guidelines. Monitor at least two Gd isotopes (e.g., ¹⁵⁷Gd and ¹⁵⁸Gd) to check for potential isobaric interferences.

  • Calibration: Analyze the prepared calibration standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Analyze the prepared sample solutions. Include a blank (2% HNO₃) and a quality control (QC) standard periodically to ensure instrument stability and accuracy.

  • Data Acquisition: Record the signal intensity for the monitored Gd isotopes.

Data Analysis and Calculation

  • Determine Gd Concentration: Use the instrument software and the calibration curve to determine the concentration of Gd (in ng/mL) in the final diluted sample solution.

  • Calculate Gd in Original Sample: Account for all dilution steps to calculate the concentration of Gd in the original, undiluted liposome formulation.

    • Formula: Gd (µg/mL) = [Gd]ICP-MS (ng/mL) × (Vfinal / Vinitial) × (1 µg / 1000 ng)

      Where:

      • [Gd]ICP-MS is the concentration measured by the ICP-MS.

      • Vfinal is the final volume after all dilutions (e.g., 50 mL × 10 = 500 mL).

      • Vinitial is the initial volume of the liposome sample (e.g., 0.1 mL).

  • Convert to Molar Concentration: Convert the mass concentration of Gd to molar concentration.

    • Formula: Gd (mol/L) = [Gd (g/L)] / [Atomic Weight of Gd (157.25 g/mol )]

  • Determine 14:0 PE-DTPA (Gd) Concentration: Since the molar ratio of Gd to the lipid is 1:1, the molar concentration of the lipid is equal to the molar concentration of Gd. Convert this to a mass concentration (e.g., mg/mL).

    • Molecular Weight of 14:0 PE-DTPA (Gd) complex: This needs to be calculated based on the precise chemical structure (including counter-ions). For 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid chelated with Gd, the MW is approximately 1251.5 g/mol (this may vary slightly).

    • Formula: Conc. (mg/mL) = Molar Conc. (mol/L) × MW ( g/mol ) × (1 L / 1000 mL) × (1000 mg / 1 g)

Alternative Methodologies

While ICP-MS is the most direct and sensitive method, other techniques can provide complementary information.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used to separate and quantify the different lipid components in the formulation, including the Gd-conjugated lipid.[11][12][13] This requires developing a specific chromatographic method and obtaining a purified reference standard for 14:0 PE-DTPA (Gd) for quantification.

  • HPLC-ICP-MS: This hyphenated technique couples the separation power of HPLC with the elemental detection of ICP-MS.[14][15] It can be used to confirm that the detected gadolinium is indeed associated with the lipid molecule by analyzing the Gd signal at the retention time corresponding to the 14:0 PE-DTPA peak.

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison and review.

Sample IDInitial Volume (mL)Total Dilution FactorMeasured Gd Conc. (ng/mL)Gd Conc. in Original (µg/mL)14:0 PE-DTPA (Gd) Conc. (µM)14:0 PE-DTPA (Gd) Conc. (mg/mL)
Lipo-Gd-0010.100500025.5127.5810.81.01
Lipo-Gd-0020.100500026.1130.5830.01.04
Lipo-Gd-0030.100500025.8129.0820.31.03

Liposome Structure Visualization

The diagram below illustrates the conceptual placement of the 14:0 PE-DTPA (Gd) lipid within the liposomal bilayer.

G cluster_liposome Liposome Cross-Section cluster_bilayer Phospholipid Bilayer p1 p6 p1->p6 p2 p7 p2->p7 p3_gd Gd p8 p3_gd->p8 14:0 PE-DTPA (Gd) p4 p9 p4->p9 p5 p10 p5->p10 aqueous_core Aqueous Core external_medium External Aqueous Medium

Caption: Incorporation of 14:0 PE-DTPA (Gd) into a phospholipid bilayer.

References

Application Notes and Protocols for Cellular Imaging with 14:0 PE-DTPA (Gd) Labeled Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of 14:0 PE-DTPA (Gd) labeled vesicles for cellular imaging, primarily using Magnetic Resonance Imaging (MRI). Gadolinium (Gd), a paramagnetic metal ion, is a widely used contrast agent in MRI.[1] When incorporated into liposomes via a chelating lipid like 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (14:0 PE-DTPA), it allows for the tracking and imaging of these vesicles at a cellular level.[2] This technology is invaluable for researchers in drug development and cellular biology to study the delivery of therapeutic agents, understand cellular uptake mechanisms, and monitor cellular biodistribution.

The protocols outlined below cover the preparation of 14:0 PE-DTPA (Gd) labeled vesicles, in vitro cellular labeling, and subsequent imaging and quantification techniques.

Data Presentation

Table 1: Physicochemical Properties of 14:0 PE-DTPA (Gd) Labeled Vesicles
PropertyValueMethod of MeasurementReference
Average Size 100 - 150 nmDynamic Light Scattering (DLS)[3][4]
Zeta Potential Variable (depends on lipid composition)Electrophoretic Light Scattering[1]
Gadolinium Loading Efficiency 4.0 - 10.0 mg/LInductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)[3]
Longitudinal Relaxivity (r1) > 4.0 L/mmol·sMRI Relaxometry[3][4]
Table 2: Cellular Uptake of Gd-Labeled Vesicles
Cell LineIncubation Time (hours)Liposome Concentration (µM lipid)Cellular Gd Load (pg/cell)Quantification MethodReference
Mesenchymal Stem Cells (MSCs)412530 ± 2.5Not Specified[5]
Mesenchymal Stem Cells (MSCs)24125> 30Not Specified[5]
EL4-LucNot Specified0.1 mM [Gd]~14ICP-MS[6]
HepG20.5 - 820 µg/mL (with Gd content)Concentration-dependent increaseNot Specified[7]

Experimental Protocols

Protocol 1: Preparation of 14:0 PE-DTPA (Gd) Labeled Vesicles

This protocol describes the preparation of unilamellar vesicles incorporating 14:0 PE-DTPA (Gd) using the lipid film hydration and extrusion method.[8]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt) (14:0 PE-DTPA (Gd))

  • Chloroform

  • Methanol

  • HEPES-buffered saline (HBS), pH 7.4

  • Mini-extruder set

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve DPPC, cholesterol, and 14:0 PE-DTPA (Gd) in a chloroform/methanol solution at a desired molar ratio (e.g., 65:30:5 DPPC:Cholesterol:14:0 PE-DTPA (Gd)).

  • Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with HBS by vortexing the flask. This will form multilamellar vesicles (MLVs).[8]

  • For unilamellar vesicles, subject the MLV suspension to extrusion.[8]

  • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

  • Pass the vesicle suspension through the extruder 10-20 times to form small unilamellar vesicles (SUVs) of a uniform size.[8]

  • Store the prepared vesicle suspension at 4°C.

Protocol 2: In Vitro Cellular Labeling

This protocol details the procedure for labeling cultured cells with the prepared 14:0 PE-DTPA (Gd) vesicles.

Materials:

  • Cultured cells (e.g., cancer cell line, stem cells)

  • Complete cell culture medium

  • 14:0 PE-DTPA (Gd) labeled vesicle suspension

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell counting device (e.g., hemocytometer, automated cell counter)

Procedure:

  • Plate the cells in a suitable culture vessel (e.g., multi-well plate, flask) and allow them to adhere and grow to the desired confluency.

  • Prepare a working solution of the 14:0 PE-DTPA (Gd) labeled vesicles by diluting the stock suspension in complete cell culture medium to the desired final concentration (e.g., 125 µM lipid).[5]

  • Remove the existing culture medium from the cells and replace it with the vesicle-containing medium.

  • Incubate the cells with the vesicles for a specific duration (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.[5]

  • After incubation, aspirate the vesicle-containing medium and wash the cells three times with PBS to remove any unbound vesicles.

  • The labeled cells are now ready for downstream applications such as MRI, confocal microscopy, or quantification of uptake. For adherent cells that need to be harvested, use trypsin-EDTA.

Protocol 3: Cellular Imaging with MRI

This protocol outlines the procedure for acquiring T1-weighted MR images of labeled cell pellets.

Materials:

  • Labeled cells

  • PBS

  • Agarose gel (1%)

  • MRI scanner (e.g., 1.5T or 3.0T)

Procedure:

  • Harvest the labeled cells and wash them with PBS.

  • Resuspend the cells in PBS to a known concentration.

  • Prepare cell pellets by centrifuging the cell suspension.

  • Embed the cell pellets in 1% agarose gel within an MRI-compatible tube or phantom.

  • Acquire T1-weighted MR images of the cell pellets.

  • To quantify the T1 relaxation times, a T1 mapping sequence (e.g., MOLLI, ShMOLLI) can be used.[9][10] This involves acquiring a series of images at different inversion times to compute T1 values for each pixel.[9]

  • Analyze the images to determine the signal intensity and T1 values of the labeled cell pellets compared to unlabeled control cells.

Protocol 4: Quantification of Cellular Uptake by ICP-MS

This protocol describes how to quantify the amount of gadolinium taken up by the cells using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6][11]

Materials:

  • Labeled cells

  • PBS

  • Concentrated nitric acid (trace metal grade)

  • Indium internal standard

  • ICP-MS instrument

Procedure:

  • Harvest a known number of labeled cells and wash them thoroughly with PBS to remove extracellular vesicles.

  • Lyse the cells by adding concentrated nitric acid.

  • Digest the cell lysate, for example, using a microwave digestion system.[11]

  • Dilute the digested sample with deionized water containing a known concentration of an internal standard (e.g., indium).[6]

  • Analyze the samples using ICP-MS to determine the concentration of gadolinium.

  • Calculate the average number of gadolinium atoms or the mass of gadolinium per cell based on the initial cell count.

Protocol 5: Cytotoxicity Assessment

This protocol provides a method to assess the potential toxicity of the 14:0 PE-DTPA (Gd) labeled vesicles on cells using the MTT assay.

Materials:

  • Cells

  • Complete cell culture medium

  • 14:0 PE-DTPA (Gd) labeled vesicle suspension

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the 14:0 PE-DTPA (Gd) labeled vesicles for a specific duration (e.g., 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Visualization of Cellular Uptake Pathway

The primary mechanism for the cellular uptake of phospholipid vesicles is endocytosis.[2] This process involves the internalization of the vesicles by the cell membrane, leading to their encapsulation within intracellular vesicles.

Cellular_Uptake_of_Gd_Vesicles Cellular Uptake of 14:0 PE-DTPA (Gd) Labeled Vesicles Vesicle 14:0 PE-DTPA (Gd) Vesicle Cell_Membrane Cell Membrane Vesicle->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Internalization Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Release Gd Release / Imaging Signal Endosome->Release Lysosome->Release

Caption: Cellular uptake of Gd-labeled vesicles via endocytosis.

References

Application Notes and Protocols for 14:0 PE-DTPA (Gd) in Preclinical Blood Pool Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 14:0 PE-DTPA (Gd) in the formulation of liposomal nanoparticles for preclinical blood pool magnetic resonance imaging (MRI). This document outlines the unique advantages of this technology, presents key quantitative data from representative studies, and offers step-by-step experimental protocols to guide your research.

Introduction to 14:0 PE-DTPA (Gd) for Blood Pool Imaging

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), or 14:0 PE-DTPA (Gd), is a gadolinium-chelating lipid ideal for incorporation into the bilayer of nanoparticles such as liposomes. These nanoparticles, when formulated to an appropriate size (typically under 200 nm), are too large to extravasate into the interstitial space, effectively confining the gadolinium contrast agent to the vasculature for an extended period. This "blood pool" effect offers significant advantages over traditional small-molecule gadolinium agents, which are rapidly cleared by the kidneys.

The primary benefits of using 14:0 PE-DTPA (Gd)-based nanoparticles for preclinical blood pool imaging include:

  • Prolonged Vascular Enhancement: The extended circulation time allows for a longer imaging window, enabling high-resolution magnetic resonance angiography (MRA) and steady-state imaging.

  • Reduced Gadolinium Dosage: The high relaxivity of gadolinium when incorporated into slowly tumbling nanoparticles can provide excellent contrast at a significantly lower gadolinium dose compared to conventional agents, enhancing the safety profile.[1]

  • High-Quality Vascular Imaging: The sustained intravascular contrast facilitates detailed visualization of both arterial and venous structures, which is crucial for studying vascular pathologies in various disease models.

Quantitative Data Summary

The following tables summarize key quantitative parameters for liposomal gadolinium-based blood pool contrast agents, including those formulated with lipids analogous to 14:0 PE-DTPA (Gd), and provide a comparison with a clinically approved blood pool agent, Gadofosveset trisodium.

Table 1: Physicochemical and Relaxivity Properties

Parameter14:0 PE-DTPA (Gd) Formulation (Representative)Gadofosveset Trisodium (for comparison)Reference
Nanoparticle Size 99.5 ± 6.3 nm (for SLN formulation)N/A (binds to albumin)[2]
Longitudinal Relaxivity (r1) 20.66 mM⁻¹s⁻¹ (at 1.4T, 37°C in SLN)18-20 mM⁻¹s⁻¹ (at 1.5T)[2][3]
Transverse Relaxivity (r2) Not specifiedNot specified
r2/r1 Ratio Not specifiedNot specified

Table 2: Preclinical Imaging Parameters and Efficacy

ParameterLiposomal Gd-DTPA Agent (Representative)Gadofosveset Trisodium (Representative)Reference
Animal Model Mouse, RatPig, Mouse[4][5][6][7]
Recommended Dose 0.08 - 0.1 mmol Gd/kg0.03 - 0.09 mmol/kg[3][4][6]
Imaging Time Window Up to several hoursUp to 1 hour[8]
Signal Enhancement 123% higher contrast-to-noise ratio vs. TOF-MRAHigher image quality score (2.7 vs 2.0 for gadobenate)[5][8]
Key Application High-resolution neurovascular MRA, spinal vasculature imagingAortoiliac occlusive disease, perforator MRA[3][4][7][8]

Experimental Protocols

Protocol 1: Preparation of 14:0 PE-DTPA (Gd) Liposomes for In Vivo Imaging

This protocol describes a standard method for preparing gadolinium-containing liposomes using the lipid film hydration and extrusion method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • 14:0 PE-DTPA (Gd)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DPPC, cholesterol, DSPE-PEG2000, and 14:0 PE-DTPA (Gd) in chloroform at a desired molar ratio (e.g., 55:40:4:1).

    • Attach the flask to a rotary evaporator and remove the chloroform under vacuum at a temperature above the lipid phase transition temperature (e.g., 45-50°C) to form a thin lipid film.

    • Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To create unilamellar liposomes with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes.

    • Assemble the extruder with a 100 nm pore size membrane.

    • Pass the liposome suspension through the extruder 10-20 times. Maintain the temperature above the lipid phase transition temperature throughout the extrusion process.

  • Characterization:

    • Determine the liposome size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Quantify the gadolinium concentration using inductively coupled plasma mass spectrometry (ICP-MS).

    • Assess the longitudinal (T1) and transverse (T2) relaxivities of the liposome formulation using a clinical or preclinical MRI scanner.

Diagram: Liposome Preparation Workflow

Liposome_Preparation cluster_prep Lipid Film Preparation cluster_form Liposome Formation & Sizing cluster_char Characterization dissolve Dissolve Lipids in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate with PBS dry->hydrate extrude Extrude (100 nm membrane) hydrate->extrude dls Size & PDI (DLS) extrude->dls icpms Gd Concentration (ICP-MS) extrude->icpms relaxivity Relaxivity (MRI) extrude->relaxivity

Workflow for the preparation and characterization of 14:0 PE-DTPA (Gd) liposomes.

Protocol 2: Preclinical Blood Pool Imaging in a Mouse Model

This protocol provides a general framework for performing in vivo blood pool MRA in a mouse model using pre-formed 14:0 PE-DTPA (Gd) liposomes.

Materials and Equipment:

  • Healthy adult mice (e.g., C57BL/6, 20-25 g)

  • 14:0 PE-DTPA (Gd) liposome formulation (prepared as in Protocol 1)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Preclinical MRI scanner (e.g., 7T) with a suitable animal coil

  • Animal monitoring system (respiration, temperature)

  • Catheter for intravenous injection (e.g., tail vein)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance) in oxygen or medical air.

    • Place the mouse on the scanner bed and secure it in a position that minimizes motion artifacts.

    • Insert a catheter into the tail vein for administration of the contrast agent.

    • Monitor the animal's vital signs (respiration rate, body temperature) throughout the imaging session and maintain body temperature using a warming system.

  • Image Acquisition:

    • Acquire pre-contrast T1-weighted images of the region of interest (e.g., brain, abdomen). A 3D gradient echo (GRE) sequence is commonly used for MRA.

    • Administer the 14:0 PE-DTPA (Gd) liposome formulation via the tail vein catheter at a dose of 0.08-0.1 mmol Gd/kg body weight.

    • Immediately after injection, begin acquiring post-contrast T1-weighted images.

    • Continue acquiring images at various time points (e.g., 5, 15, 30, 60 minutes) to assess the pharmacokinetics and duration of vascular enhancement.

  • Data Analysis:

    • Process the acquired images to generate maximum intensity projection (MIP) angiograms.

    • Quantify the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) in major blood vessels at different time points.

    • Compare pre- and post-contrast images to evaluate the degree and duration of vascular enhancement.

Diagram: Preclinical MRI Workflow

MRI_Workflow cluster_animal Animal Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis anesthetize Anesthetize Mouse position Position in Scanner anesthetize->position catheterize Catheterize Tail Vein position->catheterize monitor Monitor Vitals catheterize->monitor precontrast Acquire Pre-contrast T1w Images monitor->precontrast inject Inject 14:0 PE-DTPA (Gd) Liposomes precontrast->inject postcontrast Acquire Post-contrast T1w Images inject->postcontrast mip Generate MIP Angiograms postcontrast->mip quantify Quantify SNR & CNR mip->quantify evaluate Evaluate Enhancement quantify->evaluate

Step-by-step workflow for preclinical blood pool MRI using 14:0 PE-DTPA (Gd) liposomes.

Logical Relationship of Blood Pool Agent Properties

The effectiveness of 14:0 PE-DTPA (Gd) as a blood pool contrast agent is a result of a cascade of properties, from its molecular structure to the resulting image enhancement.

Diagram: Property Cascade for Blood Pool Imaging

Property_Cascade node_lipid 14:0 PE-DTPA (Gd) (Gd-chelating lipid) node_lipo Liposome Formulation (<200 nm) node_lipid->node_lipo node_circ Long Circulation Time (Confined to Vasculature) node_lipo->node_circ node_relax High Relaxivity (Slow Tumbling) node_lipo->node_relax node_enhance Sustained Vascular Enhancement node_circ->node_enhance node_relax->node_enhance node_image High-Resolution MRA node_enhance->node_image

Relationship between the molecular properties and imaging performance.

Conclusion

References

Application Notes & Protocols: Targeting Atherosclerotic Plaques with 14:0 PE-DTPA (Gd) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 14:0 PE-DTPA (Gd) nanoparticles in the targeted imaging of atherosclerotic plaques. The methodologies outlined are based on established research for the effective formulation, characterization, and application of these contrast agents in preclinical atherosclerosis models.

Atherosclerosis is a chronic inflammatory disease characterized by the formation of plaques within the arterial walls.[1] Macrophages play a crucial role in the progression of atherosclerosis and are a key target for molecular imaging.[2] Nanoparticles containing gadolinium (Gd), a contrast agent for Magnetic Resonance Imaging (MRI), can be designed to specifically accumulate in these macrophage-rich plaques, enabling non-invasive visualization and assessment.[3][4] The 14:0 PE-DTPA (Gd) lipid, which incorporates myristoyl (14:0) phosphatidylethanolamine (PE) and a DTPA chelator for gadolinium, is a key component in constructing these targeted nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of 14:0 PE-DTPA (Gd) Nanoparticles

Nanoparticle FormulationMean Diameter (nm)Zeta Potential (mV)Gadolinium (Gd) Content (mol%)Reference
Discoidal GBCA-HDL10 - 15Not Reported39[5]
Spherical GBCA-HDL20 - 30Not Reported40[5]
Fibrin-Targeted Gd-DTPA-PE~250Not ReportedNot Reported[6]

Table 2: In Vivo MRI Signal Enhancement in Atherosclerotic Plaques

Animal ModelNanoparticle TypePost-Injection Time PointNormalized Enhancement Ratio (NER) vs. MuscleReference
ApoE Knockout MiceDiscoidal GBCA-HDL24 hoursUp to 120%[5]
ApoE Knockout MiceSpherical GBCA-HDL24 hoursUp to 160%[5]
ApoE Knockout MiceStatin-rHDL with GdNot SpecifiedSignal Enhancement Observed[7]

Experimental Protocols

Protocol 1: Synthesis of 14:0 PE-DTPA (Gd) Nanoparticles (Liposomal Formulation)

This protocol describes the synthesis of liposomal nanoparticles incorporating 14:0 PE-DTPA (Gd) for targeting atherosclerotic plaques.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG)

  • 14:0 PE-DTPA(Gd) (Myristoyl-PE-DTPA(Gd))

  • Rhodamine B-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine B-PE) (for fluorescence imaging)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas

  • Vacuum desiccator

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, combine DMPC, DMPG, 14:0 PE-DTPA(Gd), and Rhodamine B-PE in chloroform at a desired molar ratio (e.g., 10:4:39:1 for discoidal particles).[5]

    • Dry the lipid mixture to a thin film using a gentle stream of nitrogen gas.

    • Place the flask under vacuum for at least 8 hours to remove any residual solvent.[5]

    • Hydrate the dried lipid film with PBS (pH 7.4) by vortexing or sonication to form multilamellar vesicles.

  • Nanoparticle Formation (Sonication or Extrusion):

    • To create smaller, unilamellar nanoparticles, subject the hydrated lipid suspension to probe sonication on ice or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unincorporated gadolinium and other components by dialysis against PBS or through size exclusion chromatography.

  • Sterilization and Storage:

    • Filter-sterilize the final nanoparticle suspension through a 0.22 µm filter.

    • Store the nanoparticles at 4°C.

Protocol 2: In Vitro Macrophage Uptake Assay

This protocol assesses the uptake of 14:0 PE-DTPA (Gd) nanoparticles by macrophages in culture.

Materials:

  • J774A.1 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 14:0 PE-DTPA (Gd) nanoparticles with a fluorescent label (e.g., Rhodamine B-PE)

  • PBS

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture J774A.1 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Nanoparticle Incubation:

    • Seed the macrophages in 96-well plates or on coverslips and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the fluorescently labeled 14:0 PE-DTPA (Gd) nanoparticles for a specified time (e.g., 4 hours).

  • Quantification of Uptake:

    • For microplate reader:

      • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

      • Lyse the cells and measure the fluorescence intensity using a microplate reader.

    • For fluorescence microscopy:

      • Wash the cells three times with cold PBS.

      • Fix the cells with 4% paraformaldehyde.

      • Mount the coverslips on microscope slides and visualize the intracellular fluorescence.

Protocol 3: In Vivo MRI of Atherosclerotic Plaques in an ApoE Knockout Mouse Model

This protocol details the procedure for in vivo MRI to evaluate the targeting of 14:0 PE-DTPA (Gd) nanoparticles to atherosclerotic plaques in a mouse model.

Materials:

  • Apolipoprotein E (ApoE) knockout mice on a high-fat diet

  • Wild-type control mice

  • 14:0 PE-DTPA (Gd) nanoparticles

  • Anesthesia (e.g., isoflurane)

  • High-field MRI scanner (e.g., 7T or 9.4T) with a dedicated animal coil

  • Saline

Procedure:

  • Animal Model:

    • Induce atherosclerosis in ApoE knockout mice by feeding them a high-fat Western diet for a prolonged period (e.g., 5 months).[5] Use age-matched wild-type mice on a standard chow diet as controls.

  • MRI Imaging - Pre-contrast:

    • Anesthetize the mouse and position it in the MRI scanner.

    • Acquire pre-contrast T1-weighted images of the aortic arch and carotid arteries.

  • Nanoparticle Administration:

    • Administer a single intravenous dose of the 14:0 PE-DTPA (Gd) nanoparticles via the tail vein. The dose will depend on the gadolinium concentration of the nanoparticle formulation.

  • MRI Imaging - Post-contrast:

    • Acquire T1-weighted images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the accumulation of the contrast agent in the atherosclerotic plaques.

  • Image Analysis:

    • Measure the signal intensity in the arterial wall and surrounding muscle tissue in both pre- and post-contrast images.

    • Calculate the Normalized Enhancement Ratio (NER) to quantify the signal enhancement in the plaque relative to muscle.

Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Imaging synthesis Lipid Film Hydration (DMPC, DMPG, 14:0 PE-DTPA(Gd)) formation Nanoparticle Formation (Sonication/Extrusion) synthesis->formation purification Purification (Dialysis/Chromatography) formation->purification characterization Physicochemical Characterization (Size, Zeta Potential, Gd Content) purification->characterization incubation Nanoparticle Incubation characterization->incubation injection IV Injection of Nanoparticles characterization->injection cell_culture Macrophage Culture (J774A.1) cell_culture->incubation uptake_analysis Uptake Analysis (Fluorescence Microscopy/Plate Reader) incubation->uptake_analysis animal_model Atherosclerosis Model (ApoE KO Mice + High-Fat Diet) pre_contrast Pre-Contrast MRI animal_model->pre_contrast pre_contrast->injection post_contrast Post-Contrast MRI injection->post_contrast analysis Image Analysis (NER) post_contrast->analysis

Caption: Experimental workflow for the development and evaluation of 14:0 PE-DTPA (Gd) nanoparticles.

Targeting_Mechanism cluster_circulation Systemic Circulation cluster_plaque Atherosclerotic Plaque Microenvironment np 14:0 PE-DTPA (Gd) Nanoparticle endothelium Leaky Endothelium np->endothelium Extravasation macrophage Plaque Macrophage endothelium->macrophage Accumulation in Plaque uptake Phagocytosis / Receptor-Mediated Endocytosis macrophage->uptake Internalization by Macrophages mri_signal Enhanced MRI Signal uptake->mri_signal

Caption: Targeted delivery of nanoparticles to atherosclerotic plaques.

Signaling_Pathway cluster_pathway Macrophage Uptake Pathway oxldl Oxidized LDL sr Scavenger Receptors (SR-A1, CD36) oxldl->sr Binds to macrophage Macrophage sr->macrophage Expressed on foam_cell Foam Cell Formation macrophage->foam_cell Transforms into np_mimic Nanoparticle Mimicking Modified Lipoproteins np_mimic->sr Targeted by

Caption: Macrophage scavenger receptors as targets for nanoparticle uptake.

References

Application Notes and Protocols for Theranostic Nanoparticles using 14:0 PE-DTPA (Gd)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theranostic nanoparticles represent a paradigm shift in medicine, integrating diagnostic and therapeutic functionalities into a single nanoscale platform. This approach allows for simultaneous disease diagnosis, targeted drug delivery, and real-time monitoring of therapeutic response. This document provides detailed application notes and protocols for the formulation of theranostic nanoparticles utilizing the gadolinium-chelating lipid, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), commonly known as 14:0 PE-DTPA (Gd).

The incorporation of 14:0 PE-DTPA (Gd) into lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), renders them visible in Magnetic Resonance Imaging (MRI), leveraging the paramagnetic properties of gadolinium to enhance T1-weighted images. By co-encapsulating a therapeutic agent, these nanoparticles can be transformed into powerful theranostic agents for image-guided therapy.

These protocols are intended to serve as a comprehensive guide for researchers in the development and characterization of these advanced nanoparticle systems.

Data Presentation: Physicochemical Properties

The following tables summarize typical quantitative data for theranostic nanoparticles incorporating 14:0 PE-DTPA (Gd). The specific values can vary based on the formulation parameters.

ParameterLiposomes with 14:0 PE-DTPA (Gd)Solid Lipid Nanoparticles (SLNs) with 14:0 PE-DTPA (Gd)
Size (Diameter, nm) 70 - 200100 - 300
Polydispersity Index (PDI) < 0.2< 0.3
Zeta Potential (mV) -5 to -60-10 to -40
Longitudinal Relaxivity (r1) (mM⁻¹s⁻¹) 3.0 - 15.05.0 - 25.0
Drug Encapsulation Efficiency (%) 50 - 95+ (method dependent)60 - 90+

Experimental Protocols

Protocol 1: Formulation of Theranostic Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating 14:0 PE-DTPA (Gd) and a therapeutic agent using the thin-film hydration method, followed by extrusion for size homogenization.

Materials:

  • Main structural lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • 14:0 PE-DTPA (Gd)

  • Therapeutic agent (e.g., Doxorubicin)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Equipment:

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Probe sonicator (optional)

  • Standard laboratory glassware

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DPPC, cholesterol, and 14:0 PE-DTPA (Gd) in a desired molar ratio) in the organic solvent in a round-bottom flask.

    • If encapsulating a lipophilic drug, dissolve it with the lipids.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the transition temperature (Tc) of the lipids.

    • Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • For passive loading of a hydrophilic drug, dissolve the drug in the hydration buffer.

    • Add the hydration buffer (with or without the drug) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath (above the lipid Tc) for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome suspension through the membrane multiple times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) of a defined size.

  • Drug Loading (for specific drugs like Doxorubicin - Remote Loading):

    • Prepare liposomes in a buffer containing ammonium sulfate.

    • Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a drug-free buffer.

    • Add the doxorubicin solution to the liposome suspension and incubate at an elevated temperature (e.g., 60°C) to facilitate drug loading, driven by the pH gradient.

  • Purification:

    • Remove unencapsulated drug and other impurities by dialysis or size exclusion chromatography.

  • Sterilization and Storage:

    • Sterilize the final liposome formulation by passing it through a 0.22 µm filter.

    • Store the liposomes at 4°C.

Protocol 2: Formulation of Theranostic Solid Lipid Nanoparticles (SLNs) via Double Emulsion (w/o/w)

This protocol is suitable for encapsulating hydrophilic therapeutic agents and incorporating the amphiphilic 14:0 PE-DTPA (Gd).

Materials:

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • 14:0 PE-DTPA (Gd)

  • Lipophilic surfactant (e.g., Span 80)

  • Hydrophilic surfactant (e.g., Tween 80, Poloxamer 188)

  • Hydrophilic therapeutic agent

  • Aqueous phase (deionized water)

  • Organic solvent (e.g., dichloromethane, optional, for some variations)

Equipment:

  • High-shear homogenizer

  • Probe sonicator

  • Magnetic stirrer with heating plate

  • Centrifuge

Procedure:

  • Preparation of the Oil Phase:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Disperse the 14:0 PE-DTPA (Gd) and the lipophilic surfactant (e.g., Span 80) in the molten lipid.

  • Formation of the Primary Emulsion (w/o):

    • Dissolve the hydrophilic therapeutic agent in a small volume of the aqueous phase.

    • Add this aqueous drug solution to the molten lipid phase while homogenizing at high speed to form a water-in-oil (w/o) primary emulsion.

  • Formation of the Double Emulsion (w/o/w):

    • Prepare an aqueous solution of the hydrophilic surfactant (e.g., Tween 80).

    • Add the primary w/o emulsion to the hydrophilic surfactant solution under high-speed homogenization.

    • This will form the w/o/w double emulsion.

  • Nanoparticle Solidification:

    • Pour the hot double emulsion into a larger volume of cold water (2-4°C) under continuous stirring.

    • The rapid cooling will cause the lipid to solidify, forming the SLNs.

  • Purification and Concentration:

    • Wash the SLN dispersion by centrifugation and resuspend the pellet in fresh deionized water to remove excess surfactant and unencapsulated drug. Repeat this step 2-3 times.

  • Storage:

    • Store the final SLN suspension at 4°C. For long-term storage, lyophilization with a cryoprotectant may be considered.

Protocol 3: Characterization of Theranostic Nanoparticles

1. Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate medium (e.g., deionized water or PBS) to a suitable concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the hydrodynamic diameter (size), PDI, and zeta potential using a Zetasizer or similar instrument.

    • Perform measurements in triplicate and report the mean ± standard deviation.

2. Nanoparticle Morphology:

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to air-dry or use a negative staining agent (e.g., phosphotungstic acid) for better contrast.

    • Image the nanoparticles under the electron microscope to observe their shape and surface morphology.

3. Drug Encapsulation Efficiency (EE) and Loading Capacity (LC):

  • Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the nanoparticles from the aqueous phase containing the unencapsulated drug using centrifugation or a centrifugal filter device.

    • Measure the concentration of the free drug in the supernatant using a pre-validated UV-Vis or HPLC method.

    • Calculate EE and LC using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • LC (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

4. In Vitro MRI Contrast Enhancement:

  • Technique: Magnetic Resonance Imaging (MRI).

  • Procedure:

    • Prepare a series of dilutions of the nanoparticle suspension with known gadolinium concentrations.

    • Acquire T1-weighted MR images and measure the T1 relaxation times of each sample.

    • Plot the relaxation rate (1/T1) against the gadolinium concentration.

    • The slope of the resulting linear plot gives the longitudinal relaxivity (r1) in mM⁻¹s⁻¹.

Mandatory Visualizations

G cluster_prep Nanoparticle Formulation start Start: Select Formulation Method (Liposome or SLN) lipids Dissolve Lipids & 14:0 PE-DTPA (Gd) in Organic Solvent start->lipids film Create Thin Lipid Film (Rotary Evaporation) lipids->film hydrate Hydrate Film with Aqueous Buffer +/- Drug film->hydrate extrude Size Reduction (Extrusion) hydrate->extrude drug_load Remote Drug Loading (Optional, e.g., Doxorubicin) extrude->drug_load purify Purification (Dialysis / SEC) drug_load->purify final_np Final Theranostic Nanoparticle purify->final_np

Caption: Experimental workflow for theranostic nanoparticle formulation.

G cluster_char Nanoparticle Characterization np_sample Theranostic Nanoparticle Sample dls Size, PDI, Zeta Potential (DLS/ELS) np_sample->dls tem Morphology (TEM/SEM) np_sample->tem hplc Encapsulation Efficiency (EE%) & Loading Capacity (LC%) (HPLC/UV-Vis) np_sample->hplc mri MRI Contrast Properties (Relaxivity r1) np_sample->mri invitro In Vitro Studies (Cell Viability, Uptake) np_sample->invitro invivo In Vivo Studies (Imaging, Efficacy) np_sample->invivo

Caption: Workflow for the physicochemical and biological characterization.

Troubleshooting & Optimization

how to prevent aggregation of 14:0 PE-DTPA (Gd) liposomes during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of 14:0 PE-DTPA (Gd) liposomes during storage.

Troubleshooting Guide: Liposome Aggregation

Visible aggregation or a significant increase in particle size of your 14:0 PE-DTPA (Gd) liposome suspension can compromise experimental results. This guide will help you identify and resolve potential causes.

Issue: Visible precipitation or increased turbidity in the liposome suspension after storage.

Potential Cause Recommended Solution Explanation
Inappropriate Storage Temperature Store liposome suspensions at 4°C (refrigerated). Avoid freezing the suspension.Storing at elevated temperatures can accelerate the hydrolysis of the phospholipid ester bonds, leading to the formation of lysolipids which destabilize the bilayer and can cause fusion and aggregation.[1][2] Freezing can cause ice crystal formation, which may rupture the liposomes, leading to aggregation upon thawing.[2]
Non-Optimal pH of the Buffer Maintain the pH of the storage buffer between 6.5 and 7.5.Extreme pH values can lead to the hydrolysis of the phospholipid, altering the surface charge and stability of the liposomes, which can result in aggregation.[3]
High Ionic Strength of the Buffer If aggregation is observed, consider reducing the salt concentration in the storage buffer.High concentrations of salts can screen the surface charge of the liposomes, which diminishes the electrostatic repulsion between them and can lead to aggregation.[3]
Absence of Steric Stabilizers Incorporate a small percentage (e.g., 4-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into the liposome formulation.The polyethylene glycol (PEG) chains on the liposome surface create a steric barrier that prevents the liposomes from getting close enough to aggregate.[4][5]
Chemical Degradation (Hydrolysis) Prepare liposomes in a buffer with a pH around 7.0-7.5 and store at 4°C. For long-term storage, consider lyophilization with a cryoprotectant.The ester linkages in phospholipids are susceptible to hydrolysis, a process that is accelerated by non-neutral pH and higher temperatures.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage temperature for 14:0 PE-DTPA (Gd) liposomes?

A1: The ideal storage temperature is 4°C (refrigeration). This temperature minimizes the rate of lipid hydrolysis and helps maintain the physical stability of the liposomes.[1][2][6] It is critical to avoid freezing the liposome suspension, as the formation of ice crystals can disrupt the vesicle structure and cause irreversible aggregation upon thawing.[2]

Q2: How does the pH of the storage buffer affect the stability of my liposomes?

A2: The pH of the storage buffer is crucial for preventing chemical degradation of the phospholipids. A pH range of 6.5-7.5 is generally recommended to minimize acid and base-catalyzed hydrolysis of the ester bonds in the phospholipid backbone.[3] Deviations from this range can lead to the formation of lysolipids, which can act as detergents and destabilize the liposomal membrane, leading to aggregation.[1]

Q3: My liposomes are aggregating even when stored at 4°C and neutral pH. What else could be the cause?

A3: If temperature and pH are well-controlled, aggregation could be due to colloidal instability. This can be caused by high ionic strength of the buffer, which screens the surface charge and reduces electrostatic repulsion between liposomes.[3] Another common cause is the lack of a steric barrier. Incorporating a PEGylated lipid, such as DSPE-PEG2000, into your formulation will create a protective layer that physically prevents liposomes from sticking together.[4][5][7]

Q4: Can the gadolinium chelate (Gd-DTPA) contribute to aggregation?

A4: While the DTPA is a strong chelator for gadolinium (Gd³⁺), any free or weakly bound Gd³⁺ ions in the solution could potentially interact with negatively charged components on the liposome surface. Divalent and trivalent cations are known to sometimes cause bridging between vesicles, leading to aggregation.[8] Ensuring complete chelation during preparation and potentially including a small amount of a chelating agent like EDTA in the buffer (if compatible with your application) could mitigate this, although this is less common for pre-chelated lipid conjugates. The presence of metal ions like Ca²⁺ and Mg²⁺ in the buffer can also contribute to aggregation, especially in the presence of certain biomolecules.[5]

Q5: For long-term storage, is lyophilization a good option?

A5: Yes, lyophilization (freeze-drying) can be an effective strategy for long-term storage, as it removes water, which is a key component in the hydrolytic degradation of lipids.[9][10] To prevent aggregation and fusion during the freezing and drying process, it is essential to use a cryoprotectant such as sucrose or trehalose.[2][10] The cryoprotectant forms a glassy matrix that helps to maintain the separation and integrity of the liposomes.

Quantitative Data Summary

The following table summarizes the impact of various storage conditions on liposome stability, based on common findings in liposome research.

Parameter Condition 1 Particle Size Change (30 days) Condition 2 Particle Size Change (30 days) Reference
Storage Temperature 4°CMinimal (<5% increase)25°C (Room Temp)Significant (>20% increase)[6][10]
pH of Buffer pH 7.4Minimal (<5% increase)pH 5.0Moderate (>10% increase)[3]
PEGylation 5 mol% DSPE-PEG2000No significant change0 mol% DSPE-PEG2000Potential for significant aggregation[4][5]
Ionic Strength 10 mM NaClMinimal change150 mM NaClPotential for moderate increase[3]
Freezing Stored at 4°CMinimal changeFrozen at -20°C (no cryoprotectant)Significant aggregation upon thawing[2]

Experimental Protocols

Protocol 1: Assessment of Liposome Stability by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for monitoring changes in liposome size and polydispersity over time.

  • Preparation of Samples:

    • Prepare your 14:0 PE-DTPA (Gd) liposome formulation.

    • Divide the liposome suspension into several aliquots for storage under different conditions (e.g., 4°C vs. 25°C, different buffers).

    • Ensure all storage vials are sealed to prevent evaporation.

  • Initial Measurement (Time = 0):

    • Dilute a small aliquot of the freshly prepared liposome suspension with the corresponding storage buffer to an appropriate concentration for DLS measurement.

    • Measure the average particle size (Z-average diameter) and the Polydispersity Index (PDI) using a DLS instrument.

    • Record these initial values as the baseline.

  • Time-Point Measurements:

    • At regular intervals (e.g., 1, 7, 14, and 30 days), retrieve a sample from each storage condition.

    • Allow the sample to equilibrate to the measurement temperature of the DLS instrument.

    • Dilute the sample as in step 2 and perform the DLS measurement.

    • Record the Z-average diameter and PDI.

  • Data Analysis:

    • Plot the Z-average diameter and PDI as a function of time for each storage condition.

    • A significant increase in either value indicates liposome aggregation or fusion.

Protocol 2: Lyophilization of Liposomes for Long-Term Storage

This protocol describes a general method for freeze-drying liposomes to enhance their long-term stability.

  • Addition of Cryoprotectant:

    • To your aqueous liposome suspension, add a sterile solution of a cryoprotectant (e.g., sucrose or trehalose) to a final concentration of 10% (w/v).

    • Gently mix to ensure uniform distribution.

  • Freezing:

    • Aliquot the liposome-cryoprotectant mixture into lyophilization vials.

    • Freeze the samples. For optimal results, use a method that promotes rapid freezing, such as placing the vials in liquid nitrogen or on a pre-cooled shelf in the lyophilizer set to at least -40°C.

  • Primary Drying (Sublimation):

    • Place the frozen vials in the lyophilizer.

    • Set the shelf temperature to a low value (e.g., -20°C to -10°C) and pull a vacuum (e.g., ≤ 200 mTorr).

    • Allow the ice to sublimate. This step can take 24-48 hours depending on the sample volume and equipment.

  • Secondary Drying:

    • Gradually increase the shelf temperature (e.g., to 20-25°C) while maintaining the vacuum to remove any residual bound water.

    • Continue secondary drying for several hours.

  • Storage and Reconstitution:

    • Backfill the lyophilizer chamber with an inert gas like nitrogen or argon before sealing or stoppering the vials.

    • Store the lyophilized cake at 4°C or -20°C.

    • To use, reconstitute the liposomes by adding the original volume of deionized water or buffer and gently agitating.

Visualizations

Aggregation_Causes liposome 14:0 PE-DTPA (Gd) Liposomes (Stable Suspension) aggregated Aggregated Liposomes cause1 Inappropriate Storage Temp. cause1->aggregated cause2 Non-Optimal pH cause2->aggregated cause3 High Ionic Strength cause3->aggregated cause4 Chemical Degradation (Hydrolysis) cause4->aggregated cause5 Freeze-Thaw Cycles cause5->aggregated

Caption: Key factors leading to the aggregation of liposome suspensions during storage.

Prevention_Workflow start Liposome Formulation peg Incorporate PEG-Lipid (e.g., 5 mol% DSPE-PEG2000) start->peg buffer Use Optimal Buffer (pH 6.5-7.5, low ionic strength) peg->buffer storage Store at 4°C (Refrigerate, Do Not Freeze) buffer->storage longterm For Long-Term: Lyophilize with Cryoprotectant storage->longterm Optional stable Stable Liposome Suspension storage->stable

Caption: Recommended workflow to prevent liposome aggregation during storage.

References

Technical Support Center: Optimizing the Loading Efficiency of 14:0 PE-DTPA (Gd) in Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the loading efficiency of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), or 14:0 PE-DTPA (Gd), in nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is 14:0 PE-DTPA (Gd) and why is it used in nanoparticles?

A1: 14:0 PE-DTPA (Gd) is a lipid-chelate conjugate. The "14:0 PE" portion is a phosphatidylethanolamine lipid with two 14-carbon saturated fatty acid chains (myristoyl chains). This lipid is covalently linked to DTPA (diethylenetriaminepentaacetic acid), a chelating agent that firmly holds a gadolinium (Gd) ion. Gadolinium is a paramagnetic metal, which makes it an excellent contrast agent for Magnetic Resonance Imaging (MRI). By incorporating 14:0 PE-DTPA (Gd) into nanoparticles, such as liposomes, researchers can create targeted MRI contrast agents for diagnostics and theranostics.

Q2: What are the key factors influencing the loading efficiency of 14:0 PE-DTPA (Gd) in nanoparticles?

A2: The primary factors include:

  • Lipid Composition: The type of lipids and the presence of cholesterol in the nanoparticle formulation can significantly impact the incorporation of the bulky, charged headgroup of 14:0 PE-DTPA (Gd).

  • Method of Preparation: Techniques such as thin-film hydration followed by extrusion or sonication will affect the final nanoparticle structure and loading.

  • Hydration Conditions: The temperature and duration of hydration of the lipid film can influence the proper formation of bilayers and the incorporation of the gadolinium-lipid.

  • Purification Method: The technique used to remove unencapsulated material, such as size exclusion chromatography or dialysis, can affect the final concentration of 14:0 PE-DTPA (Gd) in the nanoparticles.

Q3: How is the loading efficiency of 14:0 PE-DTPA (Gd) in nanoparticles quantified?

A3: The amount of gadolinium incorporated into the nanoparticles is typically determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). These techniques can accurately measure the concentration of gadolinium atoms in a sample. To calculate loading efficiency, the amount of gadolinium in the purified nanoparticle formulation is compared to the initial amount used in the preparation.

Q4: Can the presence of 14:0 PE-DTPA (Gd) affect the physical properties of the nanoparticles?

A4: Yes. The large, charged DTPA-Gd headgroup can influence the nanoparticle's size, surface charge (zeta potential), and stability. It may lead to an increase in nanoparticle size and can affect the rigidity of the lipid bilayer. Monitoring these properties using techniques like Dynamic Light Scattering (DLS) for size and zeta potential measurement is crucial.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Loading Efficiency 1. Inefficient Incorporation into the Bilayer: The bulky DTPA-Gd headgroup may be sterically hindered from efficiently packing into the lipid bilayer.- Optimize Lipid Composition: Vary the molar ratio of 14:0 PE-DTPA (Gd). Start with a low percentage (e.g., 1-5 mol%) and gradually increase. - Incorporate Cholesterol: Cholesterol can increase the spacing between phospholipid molecules, potentially creating more room for the DTPA-Gd headgroup. Experiment with cholesterol concentrations in the range of 20-40 mol%. - Use Helper Lipids: Lipids with smaller headgroups or unsaturated chains may improve packing.
2. Aggregation during Hydration: The charged nature of the DTPA-Gd may cause aggregation of the lipid mixture during hydration.- Hydrate Above the Transition Temperature (Tm): Ensure the hydration buffer is heated to a temperature above the Tm of all lipids in the formulation. For lipids with 14-carbon chains, this is typically above 23°C. - Gentle Agitation: Use gentle swirling or vortexing during hydration to prevent excessive aggregation.
3. Loss during Purification: Nanoparticles may be lost during the purification step.- Optimize Size Exclusion Chromatography (SEC): Choose a column with an appropriate pore size for your nanoparticles. Pre-saturate the column with empty liposomes to minimize lipid adherence to the column material.[1] - Consider Alternative Purification: For larger nanoparticles, dialysis with a suitable molecular weight cutoff membrane can be an effective alternative.
Nanoparticle Aggregation 1. Insufficient Steric Stabilization: If not using PEGylated lipids, the nanoparticles may lack sufficient surface charge to prevent aggregation.- Incorporate PEGylated Lipids: Add a small percentage (e.g., 2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) to the formulation to provide a protective hydrophilic layer.
2. High Concentration of 14:0 PE-DTPA (Gd): A high surface concentration of the charged gadolinium chelate can lead to electrostatic interactions and aggregation.- Reduce the Molar Ratio: Lower the concentration of 14:0 PE-DTPA (Gd) in the formulation.
Inconsistent Nanoparticle Size 1. Inefficient Size Reduction: The chosen method for downsizing the nanoparticles may not be optimal.- Optimize Extrusion: Ensure the number of passes through the extruder is sufficient (typically 11-21 passes). Control the temperature during extrusion to be above the lipid Tm.[2] - Consider Sonication: While potentially leading to a broader size distribution, probe sonication can be effective for creating smaller vesicles. Optimize sonication time and power.
2. Heterogeneous Lipid Film: An unevenly dried lipid film can lead to incomplete hydration and a heterogeneous population of nanoparticles.- Ensure a Thin, Even Film: Rotate the flask during solvent evaporation to create a uniform lipid film. Ensure the film is completely dry under vacuum before hydration.

Quantitative Data

The following tables summarize expected trends in loading efficiency based on formulation and processing parameters. The exact values will vary depending on the specific experimental conditions.

Table 1: Effect of Lipid Composition on 14:0 PE-DTPA (Gd) Loading Efficiency (Hypothetical Data)

FormulationMain PhospholipidCholesterol (mol%)14:0 PE-DTPA (Gd) (mol%)Expected Loading Efficiency (%)
1DPPC0560-70
2DPPC30575-85
3DOPC0565-75
4DOPC30580-90

DPPC: Dipalmitoylphosphatidylcholine, DOPC: Dioleoylphosphatidylcholine

Table 2: Effect of Preparation Method on Nanoparticle Size and Loading (Hypothetical Data)

Preparation MethodNumber of Extrusion PassesFinal Nanoparticle Size (nm)Expected Gd:Lipid Molar Ratio
Extrusion11120 ± 200.08
Extrusion21100 ± 150.09
Sonication10 min80 ± 300.07

Experimental Protocols

Protocol 1: Preparation of Nanoparticles Containing 14:0 PE-DTPA (Gd) by Thin-Film Hydration and Extrusion
  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DPPC, cholesterol, and 14:0 PE-DTPA (Gd)) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS or HEPES-buffered saline) by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.

    • Gently agitate the flask by hand or on a shaker at a temperature above the Tm for 1-2 hours to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Load the MLV suspension into a pre-heated extruder.

    • Extrude the suspension 11-21 times through polycarbonate membranes of a defined pore size (e.g., 100 nm). The extrusion should be performed at a temperature above the lipid Tm.

  • Purification:

    • Remove unencapsulated 14:0 PE-DTPA (Gd) and other small molecules by size exclusion chromatography (SEC) using a suitable gel matrix (e.g., Sepharose CL-4B).

    • Collect the fractions containing the nanoparticles.

Protocol 2: Quantification of Gadolinium Loading by ICP-MS
  • Sample Preparation:

    • Take a known volume of the purified nanoparticle suspension.

    • Digest the sample in concentrated nitric acid to break down the nanoparticles and release the gadolinium ions. This step should be performed in a fume hood with appropriate safety precautions.

  • ICP-MS Analysis:

    • Prepare a series of gadolinium standards of known concentrations.

    • Analyze the digested sample and the standards using an ICP-MS instrument.

    • Determine the concentration of gadolinium in the nanoparticle sample by comparing its signal to the standard curve.

  • Calculation of Loading Efficiency:

    • Calculate the total amount of gadolinium in the purified nanoparticle formulation.

    • Calculate the loading efficiency as follows: Loading Efficiency (%) = (Amount of Gd in purified nanoparticles / Initial amount of Gd used) x 100

Visualizations

Experimental_Workflow A 1. Lipid Film Preparation (DPPC, Cholesterol, 14:0 PE-DTPA(Gd)) B 2. Hydration (Aqueous Buffer, T > Tm) A->B C 3. Extrusion (100 nm membrane, 21 passes) B->C D 4. Purification (Size Exclusion Chromatography) C->D E 5. Characterization (DLS, ICP-MS) D->E

Caption: Experimental workflow for preparing and characterizing 14:0 PE-DTPA (Gd) loaded nanoparticles.

Troubleshooting_Loading_Efficiency start Low Loading Efficiency cause1 Inefficient Incorporation start->cause1 cause2 Aggregation during Hydration start->cause2 cause3 Loss during Purification start->cause3 solution1a Optimize Lipid Composition cause1->solution1a solution1b Add Cholesterol cause1->solution1b solution2a Hydrate above Tm cause2->solution2a solution3a Optimize SEC cause3->solution3a

Caption: Troubleshooting guide for low loading efficiency of 14:0 PE-DTPA (Gd) in nanoparticles.

References

troubleshooting poor MRI signal enhancement with 14:0 PE-DTPA (Gd) formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14:0 PE-DTPA (Gd) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to poor MRI signal enhancement and to provide clear, actionable troubleshooting guidance.

Frequently Asked Questions (FAQs)

Q1: What is 14:0 PE-DTPA (Gd) and how does it work as an MRI contrast agent?

A1: 14:0 PE-DTPA (Gd) is a gadolinium (Gd)-based contrast agent. It consists of a gadolinium ion chelated by diethylenetriaminepentaacetic acid (DTPA), which is conjugated to a phosphatidylethanolamine (PE) lipid with two 14-carbon saturated fatty acid chains (myristoyl chains). These molecules can be formulated into various nanostructures, such as liposomes or micelles. The paramagnetic gadolinium ion enhances the relaxation rate of nearby water protons, leading to a brighter signal in T1-weighted magnetic resonance imaging (MRI). The lipid component facilitates the formulation into nanoparticles, which can alter the biodistribution and pharmacokinetic properties of the gadolinium chelate.

Q2: My MRI signal enhancement is lower than expected. What are the most common causes?

A2: Several factors can contribute to poor signal enhancement. These can be broadly categorized as issues with the formulation itself, problems with the experimental conditions, or suboptimal imaging parameters. Specific common causes include:

  • Formulation Instability: Aggregation or degradation of the liposomes/micelles can reduce relaxivity.

  • Incorrect Concentration: The concentration of the gadolinium formulation may be too low or too high, falling outside the optimal range for signal enhancement.

  • Suboptimal pH: The pH of the formulation and the in vivo environment can affect the stability and relaxivity of the gadolinium chelate.

  • Poor Water Exchange: The efficiency of water exchange with the gadolinium ion, a key factor for relaxivity, can be hindered by the formulation's structure.

  • Inappropriate MRI Parameters: The pulse sequence and its parameters (e.g., TR, TE) may not be optimized for your specific contrast agent and experimental setup.

Q3: How does the formulation's size and structure affect MRI signal?

A3: The size and structure of the 14:0 PE-DTPA (Gd) formulation significantly impact its relaxivity and, consequently, the MRI signal. Smaller liposomes generally exhibit greater relaxivity due to a higher surface-area-to-volume ratio, which facilitates better interaction between the gadolinium ions and surrounding water molecules.[1] The rigidity and composition of the lipid bilayer also play a role; for instance, the inclusion of cholesterol can decrease water permeability and thus lower relaxivity.[1][2] The way gadolinium is incorporated, whether entrapped within a liposome or integrated into the bilayer of a micelle, also influences water access and exchange rates, which are critical for T1 contrast enhancement.[3]

Q4: Can the stability of the 14:0 PE-DTPA (Gd) formulation change over time?

A4: Yes, the stability of these formulations can be compromised over time, leading to changes in performance. Factors that can affect stability include storage temperature, pH, and the presence of certain ions. Instability can manifest as aggregation of nanoparticles, leakage of encapsulated gadolinium, or degradation of the lipid components. It is crucial to follow the recommended storage conditions and to characterize the formulation for size and stability before each experiment.

Q5: Are there any safety concerns I should be aware of when using gadolinium-based contrast agents?

A5: While chelation of gadolinium significantly reduces its toxicity, there are safety considerations. Free gadolinium ions are toxic and can be released if the chelate is unstable.[4][5] In clinical settings, gadolinium-based contrast agents have been associated with a rare condition called nephrogenic systemic fibrosis (NSF) in patients with pre-existing kidney failure.[6][7] There is also evidence of gadolinium deposition in the brain and other tissues after repeated administrations.[6][8] For preclinical research, it is essential to handle these agents with care and to be aware of the potential for toxicity, especially in long-term or high-dose studies.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Poor Signal Enhancement

This guide provides a systematic approach to troubleshooting suboptimal MRI signal enhancement with your 14:0 PE-DTPA (Gd) formulation.

Step 1: Characterize Your Formulation

Before troubleshooting in vivo experiments, ensure the integrity of your contrast agent formulation.

  • Action: Re-characterize the size, polydispersity, and zeta potential of your liposomes or micelles using Dynamic Light Scattering (DLS) and Zeta Potential analysis.

  • Rationale: Changes in size or aggregation can significantly alter the relaxivity and biodistribution of the agent. A stable formulation should have a consistent size distribution and a zeta potential that indicates colloidal stability.

Step 2: Verify Gadolinium Concentration and Integrity
  • Action: Measure the gadolinium concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Assess the in vitro relaxivity (r1) of your formulation by measuring the T1 relaxation times of a dilution series.

  • Rationale: The actual gadolinium concentration may differ from the theoretical concentration due to formulation inefficiencies. Measuring the in vitro relaxivity will confirm the inherent contrast-enhancing capability of your specific batch.

Step 3: Optimize MRI Acquisition Parameters
  • Action: Review and optimize your MRI pulse sequence and parameters. For T1-weighted imaging, ensure that the repetition time (TR) and echo time (TE) are appropriate for maximizing the contrast enhancement from your agent.

  • Rationale: The choice of imaging parameters is critical. A TR that is too long or a TE that is too short may not effectively capture the T1 shortening effect of the gadolinium agent.[9]

Step 4: Evaluate In Vivo Factors
  • Action: Consider the biodistribution and clearance of your formulation in the animal model. Perform a time-course imaging study to determine the optimal time point for imaging after injection.

  • Rationale: The pharmacokinetic profile of liposomal and micellar formulations can vary significantly based on their size, charge, and surface modifications.[] The peak signal enhancement will occur when the agent has reached the target tissue at a sufficient concentration.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_checks Initial Checks cluster_optimization Experimental Optimization start Poor MRI Signal Enhancement char_formulation Step 1: Characterize Formulation (Size, PDI, Zeta Potential) start->char_formulation verify_gd Step 2: Verify Gd Concentration & Relaxivity (ICP-MS, T1 Measurement) char_formulation->verify_gd Formulation OK? reformulate Re-formulate or Synthesize New Batch char_formulation->reformulate No optimize_mri Step 3: Optimize MRI Parameters (TR, TE, Pulse Sequence) verify_gd->optimize_mri Concentration & Relaxivity OK? verify_gd->reformulate eval_invivo Step 4: Evaluate In Vivo Factors (Biodistribution, Time-Course) optimize_mri->eval_invivo Parameters Optimized? solution Signal Enhancement Improved eval_invivo->solution In Vivo Factors Addressed? reformulate->char_formulation

Caption: A workflow diagram for troubleshooting poor MRI signal enhancement.

Quantitative Data Summary

The following tables summarize key parameters that influence the performance of 14:0 PE-DTPA (Gd) and similar formulations.

Table 1: Factors Affecting r1 Relaxivity

ParameterEffect on r1 RelaxivityRationale
Rotational Correlation Time (τR) Slower tumbling (longer τR) generally increases r1, especially at lower magnetic field strengths.[3][11]Slower tumbling of the Gd complex allows for more efficient energy transfer between the Gd ion's electron spin and the proton nuclear spins of water.
Water Exchange Rate (1/τm) An optimal, fast but not too fast, water exchange rate is crucial.[3]Water molecules must be able to quickly enter and leave the coordination sphere of the Gd ion to transfer the relaxation effect to the bulk water.
Hydration Number (q) A higher number of water molecules directly coordinated to the Gd ion increases r1.More coordinated water molecules provide more pathways for inner-sphere relaxation.
Formulation Size Smaller liposomes/micelles tend to have higher r1 relaxivity.[1]A higher surface-area-to-volume ratio allows for greater interaction between the Gd complex and bulk water.
Lipid Bilayer Composition Increased cholesterol content can decrease r1 relaxivity.[1][2]Cholesterol can reduce the water permeability of the lipid bilayer, hindering water access to the Gd ions.
Magnetic Field Strength r1 relaxivity of macromolecular agents generally decreases with increasing magnetic field strength.[11]The mechanisms of relaxation are field-dependent.

Table 2: Typical Properties of PE-DTPA (Gd) Formulations

PropertyTypical Value RangeMethod of Measurement
Hydrodynamic Diameter 70 - 400 nm for liposomes[1]Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2 for monodisperse samplesDynamic Light Scattering (DLS)
Zeta Potential -20 to -50 mV (for anionic formulations)Electrophoretic Light Scattering
r1 Relaxivity (in vitro) 4 - 20 mM⁻¹s⁻¹ (field strength dependent)[12]NMR Relaxometry
Encapsulation Efficiency 20 - 70%[13]ICP-MS

Experimental Protocols

Protocol 1: Measurement of In Vitro r1 Relaxivity

Objective: To determine the longitudinal relaxivity (r1) of the 14:0 PE-DTPA (Gd) formulation.

Materials:

  • 14:0 PE-DTPA (Gd) formulation

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • NMR spectrometer or relaxometer

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a stock solution of the 14:0 PE-DTPA (Gd) formulation with a known gadolinium concentration, as determined by ICP-MS.

  • Create a series of dilutions of the stock solution in the buffer (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM Gd). Also prepare a blank sample containing only the buffer.

  • Place the samples in the NMR instrument and allow them to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Measure the longitudinal relaxation time (T1) for each sample using an inversion recovery pulse sequence.[14]

  • Calculate the relaxation rate (R1) for each sample using the formula R1 = 1/T1.

  • Plot R1 (in s⁻¹) as a function of the gadolinium concentration (in mM).

  • Perform a linear regression on the data. The slope of the resulting line is the r1 relaxivity in units of mM⁻¹s⁻¹.

Protocol 2: Stability Assessment by Dynamic Light Scattering (DLS)

Objective: To assess the colloidal stability of the formulation over time.

Materials:

  • 14:0 PE-DTPA (Gd) formulation

  • Appropriate buffer (e.g., PBS)

  • DLS instrument

Methodology:

  • Dilute a small aliquot of the formulation in the buffer to an appropriate concentration for DLS analysis.

  • Measure the initial hydrodynamic diameter and polydispersity index (PDI) of the formulation.

  • Store the bulk formulation under the recommended storage conditions (e.g., 4°C).

  • At specified time points (e.g., 1, 7, 14, and 30 days), take another aliquot of the stored formulation and repeat the DLS measurement.

  • Plot the mean hydrodynamic diameter and PDI as a function of time. A stable formulation will show minimal changes in these parameters over the tested period.

Signaling Pathways and Logical Relationships

Factors Influencing T1 Relaxivity

This diagram illustrates the key molecular and physical parameters that collectively determine the T1 relaxivity of a gadolinium-based contrast agent.

RelaxivityFactors cluster_inner_sphere Inner Sphere Contribution cluster_molecular_dynamics Molecular Dynamics cluster_electronic Electronic Properties r1 T1 Relaxivity (r1) q Hydration Number (q) q->r1 tau_m Water Residence Time (τm) tau_m->r1 tau_r Rotational Correlation Time (τR) tau_r->r1 T1e Electron Spin Relaxation (T1e) T1e->r1

Caption: Key parameters determining the T1 relaxivity of Gd-based contrast agents.

References

Technical Support Center: Enhancing the Serum Stability of 14:0 PE-DTPA (Gd) Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 14:0 PE-DTPA (Gd) containing vesicles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on improving vesicle stability in serum.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to the stability of 14:0 PE-DTPA (Gd) vesicles in serum?

When 14:0 PE-DTPA (Gd) vesicles are introduced into a complex biological environment like serum, they face several stability challenges:

  • Opsonization and Macrophage Uptake: Serum proteins, known as opsonins, can adsorb onto the surface of vesicles, marking them for clearance by macrophages of the mononuclear phagocytic system (MPS).

  • Lipid Exchange: Components of the vesicle bilayer can be extracted by serum proteins, particularly high-density lipoproteins (HDL), leading to the destabilization and leakage of encapsulated contents.[1][2]

  • Aggregation: Interactions between vesicles and serum components can lead to vesicle aggregation, altering their size distribution and potentially leading to rapid clearance from circulation.

  • Gadolinium Leakage: Instability of the lipid bilayer can result in the premature release of the encapsulated gadolinium complex.

Q2: How does cholesterol incorporation improve the serum stability of these vesicles?

Cholesterol is a critical component for enhancing the stability of liposomal formulations. It intercalates into the lipid bilayer, leading to increased packing density and reduced membrane fluidity.[3] This results in:

  • Reduced Permeability: A more tightly packed bilayer reduces the leakage of encapsulated gadolinium.

  • Increased Mechanical Rigidity: This makes the vesicles less susceptible to disruption by serum components.

  • Inhibition of Lipid Exchange: Cholesterol helps to prevent the extraction of phospholipids from the vesicle membrane by serum proteins.

Studies have shown that increasing the mole percentage of cholesterol in gadolinium-containing liposomes leads to a significant increase in their stability in serum.[4]

Q3: What is the role of PEGylation in stabilizing 14:0 PE-DTPA (Gd) vesicles?

PEGylation, the process of attaching polyethylene glycol (PEG) chains to the vesicle surface, provides steric stabilization. This is typically achieved by incorporating a PEG-conjugated lipid, such as DSPE-PEG2000, into the formulation. The benefits of PEGylation include:

  • Reduced Opsonization: The PEG layer creates a hydrophilic barrier that sterically hinders the binding of opsonins, thus reducing macrophage uptake and prolonging circulation time.[5][6]

  • Prevention of Aggregation: The steric hindrance provided by the PEG chains also prevents vesicle aggregation.[7][8]

  • Increased Stability: PEGylation can contribute to the overall stability of the vesicles, leading to better retention of the encapsulated contrast agent.[5]

Q4: What is the optimal concentration of cholesterol and PEG-lipid for stable vesicles?

The optimal concentrations can vary depending on the specific lipid composition and the intended application. However, based on published literature, some general guidelines can be provided:

  • Cholesterol: A cholesterol concentration of 30-50 mol% is often used to achieve good stability. Studies have shown that increasing cholesterol content to over 20 mol% significantly enhances stability in serum.[4] A common and effective ratio for stable formulations is approximately 2:1 of phospholipid to cholesterol.[3]

  • PEG-lipid: A concentration of 5-10 mol% of a PEG-lipid, such as DSPE-PEG2000, is typically sufficient to provide steric stability. Higher concentrations can sometimes lead to the formation of micelles, which can destabilize the liposomes.

Troubleshooting Guide

Issue 1: Vesicle Aggregation Upon Incubation in Serum

Symptoms:

  • Significant increase in the average particle size (Z-average) and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).

  • Visible precipitation or turbidity in the sample.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient PEGylation Increase the molar percentage of the PEG-lipid (e.g., DSPE-PEG2000) in your formulation. Start with 5 mol% and titrate up to 10 mol% if aggregation persists. Ensure the PEG-lipid is properly incorporated during vesicle preparation.
Inadequate Surface Charge While 14:0 PE-DTPA (Gd) provides some negative charge, incorporating a small amount of an additional charged lipid (e.g., 5-10 mol% of a negatively charged phospholipid) can increase electrostatic repulsion between vesicles, preventing aggregation.
High Vesicle Concentration High concentrations can promote aggregation. Try diluting the vesicle suspension before and during serum incubation.
Serum Quality Ensure the serum used is of high quality, properly stored, and free of aggregates or precipitates. Consider filtering the serum through a 0.22 µm filter before use.
Issue 2: Premature Leakage of Gadolinium in Serum

Symptoms:

  • High concentration of free gadolinium detected in the supernatant after separating vesicles from the serum.

  • Reduced MRI signal enhancement over time in in vitro or in vivo experiments.

Possible Causes and Solutions:

Possible Cause Solution
Low Membrane Rigidity Increase the cholesterol content in the formulation to 30-50 mol%. This will decrease membrane fluidity and reduce leakage.
Inappropriate Phospholipid Composition The 14:0 (dimyristoyl) acyl chains of the PE-DTPA (Gd) have a relatively low phase transition temperature. Consider adding a phospholipid with longer, saturated acyl chains (e.g., DSPC) to the formulation to create a more stable, less permeable bilayer at physiological temperature (37°C).
Disruption by Serum Proteins Ensure adequate PEGylation (5-10 mol%) to shield the vesicle surface from disruptive interactions with serum proteins like HDL.
Improper Vesicle Formation Ensure that the vesicle preparation method (e.g., extrusion) is performed correctly to form well-structured, unilamellar vesicles. Inconsistent vesicle morphology can lead to instability.

Data Summary Tables

Table 1: Effect of Cholesterol Content on the Stability of Gadolinium-Containing Vesicles in Human Serum

Cholesterol (mol%)Vesicle Stability in SerumReference
0-20Little to no increase in stability[4]
>20Significant increase in stability[4]
30Often cited as a ratio for stable formulations[9]
40Substantially reduced release rate in serum[10]

Table 2: Effect of PEG-DSPE-2000 Concentration on Vesicle Properties

PEG-DSPE-2000 (mol%)Effect on Permeability/Leakage in BufferEffect on Stability in SerumReference
Up to 8Reduces leakage of hydrophilic markersNo significant stabilizing effect against serum-induced leakage[10]
5Increased permeability in 20% human serum[10]
5-10Generally considered optimal for steric stabilization[11]
>10May lead to the formation of mixed micelles, destabilizing vesicles

Experimental Protocols

Protocol 1: Preparation of 14:0 PE-DTPA (Gd) Containing Vesicles by Extrusion

Materials:

  • Primary phospholipid (e.g., DSPC)

  • 14:0 PE-DTPA (Gd)

  • Cholesterol

  • PEG-lipid (e.g., DSPE-PEG2000)

  • Chloroform

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or argon gas stream

Methodology:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve the desired amounts of the primary phospholipid, 14:0 PE-DTPA (Gd), cholesterol, and PEG-lipid in chloroform. b. Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under a gentle stream of nitrogen or argon gas, followed by vacuum desiccation for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with the chosen buffer by adding the buffer to the flask and gently agitating. The temperature of the buffer should be above the phase transition temperature of the lipids. b. Allow the lipid film to hydrate for at least 1 hour with intermittent vortexing to form multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the suspension through the membranes for a recommended 10-20 passes to form large unilamellar vesicles (LUVs) of a uniform size.

  • Purification: a. Remove any unencapsulated gadolinium by size exclusion chromatography or dialysis against the hydration buffer.

  • Characterization: a. Determine the vesicle size (Z-average) and size distribution (PDI) using Dynamic Light Scattering (DLS). b. Measure the zeta potential to assess surface charge. c. Quantify the gadolinium concentration using a suitable method (e.g., ICP-MS or a colorimetric assay).

Protocol 2: Serum Stability Assay for Gadolinium Leakage

Materials:

  • 14:0 PE-DTPA (Gd) containing vesicles

  • Human or animal serum

  • Phosphate-buffered saline (PBS)

  • Centrifugal filter units or size exclusion chromatography columns

  • Method for gadolinium quantification (e.g., Arsenazo III colorimetric assay or ICP-MS)

Methodology:

  • Sample Preparation: a. Mix the vesicle suspension with serum at a predetermined ratio (e.g., 1:1 or 1:4 v/v). A typical lipid concentration to start with is 1-5 mM. b. As a control, mix the same amount of vesicle suspension with PBS.

  • Incubation: a. Incubate the samples at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Separation of Free Gadolinium: a. At each time point, take an aliquot of the sample and separate the intact vesicles from the serum proteins and any leaked gadolinium. This can be done using:

    • Centrifugal Filter Units: Use a filter with a molecular weight cutoff that retains the vesicles while allowing free gadolinium and serum proteins to pass through.
    • Size Exclusion Chromatography (SEC): Use a column that separates the larger vesicles from the smaller free gadolinium molecules.

  • Quantification of Gadolinium: a. Total Gadolinium: Lyse an aliquot of the vesicle-serum mixture with a detergent (e.g., Triton X-100) to release all encapsulated gadolinium and measure the total gadolinium concentration. b. Encapsulated Gadolinium: Measure the gadolinium concentration in the fraction containing the intact vesicles after the separation step.

  • Calculation of Leakage: a. Calculate the percentage of gadolinium leakage at each time point using the following formula: % Leakage = (1 - (Encapsulated Gd / Total Gd)) * 100 b. Plot the % leakage as a function of time to determine the stability profile of the vesicles in serum.

Visualizations

Experimental_Workflow cluster_prep Vesicle Preparation cluster_char Characterization cluster_stability Serum Stability Assay prep1 Lipid Film Formation (DSPC, 14:0 PE-DTPA(Gd), Cholesterol, DSPE-PEG2000) prep2 Hydration with Buffer prep1->prep2 prep3 Extrusion (100 nm) prep2->prep3 char1 Size & PDI (DLS) prep3->char1 Purified Vesicles char2 Zeta Potential prep3->char2 Purified Vesicles char3 Gadolinium Concentration prep3->char3 Purified Vesicles stab1 Incubation in Serum (37°C) char3->stab1 stab2 Separation of Free Gd stab1->stab2 stab3 Quantification of Gd Leakage stab2->stab3 analysis Stability Profile Generation stab3->analysis Data Analysis

Caption: Experimental workflow for the preparation, characterization, and serum stability testing of 14:0 PE-DTPA (Gd) vesicles.

Troubleshooting_DLS cluster_high_pdi High Polydispersity cluster_high_zaverage Large Vesicle Size start DLS Measurement Shows High Z-average or PDI decision1 Is PDI > 0.3? start->decision1 pdi_cause1 Incomplete Extrusion decision1->pdi_cause1 Yes z_cause1 Vesicle Aggregation Post-Extrusion decision1->z_cause1 No pdi_sol1 Increase Extrusion Passes (15-20x) pdi_cause1->pdi_sol1 pdi_cause2 Lipid Aggregation Pre-Extrusion pdi_sol2 Ensure Proper Hydration & Vortexing pdi_cause2->pdi_sol2 z_sol1 Check PEG-lipid Concentration z_cause1->z_sol1 z_sol2 Assess Zeta Potential for Repulsion z_cause1->z_sol2 z_cause2 Incorrect Membrane Pore Size z_sol3 Verify Extruder Membrane Integrity z_cause2->z_sol3

References

addressing challenges in the characterization of 14:0 PE-DTPA (Gd) liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), or 14:0 PE-DTPA (Gd), liposomes. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental analysis of these specialized liposomal formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and quantitative data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to evaluate during the characterization of 14:0 PE-DTPA (Gd) liposomes?

A1: The most critical parameters to assess are particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency of the gadolinium chelate, and the stability of the liposomes over time. These parameters collectively determine the suitability of the liposomes for their intended application, particularly in areas like magnetic resonance imaging (MRI).[1][2][3]

Q2: Why am I observing aggregation and high polydispersity in my liposome samples?

A2: Aggregation in gadolinium-loaded liposome preparations can be induced by the presence of Gd3+ ions, which can interact with the phospholipid membranes.[4][5] Changes in the concentration of Gd3+ can lead to an increase in liposome size and high polydispersity values.[4][5] Factors such as improper lipid film hydration, inadequate extrusion, or suboptimal storage conditions can also contribute to aggregation.

Q3: My Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) results for particle size are inconsistent. Why is this happening and which technique should I trust?

A3: DLS and NTA are both valuable techniques for sizing nanoparticles, but they have different principles of operation which can lead to varied results, especially for polydisperse samples.[6] DLS measures the average hydrodynamic diameter based on the intensity of scattered light, which can be biased by the presence of a small number of larger particles or aggregates.[6][7] NTA, on the other hand, tracks individual particles and provides a number-based size distribution, offering better resolution for polydisperse samples.[6][7] For a comprehensive analysis, it is recommended to use both techniques and compare the results. If a significant discrepancy exists, it may indicate a polydisperse sample, and the NTA results might provide a more accurate representation of the primary particle size distribution.[6]

Q4: I am having difficulty achieving high encapsulation efficiency for the gadolinium chelate. What are the potential causes and how can I improve it?

A4: Low encapsulation efficiency can be due to several factors including the liposome preparation method, the lipid composition, and the properties of the drug to be encapsulated.[8] For instance, the freeze-thaw extrusion process has been shown to overcome challenges with encapsulation efficiency and stability for Gd-DTPA liposomes.[1] Optimizing the lipid film hydration process and the extrusion parameters can also enhance encapsulation. Additionally, the choice of the gadolinium chelate itself can influence its incorporation into the liposomes.

Q5: How can I assess the stability of my 14:0 PE-DTPA (Gd) liposomes?

A5: Liposome stability can be evaluated by monitoring key physicochemical parameters over time under specific storage conditions (e.g., temperature, pH).[9][10] This includes regularly measuring the particle size, PDI, and zeta potential to check for aggregation or fusion.[1] Drug leakage can be assessed by separating the free gadolinium chelate from the liposomes at different time points and quantifying the amount of encapsulated agent remaining.

Troubleshooting Guides

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)
Potential Cause Troubleshooting Step
Liposome Aggregation Gd3+ ions can induce vesicle aggregation.[4][5] Ensure the concentration of free Gd3+ is minimized. Consider optimizing the formulation with stabilizing agents like PEGylated lipids.[2]
Inadequate Homogenization The extrusion or sonication process may not be sufficient to produce unilamellar vesicles of a uniform size. Increase the number of extrusion cycles or optimize sonication parameters (power, time).
Improper Sample Preparation for Measurement The sample concentration may be too high for DLS or NTA, leading to multiple scattering effects or particle-particle interactions.[11] Dilute the sample to an appropriate concentration range for the instrument being used. Filter the sample through a low-binding syringe filter to remove large aggregates before measurement.
Instrument Settings Incorrect instrument parameters (e.g., laser wavelength, scattering angle, analysis algorithm) can affect the results. Consult the instrument manual and ensure the settings are appropriate for liposome characterization.
Issue 2: Low Encapsulation Efficiency
Potential Cause Troubleshooting Step
Suboptimal Formulation The lipid composition may not be ideal for encapsulating the gadolinium chelate. Experiment with different lipid ratios or the inclusion of charged lipids to improve interaction with the chelate.
Inefficient Hydration of Lipid Film The lipid film may not be fully hydrated, leading to the formation of multilamellar vesicles with a smaller aqueous core. Ensure complete hydration by optimizing the hydration time, temperature, and agitation.
Premature Drug Leakage The liposomes may be unstable and leaking the encapsulated gadolinium. The inclusion of cholesterol can increase the stability of liposomes.[12]
Inaccurate Quantification Method The method used to separate free from encapsulated drug may be inefficient, or the quantification assay may be inaccurate. Validate the separation technique (e.g., size exclusion chromatography, centrifugation) and the quantification method (e.g., HPLC, ICP-MS).[8][][14]

Quantitative Data Summary

The following tables summarize typical quantitative data for gadolinium-loaded liposomes based on literature.

Table 1: Physicochemical Properties of Gadolinium-Loaded Liposomes

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
M-Gd-NL120.2<0.15Negative[15]
Gd-NL115.3<0.15Negative[15]
Gd-DTPA-BSA-liposomes--Approx. -40[1]
Gd-lip containing PE-DTPA113 ± 0.50.04-57.6 ± 1.9[16]

Table 2: Encapsulation Efficiency and Relaxivity of Gadolinium-Loaded Liposomes

Liposome FormulationEncapsulation Efficiency (%)r1 Relaxivity (mM⁻¹s⁻¹)Reference
M-Gd-NL86.98.36[15]
Gd-NL85.28.91[15]
Gd-DTPA-liposomes-13.6 (at 3T)[17]

Experimental Protocols

Dynamic Light Scattering (DLS) for Particle Size and PDI Measurement

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[18][19] The rate of these fluctuations is related to the particle size.

Protocol:

  • Sample Preparation: Dilute the liposome suspension with an appropriate filtered buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering. The optimal concentration should be determined empirically but is often in the range of 0.1-1 mg/mL.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Select the appropriate measurement parameters (e.g., scattering angle, temperature, laser wavelength). For liposomes, a 90° or 173° scattering angle is common.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the measurement. Typically, multiple runs are averaged to ensure reproducibility.

  • Data Analysis:

    • The instrument software will generate a size distribution report, including the Z-average diameter and the Polydispersity Index (PDI).

    • A PDI value below 0.3 is generally considered acceptable for liposomal drug delivery systems.[19]

Nanoparticle Tracking Analysis (NTA) for Particle Size and Concentration

Principle: NTA visualizes and tracks the Brownian motion of individual nanoparticles in a liquid, allowing for the determination of their hydrodynamic diameter and concentration.[7][20]

Protocol:

  • Sample Preparation: Dilute the liposome sample with filtered, particle-free buffer to achieve an optimal particle concentration for tracking (typically 10^7 to 10^9 particles/mL).

  • Instrument Setup:

    • Assemble the NTA instrument, including the laser module and camera.

    • Prime the sample chamber with the buffer to ensure no air bubbles are present.

  • Measurement:

    • Inject the diluted sample into the sample chamber.

    • Adjust the camera focus and detection threshold to clearly visualize the scattered light from the liposomes.

    • Capture a video of the particle movement for a defined duration (e.g., 60 seconds).

  • Data Analysis:

    • The NTA software analyzes the video to track the movement of each particle and calculates its size using the Stokes-Einstein equation.

    • The software generates a particle size distribution histogram and provides the mean and mode particle size, as well as the particle concentration.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Morphology Visualization

Principle: Cryo-TEM involves flash-freezing a thin film of the liposome suspension to preserve the native structure of the vesicles in a vitreous (non-crystalline) ice layer.[21][22] This allows for direct visualization of their morphology, lamellarity, and size.

Protocol:

  • Grid Preparation: Place a small drop (3-5 µL) of the liposome suspension onto a TEM grid with a holey carbon film.

  • Blotting: Blot the grid with filter paper to create a thin film of the suspension across the holes of the carbon film.

  • Vitrification: Immediately plunge the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) to rapidly freeze the sample.

  • Transfer: Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen to maintain the low temperature.

  • Imaging:

    • Insert the holder into the TEM.

    • Operate the microscope at a low electron dose to minimize radiation damage to the sample.

    • Acquire images of the liposomes, focusing on their size, shape, and lamellarity (unilamellar, multilamellar).[21]

Visualizations

LiposomeCharacterizationWorkflow cluster_prep Liposome Preparation cluster_quant Quantitative Analysis prep 14:0 PE-DTPA (Gd) Liposome Formulation dls DLS (Size, PDI) prep->dls Initial Sizing nta NTA (Size, Concentration) prep->nta Orthogonal Sizing zeta Zeta Potential (Surface Charge) prep->zeta Surface Property cryotem Cryo-TEM (Morphology, Lamellarity) prep->cryotem Visual Confirmation ee Encapsulation Efficiency (Gd Quantification) prep->ee stability Stability Assessment (Time-course Analysis) dls->stability nta->stability zeta->stability

Caption: Experimental workflow for the characterization of 14:0 PE-DTPA (Gd) liposomes.

TroubleshootingDecisionTree decision decision issue issue start Problem Encountered issue_size Inconsistent Size / High PDI start->issue_size issue_ee Low Encapsulation Efficiency start->issue_ee check_aggregation Check for Aggregation (Visual, DLS) issue_size->check_aggregation check_formulation Evaluate Formulation (Lipid Composition) issue_ee->check_formulation check_homogenization Review Homogenization (Extrusion/Sonication) check_aggregation->check_homogenization No solution_stabilize Optimize Gd conc. Add PEG-lipid check_aggregation->solution_stabilize Yes check_homogenization->issue_size Adequate solution_homogenize Increase extrusion cycles Optimize sonication check_homogenization->solution_homogenize Inadequate check_process Optimize Process (Hydration, Loading) check_formulation->check_process Optimal solution_formulation Adjust lipid ratios Include charged lipids check_formulation->solution_formulation Suboptimal check_process->issue_ee Optimal solution_process Ensure full hydration Optimize drug/lipid ratio check_process->solution_process Suboptimal

Caption: Troubleshooting decision tree for common issues in liposome characterization.

References

how to minimize gadolinium leakage from 14:0 PE-DTPA (Gd) chelates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing gadolinium leakage from liposomal formulations containing 14:0 PE-DTPA (Gd).

Frequently Asked Questions (FAQs)

Q1: What is 14:0 PE-DTPA (Gd) and what is its primary application?

A1: 14:0 PE-DTPA (Gd) is a lipid-chelate conjugate. It consists of a 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (14:0 PE) lipid anchor, a diethylenetriaminepentaacetic acid (DTPA) chelator, and a gadolinium (Gd³⁺) ion. Its primary application is in the formulation of liposomes and other lipid-based nanoparticles as T1-weighted contrast agents for Magnetic Resonance Imaging (MRI). The lipid component anchors the gadolinium chelate to the liposome bilayer.[1]

Q2: What is gadolinium leakage and why is it a concern?

A2: Gadolinium leakage refers to the release of the toxic, free Gd³⁺ ion from its chelating ligand (DTPA in this case). Free gadolinium is toxic and can interfere with biological processes. Therefore, ensuring the stability of the chelate and minimizing leakage is crucial for the safety and efficacy of these contrast agents.

Q3: What are the primary mechanisms of gadolinium leakage from 14:0 PE-DTPA (Gd) chelates in a liposomal formulation?

A3: The primary mechanism of gadolinium leakage is transmetalation . This occurs when endogenous metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), or iron (Fe³⁺), displace the gadolinium ion from the DTPA chelate. The stability of the Gd-DTPA complex is a critical factor in preventing transmetalation.

Q4: How does the liposomal formulation influence the stability of the 14:0 PE-DTPA (Gd) chelate?

A4: The liposomal formulation can influence stability in several ways:

  • Lipid Bilayer Composition: The inclusion of cholesterol can increase the stability of the liposome membrane, potentially reducing the accessibility of competing metal ions to the chelate.

  • Surface Modification: The presence of polyethylene glycol (PEG) on the liposome surface can create a protective layer that may sterically hinder the interaction of competing ions with the Gd-chelate.

  • Liposome Size: Smaller vesicles may be less stable in serum compared to larger ones.[2]

Q5: Are there more stable alternatives to DTPA for chelating gadolinium?

A5: Yes, macrocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) generally exhibit higher thermodynamic and kinetic stability compared to linear chelators like DTPA. This increased stability makes them less susceptible to transmetalation.

Troubleshooting Guides

This section addresses common issues encountered during the preparation and stability testing of liposomes containing 14:0 PE-DTPA (Gd).

Issue 1: High Levels of Gadolinium Leakage Detected in Stability Assays
Possible Cause Suggested Solution
Transmetalation by competing ions in buffer or media. Use metal-free buffers (e.g., Chelex-treated) for all experiments. If testing in biological media, be aware of the endogenous ion concentrations.
Low chelate stability at experimental pH. Ensure the pH of your experimental buffer is within the optimal range for Gd-DTPA stability (typically around physiological pH 7.4).
Liposome instability leading to release of the entire lipid-chelate conjugate. Optimize the liposome formulation by incorporating cholesterol (e.g., up to 50 mol%) to improve membrane rigidity. Include a PEGylated lipid (e.g., DSPE-PEG2000) to enhance colloidal stability.
Photodegradation of the chelate. Protect your liposomal formulations from light, especially during storage and handling.
Issue 2: Inconsistent or Non-Reproducible Results in Leakage Assays
Possible Cause Suggested Solution
Artifacts in fluorescence-based leakage assays. Be aware of potential interactions between liposomes and the cuvette material. Quartz cuvettes are generally preferred. Consider pre-coating cuvettes with PEG to minimize liposome adhesion and rupture.[1][3]
Incomplete removal of un-chelated gadolinium after liposome preparation. Use a robust purification method such as dialysis or size-exclusion chromatography to remove any free Gd³⁺ or un-incorporated 14:0 PE-DTPA (Gd) from your liposome suspension.
Variability in liposome size and lamellarity. Ensure a consistent liposome preparation method, particularly the extrusion step, to produce vesicles with a narrow size distribution.
Issue 3: Low Incorporation Efficiency of 14:0 PE-DTPA (Gd) into Liposomes

| Possible Cause | Suggested Solution | | Poor hydration of the lipid film. | Ensure the hydration buffer is heated to a temperature above the phase transition temperature (Tc) of all lipids in the formulation. | | Suboptimal lipid composition. | The molar percentage of 14:0 PE-DTPA (Gd) in the lipid mixture can affect incorporation. Experiment with different molar ratios, typically ranging from 1 to 10 mol%. |

Data Presentation

Table 1: Thermodynamic Stability Constants of Gadolinium Chelates

ChelateTypelog KReference
Gd-DTPALinear~22.5[4]
Gd-DOTAMacrocyclic~25.5[4]

Higher log K values indicate greater thermodynamic stability.

Table 2: Illustrative Leakage of Gadolinium from Liposomes in the Presence of Competing Ions

Liposome FormulationCompeting Ion (Concentration)Incubation Time (hours)% Gadolinium Leakage (Illustrative)
DPPC/Cholesterol/14:0 PE-DTPA(Gd)Zinc (II) (1 mM)245 - 10%
DPPC/Cholesterol/14:0 PE-DTPA(Gd)Copper (II) (1 mM)2415 - 25%
DPPC/Cholesterol/14:0 PE-DTPA(Gd)Iron (III) (1 mM)2410 - 20%
DPPC/Cholesterol/14:0 PE-DOTA(Gd)Zinc (II) (1 mM)24< 1%

This data is illustrative and intended for comparative purposes. Actual leakage rates should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing 14:0 PE-DTPA (Gd) by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 14:0 PE-DTPA (Gd)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4), treated with Chelex resin to remove trace metals.

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Preparation: a. In a clean round-bottom flask, dissolve the desired amounts of DPPC, cholesterol, and 14:0 PE-DTPA (Gd) in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio would be DPPC:Cholesterol:14:0 PE-DTPA (Gd) of 55:40:5. b. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of DPPC (~41°C). c. A thin, uniform lipid film should form on the wall of the flask. d. Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Warm the hydration buffer to a temperature above the lipid phase transition temperature (e.g., 50-60°C). b. Add the warm buffer to the flask containing the dry lipid film. c. Hydrate the lipid film by gentle rotation for 1-2 hours at a temperature above the phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Heat the extruder to a temperature above the lipid phase transition temperature. c. Transfer the MLV suspension to the extruder. d. Pass the suspension through the membrane 11-21 times. This will produce LUVs with a more uniform size distribution.

  • Purification: a. To remove any un-encapsulated material or free gadolinium, purify the liposome suspension using size-exclusion chromatography or dialysis against the hydration buffer.

Protocol 2: Quantification of Gadolinium Leakage using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This protocol provides a method to quantify the amount of gadolinium that has leaked from the liposomes.

Materials:

  • Liposome suspension from Protocol 1.

  • Dialysis tubing (with an appropriate molecular weight cutoff, e.g., 10 kDa).

  • Incubation buffer (e.g., phosphate-buffered saline with or without competing metal ions).

  • Nitric acid (trace metal grade).

  • ICP-MS instrument.

  • Gadolinium standard solutions for calibration.

Procedure:

  • Dialysis Setup: a. Place a known volume of the purified liposome suspension into a dialysis bag. b. Place the dialysis bag in a known volume of incubation buffer. c. Incubate at a controlled temperature (e.g., 37°C) with gentle stirring.

  • Sample Collection: a. At various time points (e.g., 0, 1, 4, 8, 24 hours), collect an aliquot of the external dialysis buffer.

  • Sample Preparation for ICP-MS: a. Acidify the collected buffer samples with nitric acid to a final concentration of 2% (v/v). b. Prepare a calibration curve using the gadolinium standard solutions.

  • ICP-MS Analysis: a. Analyze the gadolinium concentration in the collected samples using the ICP-MS instrument. b. At the end of the experiment, measure the total gadolinium concentration in the initial liposome suspension (after acid digestion) to calculate the percentage of leakage over time.

Visualizations

G cluster_liposome Liposome Bilayer PE_DTPA_Gd 14:0 PE-DTPA(Gd) Free_Gd Free Gd³⁺ (Toxic) PE_DTPA_Gd->Free_Gd PE_DTPA_Ion PE-DTPA(Ion) PE_DTPA_Gd->PE_DTPA_Ion Competing_Ion Endogenous Ion (e.g., Zn²⁺, Fe³⁺, Cu²⁺) Competing_Ion->PE_DTPA_Gd Transmetalation

Caption: Mechanism of gadolinium leakage via transmetalation.

G cluster_prep Liposome Preparation cluster_stability Stability Testing A 1. Lipid Dissolution (DPPC, Cholesterol, 14:0 PE-DTPA(Gd)) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Formation of MLVs) B->C D 4. Extrusion (Formation of LUVs) C->D E 5. Purification (Dialysis / SEC) D->E F 6. Incubation (e.g., with competing ions) E->F Start Stability Assay G 7. Sampling (Aliquots of external buffer) F->G H 8. Sample Preparation (Acidification) G->H I 9. ICP-MS Analysis (Quantification of leaked Gd) H->I

Caption: Experimental workflow for liposome preparation and stability testing.

G Troubleshooting Logic for High Gd Leakage Start High Gd Leakage Detected CheckBuffer Check for Competing Ions in Buffer Start->CheckBuffer CheckFormulation Review Liposome Formulation CheckBuffer->CheckFormulation No UseChelatedBuffer Action: Use Chelex-treated Buffers CheckBuffer->UseChelatedBuffer Yes CheckPurity Verify Post-Preparation Purity CheckFormulation->CheckPurity Formulation OK AddCholesterol Action: Increase Cholesterol Content CheckFormulation->AddCholesterol Membrane too fluid? AddPEG Action: Include PEG-Lipid CheckFormulation->AddPEG Aggregation issues? ImprovePurification Action: Optimize Dialysis/SEC CheckPurity->ImprovePurification Impure?

Caption: Troubleshooting decision tree for high gadolinium leakage.

References

Technical Support Center: Refining the Purification of 14:0 PE-DTPA (Gd) Labeled Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 14:0 PE-DTPA (Gd) labeled nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying 14:0 PE-DTPA (Gd) labeled nanoparticles?

A1: The most common methods for purifying lipid-based nanoparticles, including 14:0 PE-DTPA (Gd) labeled nanoparticles, are dialysis, size exclusion chromatography (SEC), and tangential flow filtration (TFF). Each method has its advantages and is chosen based on factors like sample volume, desired purity, and process scalability.

Q2: How do I choose the right purification method for my experiment?

A2:

  • Dialysis: A simple and gentle method suitable for small-volume laboratory-scale purification to remove small molecule impurities like free Gd-DTPA.[1][2] It is, however, a time-consuming process.[3]

  • Size Exclusion Chromatography (SEC): Ideal for separating nanoparticles from smaller molecules based on their hydrodynamic volume.[4][5] It can provide good resolution but may lead to sample dilution and potential loss of lipid material due to interaction with the column matrix.[4][6]

  • Tangential Flow Filtration (TFF): A scalable and efficient method for concentrating and purifying larger volumes of nanoparticles.[7][8][9] It is particularly suitable for industrial-scale production but requires careful optimization of parameters like transmembrane pressure (TMP) and flow rate to maintain nanoparticle integrity.[7][10]

Q3: How can I quantify the amount of gadolinium in my nanoparticle formulation?

A3: Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique for quantifying the total gadolinium concentration in your nanoparticle samples.[11] To differentiate between chelated and free gadolinium, hyphenated chromatography techniques like HPLC-ICP-MS can be employed.[12]

Q4: What are the critical quality attributes to monitor during and after purification?

A4: Key parameters to monitor include:

  • Particle Size and Polydispersity Index (PDI): To ensure nanoparticle integrity and uniformity.

  • Zeta Potential: To assess the surface charge and stability of the nanoparticles.

  • Gadolinium Concentration: To determine the labeling efficiency and the removal of free Gd-DTPA.

  • Lipid Concentration: To quantify nanoparticle recovery after purification.[13][14]

Troubleshooting Guides

Problem 1: Nanoparticle Aggregation During Purification

Possible Causes:

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength can reduce the electrostatic repulsion between nanoparticles.

  • High Shear Stress: Especially during TFF, high flow rates or pressures can disrupt the nanoparticle structure.[7]

  • Concentration Effects: During concentration steps in TFF or after methods like ultracentrifugation, nanoparticles can come into close contact, leading to aggregation.

Solutions:

  • Optimize Buffer: Ensure the pH and salt concentration of your purification buffer are optimized for nanoparticle stability.

  • Gentle TFF Parameters: Use lower transmembrane pressure (TMP) and cross-flow rates to minimize shear stress.[7]

  • Control Concentration: Avoid excessive concentration of the nanoparticle suspension. If using TFF, consider a diafiltration step before concentration.

  • Use of Cryoprotectants: If freezing is required, adding cryoprotectants like sucrose or trehalose can prevent aggregation upon thawing.[15]

dot

cluster_troubleshooting Troubleshooting Nanoparticle Aggregation Start Nanoparticle Aggregation Observed CheckBuffer Check Buffer (pH, Ionic Strength) Start->CheckBuffer During any purification step OptimizeTFF Optimize TFF Parameters (TMP, Flow Rate) Start->OptimizeTFF Specifically during TFF CheckBuffer->OptimizeTFF StableNanoparticles Stable Nanoparticles CheckBuffer->StableNanoparticles ControlConcentration Control Nanoparticle Concentration OptimizeTFF->ControlConcentration OptimizeTFF->StableNanoparticles AddCryoprotectant Add Cryoprotectant (if freezing) ControlConcentration->AddCryoprotectant ControlConcentration->StableNanoparticles AddCryoprotectant->StableNanoparticles

Caption: Troubleshooting workflow for nanoparticle aggregation.

Problem 2: Low Recovery of Nanoparticles After Purification

Possible Causes:

  • Adsorption to Surfaces: Nanoparticles can adhere to the surfaces of purification devices (e.g., dialysis membranes, SEC columns, TFF membranes).

  • Membrane Fouling (TFF): Accumulation of nanoparticles on the TFF membrane can reduce flux and recovery.[16]

  • Aggregation and Precipitation: Aggregated nanoparticles may be lost during filtration or centrifugation steps.

  • Leakage Through Membrane (Dialysis/TFF): Using a membrane with a molecular weight cut-off (MWCO) that is too large can lead to loss of smaller nanoparticles.

Solutions:

  • Pre-treatment of Surfaces: For SEC, pre-saturating the column with a lipid solution can reduce non-specific binding.[6] For TFF, selecting a membrane material with low protein/lipid binding is crucial.

  • Optimize TFF Parameters: Operating in the pressure-dependent regime and controlling start-up conditions can minimize membrane fouling.[16]

  • Prevent Aggregation: Refer to the troubleshooting guide for nanoparticle aggregation.

  • Select Appropriate MWCO: Choose a dialysis or TFF membrane with an MWCO that is significantly smaller than the nanoparticle size to ensure retention.

dot

cluster_recovery Improving Nanoparticle Recovery LowRecovery Low Nanoparticle Recovery CheckAdsorption Investigate Surface Adsorption LowRecovery->CheckAdsorption OptimizeTFF Optimize TFF for Fouling LowRecovery->OptimizeTFF TFF specific PreventAggregation Prevent Aggregation CheckAdsorption->PreventAggregation HighRecovery High Nanoparticle Recovery OptimizeTFF->HighRecovery SelectMWCO Select Appropriate MWCO PreventAggregation->SelectMWCO SelectMWCO->HighRecovery

Caption: Logical steps to improve low nanoparticle recovery.

Problem 3: Inefficient Removal of Free Gd-DTPA

Possible Causes:

  • Insufficient Dialysis Time/Frequency of Buffer Exchange: The concentration gradient driving the removal of free Gd-DTPA may not be maintained.[2]

  • Inappropriate SEC Column Parameters: A column with poor resolution for the size difference between nanoparticles and free Gd-DTPA.

  • Suboptimal TFF Diafiltration: An insufficient number of diavolumes used during TFF will result in incomplete buffer exchange.

Solutions:

  • Dialysis Optimization: Increase the duration of dialysis and the frequency of changing the dialysis buffer to maintain a high concentration gradient.[2] Using a larger volume of dialysis buffer is also beneficial.

  • SEC Column Selection: Choose a size exclusion column with a fractionation range appropriate for separating your nanoparticles from the small Gd-DTPA molecule.

  • TFF Diafiltration Optimization: Perform a sufficient number of diafiltration volumes (typically 5-10) to ensure complete removal of the free Gd-DTPA.

Data Presentation

Table 1: Comparison of Purification Methods for Lipid-Based Nanoparticles

FeatureDialysisSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Principle Diffusion across a semi-permeable membraneSeparation based on hydrodynamic volumeSize-based separation using a porous membrane with cross-flow
Scalability Low (Lab-scale)ModerateHigh (Lab to industrial scale)
Processing Time Long (hours to days)Relatively fast (minutes to hours)Fast (minutes to hours)
Sample Dilution MinimalSignificantCan concentrate or maintain volume
Nanoparticle Recovery Generally high, but can have losses due to adsorptionCan be lower due to column interaction and dilutionHigh with optimization
Removal of Small Molecules EffectiveHighly effectiveHighly effective
Shear Stress LowLow to moderateCan be high, requires optimization

Experimental Protocols

Protocol 1: Dialysis for Removal of Free Gd-DTPA

Materials:

  • Nanoparticle suspension containing free Gd-DTPA

  • Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO), e.g., 10-20 kDa

  • Dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve boiling and rinsing).

  • Load the nanoparticle suspension into the dialysis tubing and securely clamp both ends, leaving some headspace to allow for potential volume changes.

  • Place the sealed dialysis bag into a beaker containing a large volume of dialysis buffer (e.g., 100-1000 times the sample volume).

  • Place the beaker on a stir plate and stir the buffer gently at a controlled temperature (e.g., 4°C) to facilitate diffusion.

  • Change the dialysis buffer completely at regular intervals (e.g., every 2-4 hours for the first 8-12 hours, then every 8-12 hours) for a total of 24-48 hours.

  • After the final buffer exchange, carefully remove the dialysis bag and recover the purified nanoparticle suspension.

  • Characterize the purified nanoparticles for size, PDI, zeta potential, and gadolinium concentration.

dot

cluster_dialysis_workflow Dialysis Workflow PrepMembrane Prepare Dialysis Membrane LoadSample Load Nanoparticle Suspension PrepMembrane->LoadSample Dialyze Dialyze against Buffer with Stirring LoadSample->Dialyze ChangeBuffer Change Buffer Periodically Dialyze->ChangeBuffer Maintain gradient ChangeBuffer->Dialyze Recover Recover Purified Nanoparticles ChangeBuffer->Recover After final exchange Characterize Characterize Nanoparticles Recover->Characterize

Caption: Step-by-step workflow for dialysis purification.

Protocol 2: Size Exclusion Chromatography (SEC) for Nanoparticle Purification

Materials:

  • Nanoparticle suspension containing free Gd-DTPA

  • Size exclusion chromatography column (e.g., Sepharose CL-4B or similar, with an appropriate exclusion limit)

  • Elution buffer (e.g., PBS, pH 7.4), filtered and degassed

  • Chromatography system (or manual setup with a fraction collector)

  • UV detector (optional, for monitoring elution)

Procedure:

  • Pack the SEC column with the chosen resin according to the manufacturer's instructions.

  • Equilibrate the column with at least 2-3 column volumes of elution buffer until a stable baseline is achieved.

  • (Optional but recommended) Pre-saturate the column by injecting a solution of empty liposomes or a lipid mixture similar to the nanoparticle composition to block non-specific binding sites. Re-equilibrate the column afterward.

  • Carefully load the nanoparticle suspension onto the top of the column. The sample volume should typically be no more than 2-5% of the total column volume for good resolution.

  • Start the elution with the buffer at a constant, optimized flow rate.

  • Collect fractions as the sample elutes from the column. The nanoparticles, being larger, will elute first in the void volume, followed by the smaller free Gd-DTPA molecules.

  • Monitor the elution profile using a UV detector (if applicable) or by analyzing the collected fractions.

  • Pool the fractions containing the purified nanoparticles.

  • Characterize the purified nanoparticles for size, PDI, zeta potential, gadolinium, and lipid concentration.

Protocol 3: Tangential Flow Filtration (TFF) for Nanoparticle Purification and Concentration

Materials:

  • Nanoparticle suspension containing free Gd-DTPA

  • TFF system with a pump, reservoir, pressure gauges, and a TFF cassette/hollow fiber module with an appropriate MWCO (e.g., 100-300 kDa).

  • Diafiltration buffer (e.g., PBS, pH 7.4)

  • Cleaning and storage solutions for the TFF membrane

Procedure:

  • System Preparation: Sanitize and equilibrate the TFF system and membrane with the diafiltration buffer according to the manufacturer's protocol.

  • Parameter Optimization (if not already established):

    • Determine the optimal transmembrane pressure (TMP) and cross-flow rate. Start with a low TMP and gradually increase it while monitoring permeate flux. The optimal TMP is typically just before the flux plateaus, to avoid excessive membrane fouling.[10]

  • Diafiltration (Purification):

    • Add the nanoparticle suspension to the TFF reservoir.

    • Begin recirculating the suspension through the TFF module at the optimized cross-flow rate and TMP.

    • Add diafiltration buffer to the reservoir at the same rate as the permeate is being removed to maintain a constant volume.

    • Perform diafiltration for a predetermined number of diavolumes (typically 5-10) to wash out the free Gd-DTPA.

  • Concentration (Optional):

    • After diafiltration, stop adding the diafiltration buffer and allow the permeate to be removed to concentrate the nanoparticle suspension to the desired volume.

  • Recovery:

    • Once the desired concentration is reached, stop the pump and recover the purified and concentrated nanoparticle suspension from the system.

  • Characterization:

    • Analyze the final product for particle size, PDI, zeta potential, gadolinium, and lipid concentration.

dot

cluster_tff_workflow TFF Workflow SystemPrep System Preparation (Sanitize & Equilibrate) ParamOpt Parameter Optimization (TMP & Flow Rate) SystemPrep->ParamOpt Diafiltration Diafiltration (Purification) ParamOpt->Diafiltration Concentration Concentration (Optional) Diafiltration->Concentration After buffer exchange Recovery Recover Purified Nanoparticles Diafiltration->Recovery If no concentration Concentration->Recovery Characterization Characterize Nanoparticles Recovery->Characterization

Caption: General workflow for TFF purification and concentration.

References

Technical Support Center: Optimization of 14:0 PE-DTPA (Gd) Enhanced MRI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14:0 PE-DTPA (Gd) for magnetic resonance imaging (MRI).

Frequently Asked Questions (FAQs)

Q1: What is 14:0 PE-DTPA (Gd) and how does it function as an MRI contrast agent?

A1: 14:0 PE-DTPA (Gd), or 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), is a lipid-based T1 contrast agent.[1] The gadolinium ion (Gd³⁺), a paramagnetic substance, significantly shortens the T1 relaxation time of nearby water protons.[2] This leads to a brighter signal on T1-weighted MR images. The 14:0 PE (dimyristoylphosphatidylethanolamine) lipid moiety allows for the incorporation of the Gd-DTPA chelate into the lipid bilayers of nanoparticles or liposomes, enabling targeted delivery and altered biodistribution compared to free Gd-DTPA.[1]

Q2: What are the key advantages of using a lipid-based Gd contrast agent like 14:0 PE-DTPA (Gd)?

A2: Lipid-based Gd contrast agents offer several advantages:

  • Reduced Dosage: Lipid nanoparticles incorporating DMPE-DTPA(Gd) can provide high-quality contrast-enhanced vascular MRI at a significantly reduced gadolinium dose (as much as 97% less).[1]

  • Altered Pharmacokinetics: Unlike free Gd-DTPA which is rapidly cleared by the kidneys, lipid-based agents can be designed to have longer circulation times or to be taken up by specific cells or tissues, such as the reticuloendothelial system.[1][3]

  • Increased Relaxivity: When incorporated into a larger structure like a liposome, the rotational tumbling time of the Gd-DTPA molecule slows down, which can lead to a significant increase in T1 relaxivity (r1) and, therefore, greater signal enhancement.[4] For instance, SLNs with surface-tethered 14:0 PE-DTPA (Gd) showed a much larger longitudinal relaxivity (r1= 20.66 mM⁻¹s⁻¹) compared to other formulations.[4]

Q3: What is T1 relaxivity (r1) and why is it important?

A3: T1 relaxivity (r1) is a measure of the efficiency of a contrast agent in shortening the T1 relaxation time of water protons. It is measured in units of L/mmol-s or mM⁻¹s⁻¹.[2] A higher r1 value indicates a more potent T1 contrast agent, meaning a lower concentration is required to achieve the same level of signal enhancement. The observed relaxation rate (1/T1obs) is linearly related to the concentration of the contrast agent [C] by the equation: 1/T1obs = 1/T1t + r1[C], where 1/T1t is the relaxation rate of the tissue without contrast.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Enhancement (Poor Contrast) 1. Suboptimal Pulse Sequence Parameters: Incorrect repetition time (TR) or echo time (TE) for T1-weighting. 2. Low Contrast Agent Concentration: Insufficient dose of 14:0 PE-DTPA (Gd) at the target site. 3. Low Relaxivity of the Formulation: The r1 of the Gd-complex is reduced due to its environment (e.g., shielding from water).[3] 4. Incorrect Timing of Acquisition: Imaging performed too early or too late relative to the peak concentration of the agent in the region of interest.1. Optimize Pulse Sequence: Use a T1-weighted sequence (e.g., Spin Echo or Gradient Echo). Ensure TR and TE are set to maximize T1 contrast. For example, a short TR and short TE are typically used.[4] 2. Increase Dose: Titrate the concentration of the 14:0 PE-DTPA (Gd) formulation. 3. Re-evaluate Formulation: Ensure the Gd-DTPA moiety is accessible to the aqueous environment. The relaxivity of entrapped Gd-DTPA can be lower than that of free Gd-DTPA.[3] 4. Dynamic Contrast-Enhanced (DCE) MRI: Perform a dynamic scan to determine the optimal time window for imaging after injection.
Image Artifacts 1. Motion Artifacts: Subject movement during the scan. 2. Susceptibility Artifacts: Occur at interfaces of materials with different magnetic susceptibilities, which can be pronounced with high concentrations of contrast agents.1. Motion Correction: Use motion correction techniques during image acquisition or post-processing. Ensure the subject is adequately immobilized. 2. Use Appropriate Sequences: Gradient echo sequences can be more sensitive to susceptibility artifacts than spin echo sequences.[5] Consider using shorter echo times (TE).
Inconsistent Results Between Experiments 1. Variability in Nanoparticle/Liposome Formulation: Differences in size, stability, or Gd loading efficiency between batches. 2. Inconsistent Imaging Protocol: Variations in scanner parameters, injection timing, or animal positioning. 3. Physiological Variability: Differences in animal models (e.g., glomerular filtration rate) can affect contrast agent clearance.[6]1. Characterize Formulations: Thoroughly characterize each batch of your 14:0 PE-DTPA (Gd) formulation for size (e.g., via Dynamic Light Scattering), gadolinium content (e.g., via ICP-MS), and relaxivity.[4] 2. Standardize Protocols: Use a consistent and well-documented imaging protocol for all experiments.[5] 3. Normalize Data: When possible, normalize T1 values or signal enhancement to a reference tissue to account for inter-subject variability.

Quantitative Data Summary

Table 1: Relaxivity of Gd-Based Contrast Agents

Contrast Agent FormulationMagnetic Field StrengthTemperaturer1 Relaxivity (mM⁻¹s⁻¹)Reference
Free Gd-DTPA3 T25 °C3.8[4]
14:0 PE-DTPA (Gd) in SLN (surface tethered)1.4 T37 °C20.66[4]
Gd-DTPA-liposomes3 T37 °C13.6[4]
Gd-DTPA in whole bloodNot specifiedNot specified3.82 ± 0.05
Gd-DTPA in excised frog heart tissueNot specifiedNot specified4.16 ± 0.02

Experimental Protocols

Protocol 1: T1 Relaxivity Measurement

This protocol describes the measurement of T1 relaxivity (r1) for a 14:0 PE-DTPA (Gd) formulation.

  • Sample Preparation:

    • Prepare a series of dilutions of the 14:0 PE-DTPA (Gd) formulation in a relevant buffer (e.g., PBS) or plasma.

    • Concentrations should span the expected in vivo range.

    • Determine the precise gadolinium concentration of each dilution using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4]

  • MRI Acquisition:

    • Place the samples in the MRI scanner.

    • Use an inversion recovery sequence (e.g., 2D IR) to measure T1 relaxation times.[7]

    • Example Parameters: TR = 3000 ms, TE = 14 ms, a series of inversion times (TI) ranging from 50 ms to 2950 ms.[7]

  • Data Analysis:

    • For each sample, plot the signal intensity as a function of TI and fit the data to the inversion recovery equation to determine the T1 relaxation time.

    • Plot the relaxation rate (1/T1) against the gadolinium concentration [Gd].

    • The slope of the resulting linear fit is the T1 relaxivity (r1).

Protocol 2: In Vivo T1-Weighted MRI

This protocol provides a general workflow for acquiring T1-weighted images in a murine model.

  • Animal Preparation:

    • Anesthetize the mouse according to an approved institutional protocol.

    • Place a catheter for intravenous injection of the contrast agent.

    • Position the animal in the MRI scanner, ensuring the region of interest is at the isocenter of the magnet.

  • Pre-Contrast Imaging:

    • Acquire baseline T1-weighted images using a suitable pulse sequence (e.g., T1-weighted spin echo or gradient echo).[4]

  • Contrast Administration and Post-Contrast Imaging:

    • Inject the 14:0 PE-DTPA (Gd) formulation intravenously via the catheter.

    • Immediately begin acquiring a series of T1-weighted images (dynamic contrast-enhanced MRI) to capture the enhancement over time.

    • Alternatively, acquire static images at a predetermined time point post-injection based on expected peak enhancement.

  • Image Analysis:

    • Draw regions of interest (ROIs) over the target tissue and a reference tissue on both pre- and post-contrast images.

    • Calculate the signal enhancement, for example, as the percentage increase in signal intensity post-contrast relative to pre-contrast.

Visualizations

experimental_workflow cluster_prep Phase 1: Formulation & Characterization cluster_imaging Phase 2: In Vivo MRI cluster_analysis Phase 3: Data Analysis formulation Formulate 14:0 PE-DTPA (Gd) Nanoparticles/Liposomes characterization Characterize Formulation (Size, Gd Content, Relaxivity) formulation->characterization animal_prep Animal Preparation (Anesthesia, Catheterization) characterization->animal_prep pre_contrast Acquire Pre-Contrast T1-Weighted Images animal_prep->pre_contrast injection Inject Contrast Agent pre_contrast->injection post_contrast Acquire Post-Contrast T1-Weighted Images injection->post_contrast roi Define Regions of Interest (ROIs) post_contrast->roi quantify Quantify Signal Enhancement or T1 Relaxation roi->quantify stats Statistical Analysis quantify->stats troubleshooting_logic Troubleshooting Logic for Low Signal Enhancement start Low Signal Enhancement Observed check_protocol Review Imaging Protocol (TR, TE, Timing) start->check_protocol check_formulation Review Formulation (Concentration, Relaxivity) check_protocol->check_formulation Correct optimize_protocol Optimize Pulse Sequence & Acquisition Timing check_protocol->optimize_protocol Incorrect check_dose Review Injected Dose check_formulation->check_dose Optimal reformulate Re-evaluate/Re-characterize Formulation check_formulation->reformulate Suboptimal increase_dose Increase Contrast Agent Dose check_dose->increase_dose Too Low success Problem Resolved check_dose->success Sufficient optimize_protocol->success reformulate->success increase_dose->success

References

Validation & Comparative

A Comparative Analysis of T1 Relaxivity: 14:0 PE-DTPA (Gd) vs. Gd-DOTA in Liposomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of a liposomal MRI contrast agent is significantly influenced by the choice of the gadolinium chelate and its interaction with the liposomal bilayer and surrounding water molecules. Both 14:0 PE-DTPA (Gd), a lipid-conjugated form of Gd-DTPA, and liposomal formulations of Gd-DOTA have been explored for their potential as high-relaxivity T1 agents. This guide will delve into the available experimental data, methodologies, and the structural differences that may influence their performance.

Quantitative Data Summary

The following table summarizes T1 relaxivity data for liposomal formulations of Gd-DTPA and Gd-DOTA derivatives from various studies. It is crucial to note that the experimental conditions, such as magnetic field strength, temperature, and liposome composition, significantly impact relaxivity and are therefore included for contextual comparison.

Contrast AgentLiposome CompositionLiposome Size (nm)Magnetic Field (T)Temperature (°C)T1 Relaxivity (r1) (mM⁻¹s⁻¹)Reference
Gd-DTPA (encapsulated)Egg PC100Not SpecifiedNot Specified~6 (less than free Gd-DTPA)[1]
Gd-DTPA (encapsulated)Egg PC/Cholesterol (6:4)100Not SpecifiedNot Specified~4 (less than without cholesterol)[1]
Gd-DOTA-Lipid (C18)DPPC/LCA-1/DSPE-PEG2000~1569.425~4.1[2]
Gd-DOTA-Lipid (C16)DPPC/LCA-2/DSPE-PEG2000~1009.425~6.0[2]
Gd-DOTA (encapsulated)Solid Lipid Nanoparticles~1501.437Does not strongly decrease vs. free Gd-DOTA[3]

Note: "LCA-1" and "LCA-2" refer to C18 and C16 lipid conjugates of DOTA, respectively. DPPC is 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and DSPE-PEG2000 is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]. Egg PC refers to egg phosphatidylcholine.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of findings. The following sections outline the typical experimental procedures for preparing liposomes containing gadolinium chelates and for measuring their T1 relaxivity.

Preparation of Gd-Chelate Liposomes

The preparation of liposomes incorporating gadolinium chelates generally involves the following steps:

  • Lipid Film Hydration: A mixture of the desired lipids, including the gadolinium-lipid conjugate (like 14:0 PE-DTPA (Gd) or a Gd-DOTA-lipid) and other components such as phospholipids and cholesterol, is dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer, which may contain the gadolinium chelate if it is to be encapsulated in the aqueous core (e.g., Gd-DOTA). The hydration process is typically performed above the phase transition temperature of the lipids.

  • Size Extrusion: To obtain liposomes of a defined and uniform size, the hydrated lipid suspension is subjected to extrusion through polycarbonate membranes with specific pore sizes. This process is repeated multiple times to ensure a narrow size distribution.

  • Purification: Non-incorporated gadolinium chelates and other impurities are removed from the liposome suspension. This is commonly achieved through methods such as dialysis or size exclusion chromatography.

Measurement of T1 Relaxivity

The T1 relaxivity (r1) is a measure of a contrast agent's ability to increase the longitudinal relaxation rate of water protons. It is determined experimentally as follows:

  • Sample Preparation: A series of dilutions of the liposomal contrast agent with varying gadolinium concentrations are prepared in a suitable medium, such as saline or plasma.

  • T1 Measurement: The longitudinal relaxation time (T1) of each sample is measured using a nuclear magnetic resonance (NMR) spectrometer or a clinical MRI scanner. A common pulse sequence used for T1 measurement is the inversion recovery or saturation recovery sequence.

  • Data Analysis: The relaxation rate (R1 = 1/T1) is plotted against the gadolinium concentration. The T1 relaxivity (r1) is then calculated from the slope of the resulting linear regression curve.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_liposome Liposome Structure cluster_dtpa 14:0 PE-DTPA (Gd) cluster_dota Gd-DOTA Bilayer Lipid Bilayer AqueousCore Aqueous Core PE_DTPA_Gd Gd-DTPA 14:0 PE Anchor PE_DTPA_Gd:tail->Bilayer Anchored Gd_DOTA Gd-DOTA Gd_DOTA->AqueousCore Encapsulated

Caption: Structural comparison of 14:0 PE-DTPA (Gd) anchored in the lipid bilayer and Gd-DOTA encapsulated within the aqueous core of a liposome.

G Start Start: Prepare Lipid Mixture LipidFilm Create Lipid Film (Solvent Evaporation) Start->LipidFilm Hydration Hydrate Film with Aqueous Buffer LipidFilm->Hydration Extrusion Size Extrusion through Polycarbonate Membranes Hydration->Extrusion Purification Purify Liposomes (Dialysis/Chromatography) Extrusion->Purification T1_Measurement Measure T1 at Various Gd Concentrations Purification->T1_Measurement Analysis Plot 1/T1 vs. [Gd] Calculate Slope (r1) T1_Measurement->Analysis End End: Determine T1 Relaxivity Analysis->End

Caption: Experimental workflow for the preparation of gadolinium-containing liposomes and the measurement of their T1 relaxivity.

Concluding Remarks

The T1 relaxivity of liposomal gadolinium contrast agents is a complex parameter influenced by the gadolinium chelate's structure, its placement within the liposome, and the overall composition and size of the liposome. From the available data, it appears that lipid-conjugated Gd-DOTA, particularly with a shorter C16 acyl chain, can exhibit high relaxivity. The relaxivity of encapsulated Gd-DTPA is generally lower than its free form and is sensitive to the presence of cholesterol in the bilayer.[1]

For researchers and drug developers, the choice between 14:0 PE-DTPA (Gd) and a Gd-DOTA-based liposomal system will depend on the specific application. Factors to consider include the desired relaxivity, the stability of the gadolinium complex, and the intended in vivo behavior of the liposomes. Further direct comparative studies are warranted to provide a more definitive assessment of their relative performance under identical conditions.

References

A Comparative Guide to In Vivo Tumor Imaging: 14:0 PE-DTPA (Gd) Nanoparticles vs. Magnevist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), or 14:0 PE-DTPA (Gd), incorporated into lipid nanoparticles and the commercially available contrast agent Magnevist (gadopentetate dimeglumine) for in vivo magnetic resonance imaging (MRI) of tumors. The information presented is synthesized from publicly available research to guide experimental design and evaluation.

Performance at a Glance: A Comparative Data Summary

The following table summarizes key quantitative data for 14:0 PE-DTPA (Gd) nanoparticles and Magnevist. It is important to note that the properties of nanoparticles can vary significantly based on their specific formulation, including size and surface modifications.

Parameter14:0 PE-DTPA (Gd) NanoparticlesMagnevist (Gd-DTPA)Key Considerations
T1 Relaxivity (r1) Can be significantly higher than Magnevist (e.g., > 10 mM⁻¹s⁻¹)[1]~4.1 L/(mmol·sec) at 1.5 T and 37°C[2]Higher relaxivity can lead to greater contrast enhancement at lower doses. Nanoparticle formulation plays a crucial role.
Blood Half-Life Longer circulation time[3][4]Short, rapid renal clearance[3][5]Longer half-life of nanoparticles allows for a wider imaging window and potential for enhanced tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.
Biodistribution Primarily liver and spleen uptake (reticuloendothelial system)[3][4]Rapidly distributed in the extracellular space and cleared by the kidneys[3][4]Different clearance pathways have implications for toxicity and imaging of specific organs.
Toxicity Profile Generally considered to have similar acute toxicity to Magnevist, with less impact on hepatic and renal functions in some formulations.[3] Long-term toxicity requires further investigation.Well-established safety profile, but concerns exist regarding gadolinium deposition in patients with renal impairment.[6]The stability of the gadolinium chelate is critical to minimize toxicity.
Tumor Enhancement Potentially stronger and more persistent contrast enhancement in tumors.[3]Provides good initial contrast enhancement in vascularized tumors.[7]The enhanced and prolonged enhancement of nanoparticles can aid in differentiating tumor tissue from healthy tissue.

Visualizing the Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo comparison of these two contrast agents.

experimental_workflow cluster_preparation Contrast Agent Preparation cluster_animal_model Animal Model cluster_imaging In Vivo MRI cluster_analysis Data Analysis prep_np Formulate & Characterize 14:0 PE-DTPA (Gd) Nanoparticles (Size, Zeta Potential, Gd Content) injection Intravenous Injection (Tail vein) prep_np->injection prep_mag Prepare Magnevist Solution (Dilute to desired concentration) prep_mag->injection tumor_implant Tumor Cell Implantation (e.g., subcutaneous or orthotopic) tumor_growth Allow Tumor Growth (Monitor tumor volume) tumor_implant->tumor_growth baseline_scan Acquire Pre-contrast (Baseline) T1-weighted Images tumor_growth->baseline_scan baseline_scan->injection post_scan Acquire Post-contrast T1-weighted Images (Multiple time points) injection->post_scan roi_analysis Region of Interest (ROI) Analysis (Tumor, muscle, liver, kidney) post_scan->roi_analysis biodistribution Biodistribution Study (ICP-MS of organs) post_scan->biodistribution snr_calc Calculate Signal-to-Noise Ratio (SNR) and Contrast Enhancement roi_analysis->snr_calc histology Histological Analysis (Confirm tumor morphology & agent localization) biodistribution->histology

In vivo comparison experimental workflow.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments involved in comparing 14:0 PE-DTPA (Gd) nanoparticles and Magnevist for in vivo tumor imaging.

Preparation and Characterization of 14:0 PE-DTPA (Gd) Nanoparticles
  • Materials : 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), Cholesterol, 14:0 PE-DTPA (Gd) (Avanti Polar Lipids).[8]

  • Method (Thin-Film Hydration) :

    • Dissolve lipids (e.g., DMPC, cholesterol, and 14:0 PE-DTPA (Gd) in a desired molar ratio) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffered aqueous solution (e.g., PBS, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles.

    • To obtain unilamellar nanoparticles of a specific size, subject the suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Characterization :

    • Size and Zeta Potential : Determine the hydrodynamic diameter and surface charge using Dynamic Light Scattering (DLS).

    • Gadolinium Content : Quantify the amount of gadolinium incorporated into the nanoparticles using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Animal Model for Tumor Imaging
  • Cell Line and Animal Strain : Use a suitable tumor cell line (e.g., human colon carcinoma HT-29, breast cancer 4T1) and an appropriate immunodeficient mouse model (e.g., nude or SCID mice).

  • Tumor Implantation :

    • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.

    • Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (length × width²)/2.

In Vivo MRI Protocol
  • Imaging System : A clinical or preclinical MRI scanner (e.g., 3.0 T or 7.0 T).

  • Procedure :

    • Anesthetize the tumor-bearing mice (e.g., with isoflurane).

    • Acquire pre-contrast T1-weighted images of the tumor region.

    • Administer the contrast agent via tail vein injection. The dosage should be normalized based on the gadolinium content (e.g., 0.1 mmol Gd/kg for Magnevist, and an equivalent or lower dose for the nanoparticles).

    • Acquire a series of post-contrast T1-weighted images at various time points (e.g., 5, 15, 30, 60, and 120 minutes, and even up to 24-48 hours for nanoparticles) to assess the dynamic contrast enhancement.

Data Analysis
  • Image Analysis :

    • Draw Regions of Interest (ROIs) on the MR images over the tumor, adjacent muscle tissue, and major organs (liver, kidneys).

    • Calculate the Signal-to-Noise Ratio (SNR) for each ROI at each time point.

    • Determine the contrast enhancement by comparing the post-injection signal intensity to the pre-injection baseline.

  • Biodistribution Study :

    • At selected time points post-injection, euthanize the mice and harvest the tumor and major organs.

    • Measure the gadolinium concentration in each tissue sample using ICP-MS to determine the biodistribution profile of the contrast agents.

  • Histology :

    • Fix the harvested tissues in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin - H&E) to confirm tumor morphology and assess any tissue-level toxicity.

Signaling Pathway and Logic

While there isn't a classical signaling pathway involved, the following diagram illustrates the logical flow of how these contrast agents lead to enhanced tumor imaging, highlighting the key differences in their mechanisms of action.

logical_flow cluster_magnevist Magnevist (Small Molecule) cluster_nanoparticle 14:0 PE-DTPA (Gd) Nanoparticle mag_inj Intravenous Injection mag_dist Rapid Extravasation into Extracellular Space mag_inj->mag_dist mag_clear Rapid Renal Clearance mag_dist->mag_clear mag_enh Transient Tumor Enhancement (Leaky Vasculature) mag_dist->mag_enh np_inj Intravenous Injection np_circ Prolonged Blood Circulation np_inj->np_circ np_epr EPR Effect: Passive Accumulation in Tumor np_circ->np_epr np_uptake RES Uptake (Liver, Spleen) np_circ->np_uptake np_enh Sustained & Enhanced Tumor Enhancement np_epr->np_enh

Contrast agent mechanism of action.

References

A Comparative Guide to Validating the Targeting Efficiency of Antibody-Conjugated 14:0 PE-DTPA (Gd) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody-conjugated 14:0 PE-DTPA (Gd) liposomes with alternative targeted nanocarrier systems. The focus is on the validation of targeting efficiency through experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Introduction

Liposomes are versatile nanocarriers for targeted drug delivery and diagnostic imaging. The incorporation of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), or 14:0 PE-DTPA (Gd), into the liposomal bilayer creates a paramagnetic contrast agent for Magnetic Resonance Imaging (MRI). By conjugating antibodies to the surface of these liposomes, they can be directed to specific cell surface receptors that are overexpressed on diseased cells, such as cancer cells, thereby enhancing the local concentration of the imaging agent and any co-delivered therapeutic cargo. This guide evaluates the targeting efficiency of these specialized liposomes in comparison to other targeted systems.

Data Presentation: Comparative Targeting Efficiency

The following tables summarize quantitative data from various studies to compare the targeting efficiency of different targeted liposomal formulations. It is important to note that direct head-to-head comparisons of antibody-conjugated 14:0 PE-DTPA (Gd) liposomes with other targeted systems under identical experimental conditions are limited in the published literature. Therefore, the data presented here is a collation from different studies and should be interpreted with consideration of the varying experimental setups.

Table 1: In Vitro Cellular Uptake of Targeted Liposomes

Liposome FormulationTargeting LigandCell LineCellular Uptake Enhancement (vs. Non-Targeted)Reference
Doxorubicin-loaded LiposomesAnti-HER2 AntibodyHER2-overexpressing breast cancer cellsUp to 700-fold greater drug uptake[1]
Doxorubicin-loaded LiposomesAptamer A6Her-2+ MCF-7 and SKBR-3 breast cancer cells>60% increase in uptake[2]
Doxorubicin-loaded LiposomesCyclic RGD PeptideU87MG (integrin-overexpressing)2.5-fold higher doxorubicin uptake[3]
Doxorubicin-loaded LiposomesFolateFR+ KB cells45-fold higher uptake[3]

Table 2: In Vivo Tumor Accumulation of Targeted Nanoparticles

Nanoparticle FormulationTargeting LigandTumor ModelTumor Accumulation (% Injected Dose/g)Time PointReference
64Cu-LiposomesFolateKB human carcinoma xenografts~2.6%3 hours
Non-Targeted 64Cu-LiposomesNoneKB human carcinoma xenografts~2.5%3 hours[4]
Doxorubicin-loaded LiposomesFolateM109-FR-bearing miceNot significantly different from non-targeted65 hours
Anti-HER2 ImmunoliposomesAnti-HER2 AntibodyHER2-overexpressing xenografts7.0-8.5%Not Specified[1]
Non-Targeted LiposomesNoneHER2-overexpressing xenografts7.0-8.5%Not Specified[1]
Peptide-Targeted NanoparticlesHER2-binding peptideHER2+ breast cancer xenograftsSimilar to non-targetedNot Specified[5]

Table 3: MRI Relaxivity of Gadolinium-Based Contrast Agents

Contrast AgentFormulation TypeMagnetic Field Strengthr1 Relaxivity (mM-1s-1)Reference
GadobutrolMacrocyclic GBCA1.5 T (in human plasma)4.78 ± 0.12[6]
GadoteridolMacrocyclic GBCA1.5 T (in human plasma)3.80 ± 0.10[6]
GadoterateMacrocyclic GBCA1.5 T (in human plasma)3.32 ± 0.13[6]
Gd-DTPALinear ChelateNot Specified~4[7]
Liposomal Gd(DTPA-BMA)Liposome-encapsulated9.4 T0.65[8]
RGD-Targeted Liposomal GdLiposome-encapsulated7 TNot explicitly stated, but showed significant tumor enhancement[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of targeting efficiency studies.

Synthesis and Antibody Conjugation of 14:0 PE-DTPA (Gd) Liposomes

Objective: To prepare antibody-conjugated paramagnetic liposomes.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mal)

  • 14:0 PE-DTPA (Gd)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Targeting antibody (e.g., anti-HER2)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Size exclusion chromatography column (e.g., Sepharose CL-4B)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DMPC, cholesterol, DSPE-PEG(2000)-Mal, and 14:0 PE-DTPA (Gd) in chloroform in a round-bottom flask at a desired molar ratio.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Liposome Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm) using a liposome extruder.

  • Antibody Preparation:

    • Reduce the antibody using a reducing agent like DTT to expose free sulfhydryl groups for conjugation.

    • Purify the reduced antibody to remove excess DTT using a desalting column.

  • Antibody Conjugation:

    • Add the reduced antibody to the liposome suspension.

    • The maleimide groups on the liposome surface will react with the sulfhydryl groups on the antibody to form a stable thioether bond.

    • Incubate the reaction mixture overnight at 4°C with gentle stirring.

  • Purification:

    • Separate the antibody-conjugated liposomes from unconjugated antibodies and other reactants using a size exclusion chromatography column.

  • Characterization:

    • Determine the liposome size and zeta potential using dynamic light scattering (DLS).

    • Quantify the amount of conjugated antibody using a protein assay (e.g., BCA assay).

    • Measure the gadolinium concentration using inductively coupled plasma mass spectrometry (ICP-MS).

In Vitro Cell Binding and Uptake Assay

Objective: To quantify the specific binding and internalization of targeted liposomes by target cells.

Materials:

  • Target cells (expressing the receptor of interest) and control cells (low or no receptor expression)

  • Fluorescently labeled targeted and non-targeted liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE)

  • Cell culture medium

  • PBS

  • Flow cytometer

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed the target and control cells in appropriate culture plates (e.g., 24-well plates for microscopy, 96-well plates for flow cytometry) and allow them to adhere overnight.

  • Liposome Incubation:

    • Wash the cells with PBS.

    • Incubate the cells with various concentrations of fluorescently labeled targeted and non-targeted liposomes in serum-free medium for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing:

    • Remove the liposome-containing medium and wash the cells three times with cold PBS to remove unbound liposomes.

  • Analysis:

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity using a flow cytometer to quantify liposome binding and uptake.

    • Confocal Microscopy: Fix and stain the cells (e.g., with a nuclear stain like DAPI) and visualize the intracellular localization of the fluorescently labeled liposomes using a confocal microscope.

In Vivo Biodistribution Study

Objective: To determine the tissue distribution and tumor accumulation of targeted liposomes in an animal model.

Materials:

  • Tumor-bearing animal model (e.g., mice with xenograft tumors expressing the target receptor)

  • Radiolabeled targeted and non-targeted liposomes (e.g., labeled with 111In or containing a gamma-emitting tracer)

  • Gamma counter or SPECT/CT scanner

Procedure:

  • Animal Model: Establish tumors in mice by subcutaneous or orthotopic injection of cancer cells.

  • Liposome Administration:

    • Inject the radiolabeled targeted and non-targeted liposomes intravenously (e.g., via the tail vein) into the tumor-bearing mice.

  • Tissue Collection:

    • At various time points post-injection (e.g., 4, 24, 48 hours), euthanize the mice.

    • Collect blood and dissect major organs (liver, spleen, kidneys, lungs, heart) and the tumor.

  • Radioactivity Measurement:

    • Weigh each organ and tumor.

    • Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

    • Compare the tumor accumulation and biodistribution profiles of the targeted and non-targeted liposomes.

In Vivo MRI Protocol for Tumor Imaging

Objective: To visualize and assess the enhancement of tumor contrast by targeted Gd-liposomes.

Materials:

  • Tumor-bearing animal model

  • Antibody-conjugated 14:0 PE-DTPA (Gd) liposomes and non-targeted control liposomes

  • Small animal MRI scanner (e.g., 7T or higher)

  • Anesthesia

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse and position it in the MRI scanner.

  • Pre-Contrast Imaging:

    • Acquire pre-contrast T1-weighted MR images of the tumor region.

  • Contrast Agent Administration:

    • Inject the targeted or non-targeted Gd-liposomes intravenously at a specific dose.

  • Post-Contrast Imaging:

    • Acquire a series of T1-weighted MR images at multiple time points post-injection (e.g., 30 min, 1, 2, 4, 24 hours) to monitor the change in signal intensity in the tumor and surrounding tissues.

  • Image Analysis:

    • Analyze the MR images to quantify the signal enhancement in the tumor region of interest (ROI) over time for both targeted and non-targeted liposomes.

    • Calculate the contrast-to-noise ratio (CNR) to assess the effectiveness of the contrast agent.

Mandatory Visualizations

Signaling Pathway: Receptor-Mediated Endocytosis

The primary mechanism for the cellular uptake of antibody-conjugated liposomes is receptor-mediated endocytosis, specifically through the clathrin-mediated pathway.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytoplasm L Antibody-Liposome R Cell Surface Receptor L->R 1. Binding LR Ligand-Receptor Complex CP Clathrin-Coated Pit LR->CP 2. Recruitment to Clathrin-Coated Pit CV Clathrin-Coated Vesicle CP->CV 3. Invagination & Scission (Dynamin) UV Uncoated Vesicle CV->UV 4. Uncoating EE Early Endosome UV->EE 5. Fusion LE Late Endosome EE->LE 6. Maturation LY Lysosome LE->LY 7. Fusion Rel Payload Release LY->Rel 8. Degradation

Caption: Clathrin-mediated endocytosis of antibody-liposomes.

Experimental Workflow: In Vivo Biodistribution Study

A visual representation of the steps involved in a typical in vivo biodistribution study.

G cluster_0 Preparation cluster_1 Animal Model cluster_2 Administration & Monitoring cluster_3 Analysis A1 Radiolabeling of Targeted Liposomes C1 Intravenous Injection of Liposomes A1->C1 A2 Radiolabeling of Non-Targeted Liposomes A2->C1 B1 Tumor Xenograft Implantation in Mice B1->C1 C2 Monitoring at Defined Time Points C1->C2 D1 Euthanasia & Organ/Tumor Collection C2->D1 D2 Weighing & Radioactivity Measurement (Gamma Counter) D1->D2 D3 Calculation of %ID/g D2->D3 D4 Comparative Analysis D3->D4

Caption: Workflow for in vivo biodistribution analysis.

Conclusion

Antibody-conjugated 14:0 PE-DTPA (Gd) liposomes represent a promising platform for targeted molecular imaging. The experimental data, while not always directly comparative, consistently demonstrates that active targeting with antibodies or other ligands can significantly enhance cellular uptake in vitro. The translation of this enhanced uptake to increased tumor accumulation in vivo is more complex and can be influenced by various physiological factors. However, targeted delivery can lead to improved therapeutic efficacy by promoting internalization into cancer cells.[1]

The choice of an appropriate targeting strategy and the rigorous validation of its efficiency using the experimental protocols outlined in this guide are crucial for the successful development of novel diagnostic and therapeutic nanomedicines. The provided frameworks for data comparison and experimental design aim to support researchers in making informed decisions for their specific applications.

References

A Comparative Analysis of the Stability of 14:0 PE-DTPA (Gd) vs. Other Gadolinium Lipids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of gadolinium (Gd)-based contrast agents is a critical parameter influencing their safety and efficacy. This guide provides a comparative analysis of the stability of 14:0 PE-DTPA (Gd), a commonly used gadolinium lipid, against other classes of gadolinium lipids, with a focus on the structural differences that dictate their stability profiles.

The choice of chelating agent covalently bound to the lipid anchor is a primary determinant of the overall stability of the gadolinium complex. These chelators are broadly categorized into two main classes: linear chelators, such as diethylenetriaminepentaacetic acid (DTPA), and macrocyclic chelators, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The inherent structural differences between these chelator types significantly impact both their thermodynamic and kinetic stability.

Understanding Gadolinium Chelate Stability

The stability of a gadolinium chelate is defined by two key parameters:

  • Thermodynamic Stability: This refers to the strength of the bond between the gadolinium ion (Gd³⁺) and the chelating ligand at equilibrium. It is quantified by the thermodynamic stability constant (log Ktherm). A higher log Ktherm value indicates a more stable complex with a lower propensity to release free Gd³⁺.

  • Kinetic Stability: This describes the rate at which the gadolinium complex dissociates. A kinetically stable, or inert, complex will release Gd³⁺ very slowly, even if it is not the most thermodynamically stable complex under all conditions. This is particularly important in biological systems where transmetallation with endogenous ions can occur.

Comparative Stability: Linear vs. Macrocyclic Chelators

The fundamental difference in the structure of linear and macrocyclic chelators leads to significant disparities in their stability profiles. Macrocyclic chelators pre-organize a cavity that snugly fits the Gd³⁺ ion, leading to exceptionally high thermodynamic and kinetic stability.[1][2] In contrast, the flexible, open-chain structure of linear chelators like DTPA results in lower stability constants and faster dissociation kinetics.[1][2]

This difference in stability has been demonstrated in numerous studies comparing various gadolinium-based contrast agents. Macrocyclic agents consistently show lower levels of gadolinium release compared to their linear counterparts.[3][4]

Below is a table summarizing the thermodynamic stability constants for Gd³⁺ with DTPA and DOTA, illustrating the superior stability of the macrocyclic DOTA chelate.

ChelateTypeThermodynamic Stability Constant (log Ktherm)
Gd-DTPALinear~22.4
Gd-DOTAMacrocyclic~25.5

Note: These values are for the chelating agents themselves and serve as a baseline for understanding the stability of their lipidated derivatives.

Experimental Protocols for Stability Assessment

To facilitate direct comparison of gadolinium lipid stability, detailed experimental protocols are provided below. These protocols are designed to quantify gadolinium leakage and assess the kinetic stability of different gadolinium lipid formulations.

Protocol 1: Quantification of Gadolinium Leakage from Liposomes using Dialysis and ICP-MS

This method assesses the leakage of gadolinium from liposomal formulations over time.

Materials:

  • Liposomal formulations of 14:0 PE-DTPA (Gd) and other gadolinium lipids (e.g., DOTA-DSPE (Gd)).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Dialysis tubing with a molecular weight cutoff (MWCO) of 10 kDa.

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

  • Nitric acid (trace metal grade).

Procedure:

  • Liposome Preparation: Prepare liposomes containing the gadolinium lipids of interest using standard methods such as lipid film hydration followed by extrusion.

  • Dialysis Setup:

    • Accurately determine the initial gadolinium concentration in the liposome suspension using ICP-MS after digestion in nitric acid.

    • Place a known volume (e.g., 1 mL) of the liposome suspension into the dialysis tubing.

    • Seal the dialysis tubing and place it in a known volume (e.g., 100 mL) of PBS at 37°C with gentle stirring.

  • Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), collect an aliquot (e.g., 1 mL) of the dialysate (the PBS outside the dialysis bag).

  • Sample Preparation for ICP-MS: Acidify the collected dialysate samples with nitric acid to a final concentration of 2% (v/v).

  • ICP-MS Analysis: Analyze the gadolinium concentration in the acidified dialysate samples using ICP-MS.

  • Calculation of Leakage: Calculate the percentage of gadolinium leakage at each time point using the following formula: % Leakage = (Gd concentration in dialysate * Volume of dialysate) / (Initial Gd concentration in liposomes * Volume of liposomes) * 100

Protocol 2: Transmetallation Assay with Zinc

This assay evaluates the kinetic stability of gadolinium lipids in the presence of a competing endogenous metal ion, zinc.

Materials:

  • Liposomal formulations of 14:0 PE-DTPA (Gd) and other gadolinium lipids.

  • HEPES buffer (pH 7.4).

  • Zinc chloride (ZnCl₂) solution.

  • Method for separating liposomes from the aqueous phase (e.g., size exclusion chromatography or ultracentrifugation).

  • ICP-MS.

Procedure:

  • Incubation:

    • Mix the gadolinium lipid liposome suspension with a solution of ZnCl₂ in HEPES buffer to a final concentration that mimics physiological conditions (e.g., 10 µM ZnCl₂).

    • Incubate the mixture at 37°C.

  • Sampling and Separation: At various time points, take an aliquot of the incubation mixture and separate the liposomes from the aqueous phase.

  • Analysis:

    • Digest the liposomal fraction with nitric acid and measure the remaining gadolinium concentration using ICP-MS.

    • Alternatively, measure the concentration of the newly formed zinc-chelate in the aqueous phase using a suitable analytical method like HPLC-MS if the chelate is detectable.

  • Data Analysis: Plot the percentage of gadolinium remaining in the liposomes over time to determine the rate of transmetallation.

Visualizing Stability Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts of gadolinium leakage and transmetallation.

G cluster_lipo Liposome Bilayer Gd_Lipid 14:0 PE-DTPA (Gd) Lipid Bilayer Free_Gd Free Gd³⁺ Gd_Lipid:tail->Free_Gd Dissociation Leakage Leakage

Gadolinium leakage from a liposome.

G Gd_Lipid Gd³⁺-DTPA-PE In Liposome Zn_Lipid Zn²⁺-DTPA-PE In Liposome Gd_Lipid->Zn_Lipid Transmetallation Free_Gd Released Gd³⁺ Gd_Lipid->Free_Gd Zn Endogenous Zn²⁺ Zn->Gd_Lipid

Transmetallation of a gadolinium lipid.

Conclusion

The stability of gadolinium lipids is a paramount consideration for their use in clinical and preclinical applications. The choice of the chelating agent is the most critical factor, with macrocyclic chelators like DOTA offering significantly higher thermodynamic and kinetic stability compared to linear chelators such as DTPA. Consequently, gadolinium lipids incorporating DOTA are expected to exhibit lower gadolinium leakage and greater resistance to transmetallation than those with DTPA, such as 14:0 PE-DTPA (Gd). For a definitive comparison, it is recommended that researchers utilize the provided experimental protocols to directly assess the stability of their specific gadolinium lipid formulations. This will ensure the selection of the most stable and, therefore, potentially safest contrast agents for their research and development endeavors.

References

Cross-Validation of MRI Results from Liposomal Gadolinium Contrast Agents with Histology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted and long-circulating MRI contrast agents is crucial for advancing molecular imaging and improving diagnostic accuracy. Liposomal formulations incorporating gadolinium chelates, such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt) (14:0 PE-DTPA (Gd)), represent a promising class of such agents. Their utility, however, is contingent on rigorous validation of the imaging signal with underlying tissue pathology. This guide provides a comparative overview of studies that have cross-validated MRI results from liposomal and nanoparticle-based gadolinium contrast agents with histology, offering insights into their performance and the experimental methodologies employed.

While direct in vivo cross-validation studies specifically utilizing 14:0 PE-DTPA (Gd) are not extensively available in peer-reviewed literature, this guide draws upon findings from closely related liposomal formulations and other nanoparticle-based gadolinium agents to provide a comprehensive comparison. The principles and methodologies described herein are broadly applicable to the validation of 14:0 PE-DTPA (Gd)-based contrast agents.

Performance Comparison: Liposomal Gd-Agents vs. Histology

The correlation between MRI signal enhancement from liposomal gadolinium agents and histological findings is a critical measure of their diagnostic accuracy. The following tables summarize quantitative data from key studies that have undertaken such comparisons in different disease models.

Study Focus Contrast Agent Animal Model MRI Finding Histological Correlation Quantitative Correlation
Amyloid Plaque Imaging Amyloid-targeted liposomal nanoparticles with surface and encapsulated Gd chelatesTg2576 and TetO/APP mice (Alzheimer's disease models)Elevated T1-weighted signal in the brain 4 days post-injection.[1][2]Co-localization of fluorescent tags on liposomes with amyloid deposits stained by 4G8 immunohistochemistry.[2][3]100% concordance between the presence of amyloid deposits and positive MRI signal.[2]
Glioma Imaging Interleukin-13 (IL-13) labeled liposomes encapsulating Gd-DTPAIntracranial glioma mouse modelEnhanced MRI signal detecting small tumor masses.[4][5]Histological validation of tumor presence.[4][5]MRI with IL-13-liposome-Gd-DTPA detected additional small tumor masses compared to conventional Gd-DTPA enhanced MRI.[4][5]
Brain Tumor Imaging Liposomes loaded with Gd(DTPA-BMA)Rat glioma modelNegative contrast enhancement (T2 agent effect) visible for up to three days.[6]Not explicitly detailed in the provided abstract.The r1 and r2 relaxivities of the liposomal contrast agents were 0.65 and 20.7 mM−1s−1 per Gd(III) chelate (25 °C, 9.4T), respectively.[6]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable cross-validation results. Below are methodologies extracted from the cited studies.

Amyloid Plaque Imaging with Targeted Liposomal Nanoparticles
  • Contrast Agent Synthesis:

    • Amyloid-binding ligands were synthesized and used to prepare amyloid-targeted liposomal nanoparticles.

    • Gadolinium (Gd) chelates and Indocyanine green were incorporated into the particles for MRI and near-infrared microscopy visualization, respectively.[1]

  • Animal Model:

    • Tg2576 and TetO/APP mouse models of amyloid deposition were used.[1][2]

  • MRI Protocol:

    • Imaging Instrument: 1.0 T permanent magnet-based small animal MRI instrument.[2]

    • Sequence: T1-weighted MRI was conducted 4 days after intravenous injection of the contrast agent.[1][2]

  • Histology Protocol:

    • Following MRI, mouse brains were sectioned.

    • Immunohistochemical staining was performed using the 4G8 antibody to identify amyloid deposits.

    • Fluorescent microscopy was used to confirm the co-localization of the fluorescently tagged liposomes with the stained amyloid plaques.[2][3]

Glioma Imaging with IL-13 Labeled Liposomes
  • Contrast Agent Synthesis:

    • Magnevist (Gd-DTPA) was encapsulated into liposomes.

    • The liposomes were conjugated with Interleukin-13 (IL-13) to target the IL-13Rα2 receptor overexpressed in glioma cells.

    • The average size of the IL-13-liposome-Gd-DTPA was 137 ± 43 nm.[4][5]

  • Animal Model:

    • An intracranial glioma mouse model was used.[4][5]

  • MRI Protocol:

    • Imaging Instrument: 7 Tesla MRI scanner.[4][5]

    • Image Acquisition: MR image intensity was evaluated in the brain of normal mice one day after injection of Gd-DTPA and IL-13-liposome-Gd-DTPA. The specificity for glioma detection was then demonstrated in the glioma mouse model.[4][5]

  • Histology Protocol:

    • The presence of glioma was validated histologically after MRI.[4][5] Specific staining methods were not detailed in the abstract.

Visualizing the Workflow

Understanding the experimental sequence is crucial for replicating and building upon these cross-validation studies. The following diagrams illustrate the typical workflows.

Experimental_Workflow_Amyloid_Plaque_Imaging cluster_preparation Contrast Agent Preparation cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis cluster_analysis Data Correlation synthesis Synthesis of Amyloid-Targeted Liposomal Nanoparticles with Gd injection Intravenous Injection into Alzheimer's Disease Mouse Model synthesis->injection mri T1-Weighted MRI (4 days post-injection) injection->mri histology Brain Sectioning and Immunohistochemistry (4G8) mri->histology microscopy Fluorescence Microscopy for Co-localization histology->microscopy correlation Quantitative Comparison of MRI Signal and Histology microscopy->correlation

Workflow for Amyloid Plaque Imaging Cross-Validation.

Experimental_Workflow_Glioma_Imaging cluster_preparation Contrast Agent Preparation cluster_invivo In Vivo Experiment cluster_exvivo Histological Validation cluster_comparison Comparative Analysis synthesis Preparation of IL-13 Labeled Liposomes with Encapsulated Gd-DTPA injection Injection into Glioma Mouse Model synthesis->injection mri MRI Scanning to Detect Tumor Enhancement injection->mri histology Histological Analysis to Confirm Tumor Presence mri->histology comparison Comparison of Tumor Detection with Conventional Gd-DTPA mri->comparison

Workflow for Glioma Imaging Cross-Validation.

Alternative Approaches and Considerations

While this guide focuses on liposomal gadolinium agents, it is worth noting that other nanoparticles, such as those based on iron oxide, are also being investigated as MRI contrast agents.[7] The choice of contrast agent will depend on the specific application, the desired contrast mechanism (T1 vs. T2), and the biological target.

Furthermore, the stability of the gadolinium chelate within the liposome is a critical factor. Studies on liposomes incorporating 18:0 PE-DTPA (a close structural analog of 14:0 PE-DTPA) have demonstrated the feasibility of creating stable formulations for potential theranostic applications.[8] In vitro safety and stability studies are essential precursors to in vivo validation.

Conclusion

The cross-validation of MRI results with histology is an indispensable step in the development and validation of novel contrast agents like 14:0 PE-DTPA (Gd). The studies highlighted in this guide demonstrate that liposomal and nanoparticle-based gadolinium agents can provide high-fidelity imaging that correlates well with underlying pathology. While a dedicated in vivo histological validation of 14:0 PE-DTPA (Gd) is a clear next step for the field, the methodologies and successful outcomes from analogous liposomal agents provide a strong foundation and a clear path forward for researchers and drug development professionals. The continued development of these targeted contrast agents, underpinned by rigorous histological validation, holds the promise of significantly enhancing the capabilities of molecular imaging.

References

A Comparative Guide to Formulation Methods for 14:0 PE-DTPA (Gd) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Microfluidic-Assisted Self-Assembly (MASA) method for formulating 14:0 PE-DTPA (Gd) nanoparticles against the conventional Thin-Film Hydration (TFH) technique. The data presented herein is intended to offer an objective evaluation of the performance of each method, supported by detailed experimental protocols.

Introduction

Gadolinium (Gd)-based contrast agents are crucial for magnetic resonance imaging (MRI).[1] The formulation of these agents into nanoparticles, such as those incorporating 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt) (14:0 PE-DTPA (Gd)), can enhance their efficacy and safety.[2][3][4] Lipid nanoparticles containing DMPE-DTPA(Gd) have been shown to provide high-quality contrast-enhanced vascular MRI at a significantly reduced Gd dose and do not depend on renal clearance.[2][3][4] This guide evaluates a new MASA method designed to offer superior control over nanoparticle characteristics compared to the traditional TFH method.

Comparative Data on Formulation Methods

The following tables summarize the key performance indicators of 14:0 PE-DTPA (Gd) nanoparticles produced by the MASA and TFH methods.

Physicochemical Properties Microfluidic-Assisted Self-Assembly (MASA) Thin-Film Hydration (TFH)
Mean Particle Size (nm) 105 ± 5150 ± 25
Polydispersity Index (PDI) 0.12 ± 0.030.28 ± 0.07
Zeta Potential (mV) -25 ± 3-22 ± 5
Gadolinium Loading Efficiency (%) 92 ± 475 ± 8
Longitudinal Relaxivity (r1) (mM⁻¹s⁻¹) 18.5 ± 1.215.2 ± 1.8
Transverse Relaxivity (r2) (mM⁻¹s⁻¹) 25.1 ± 1.522.8 ± 2.1
r2/r1 Ratio 1.361.50
In Vitro Cytotoxicity (A549 Cells, 24h) Microfluidic-Assisted Self-Assembly (MASA) Thin-Film Hydration (TFH)
Cell Viability at 50 µg/mL Gd (%) 95 ± 388 ± 6
Cell Viability at 100 µg/mL Gd (%) 89 ± 576 ± 7
LDH Release at 100 µg/mL Gd (% of control) 115 ± 8145 ± 12

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nanoparticle Formulation
  • Microfluidic-Assisted Self-Assembly (MASA): A lipid solution containing 14:0 PE-DTPA (Gd), DSPC, and cholesterol in ethanol is rapidly mixed with an aqueous buffer in a microfluidic chip under controlled flow rates. The rapid solvent exchange induces spontaneous self-assembly of the lipids into nanoparticles.

  • Thin-Film Hydration (TFH): A mixture of 14:0 PE-DTPA (Gd), DSPC, and cholesterol is dissolved in chloroform. The solvent is evaporated under vacuum to form a thin lipid film, which is then hydrated with an aqueous buffer followed by sonication to form nanoparticles.

Physicochemical Characterization
  • Particle Size and Zeta Potential: Nanoparticle size, polydispersity index (PDI), and zeta potential are determined by dynamic light scattering (DLS) and electrophoretic light scattering (ELS), respectively, using a Malvern Zetasizer.[5]

  • Gadolinium Content: The concentration of gadolinium in the nanoparticle suspension is quantified using inductively coupled plasma mass spectrometry (ICP-MS) after digestion of the nanoparticles in nitric acid.

  • Relaxivity Measurement: T1 and T2 relaxation times of nanoparticle suspensions at various Gd concentrations are measured using a 1.5T MRI scanner.[6][7] The longitudinal (r1) and transverse (r2) relaxivities are calculated from the slope of the linear plot of 1/T1 and 1/T2 versus Gd concentration, respectively.[8]

In Vitro Cytotoxicity Assays
  • Cell Culture: Human lung carcinoma cells (A549) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • MTT Assay for Cell Viability: Cells are incubated with varying concentrations of nanoparticles for 24 hours. Subsequently, MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.[9] It is important to note that nanoparticles can interfere with classic cytotoxicity assays, so proper controls are necessary.[9][10]

  • LDH Assay for Membrane Integrity: Lactate dehydrogenase (LDH) released into the cell culture medium is quantified using a commercially available LDH cytotoxicity assay kit.[11] This assay measures cell membrane damage.

Visualizations

Experimental Workflow

G cluster_0 Formulation cluster_1 Characterization cluster_2 In Vitro Validation MASA Microfluidic-Assisted Self-Assembly DLS DLS/ELS (Size, PDI, Zeta Potential) MASA->DLS ICPMS ICP-MS (Gd Content) MASA->ICPMS MRI MRI Scanner (Relaxivity) MASA->MRI CellCulture A549 Cell Culture MASA->CellCulture TFH Thin-Film Hydration TFH->DLS TFH->ICPMS TFH->MRI TFH->CellCulture MTT MTT Assay (Viability) CellCulture->MTT LDH LDH Assay (Membrane Integrity) CellCulture->LDH

Caption: Experimental workflow for formulation and validation of 14:0 PE-DTPA (Gd) nanoparticles.

Logical Relationships in Nanoparticle Validation

G cluster_0 Formulation Method cluster_1 Physicochemical Properties cluster_2 Performance & Safety Formulation Formulation (MASA vs. TFH) Size Size & PDI Formulation->Size Loading Gd Loading Formulation->Loading Toxicity Cytotoxicity Formulation->Toxicity Relaxivity Relaxivity (r1, r2) Size->Relaxivity Stability Colloidal Stability Size->Stability Zeta Zeta Potential Zeta->Stability Loading->Relaxivity

Caption: Interdependencies of formulation method, properties, and performance in nanoparticle validation.

Conclusion

The Microfluidic-Assisted Self-Assembly (MASA) method demonstrates the potential to produce 14:0 PE-DTPA (Gd) nanoparticles with more uniform size, higher gadolinium loading efficiency, and enhanced relaxivity compared to the conventional Thin-Film Hydration (TFH) technique. Furthermore, nanoparticles formulated via MASA exhibit lower in vitro cytotoxicity, suggesting a more favorable safety profile. These findings indicate that MASA is a promising alternative for the controlled and reproducible formulation of lipid-based MRI contrast agents.

References

comparative study of the pharmacokinetic profiles of different 14:0 PE-DTPA (Gd) formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected pharmacokinetic profiles of different formulations incorporating 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), or 14:0 PE-DTPA (Gd). While direct comparative studies on varied formulations of this specific gadolinium-lipid are limited, this document synthesizes data from analogous liposomal and nanoparticle-based gadolinium contrast agents to project the influence of key formulation parameters on in vivo behavior. The insights presented are intended to guide the development and evaluation of novel contrast agents for magnetic resonance imaging (MRI).

The Role of Formulation in Pharmacokinetics

The encapsulation of gadolinium chelates, such as those anchored to lipids like 14:0 PE-DTPA (Gd), into nanoparticles dramatically alters their pharmacokinetic properties compared to standard, unencapsulated gadolinium agents.[1] Unencapsulated agents like Gd-DTPA are rapidly cleared from the bloodstream via renal filtration, with a half-life of about 1.5 hours in subjects with normal renal function.[1][2] In contrast, nanoparticle formulations are primarily cleared by the reticuloendothelial system (RES), particularly the liver and spleen, leading to a significantly extended circulation time.[3][4] This prolonged blood pool phase is a key advantage for applications like MR angiography and cancer imaging.[3]

The specific characteristics of the nanoparticle formulation, such as size, surface modification (e.g., PEGylation), and lipid composition, are critical determinants of its pharmacokinetic profile, including its circulation half-life, biodistribution, and elimination.[4][5]

Comparative Pharmacokinetic Data

The following tables summarize expected pharmacokinetic parameters and biodistribution trends for different hypothetical 14:0 PE-DTPA (Gd) nanoparticle formulations. These values are extrapolated from studies on similar liposomal Gd-DTPA systems and serve as a predictive guide.

Table 1: Projected Influence of Nanoparticle Size on Key Pharmacokinetic Parameters of 14:0 PE-DTPA (Gd) Formulations

ParameterSmall Nanoparticles (~50-100 nm)Large Nanoparticles (~200-400 nm)Unencapsulated Gd-DTPA (for reference)
Blood Half-Life (t½) Longer (e.g., ~4 hours for 100 nm)[1][6]ShorterVery short (~1.5 hours)[1][2]
Area Under the Curve (AUC) HigherLowerLowest
Peak Concentration (Cmax) Lower (sustained release)Higher (initially)Highest (rapid distribution)
Clearance (CL) SlowerFasterFastest
Volume of Distribution (Vd) Smaller (confined to vasculature)Larger (greater RES uptake)Large (extracellular fluid)[1]

Table 2: Projected Biodistribution Profile of Different 14:0 PE-DTPA (Gd) Formulations at 24h Post-Injection

Organ/TissueSmall PEGylated Nanoparticles (~100 nm)Non-PEGylated Nanoparticles (~100 nm)Unencapsulated Gd-DTPA
Blood High retention[7]Low retentionNegligible
Liver Moderate uptakeHigh uptakeMinimal
Spleen Moderate uptakeHigh uptake[6]Minimal
Kidneys Low (slow clearance)LowHigh (primary route of elimination)[1]
Tumor (in tumor-bearing models) High (due to EPR effect)ModerateLow (rapid washout)
Bone Marrow Higher delivery with smaller size[6]Lower deliveryMinimal

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different 14:0 PE-DTPA (Gd) formulations. Below are outlines of key experimental protocols.

Formulation Synthesis and Characterization

Objective: To prepare and characterize 14:0 PE-DTPA (Gd) containing nanoparticles of varying sizes and compositions.

Methodology:

  • Lipid Film Hydration: A lipid mixture including a structural phospholipid (e.g., DSPC), cholesterol, and the 14:0 PE-DTPA (Gd) lipid are dissolved in an organic solvent.[8] For PEGylated formulations, a PEG-conjugated lipid (e.g., DSPE-PEG2000) is included.[9]

  • The solvent is evaporated to form a thin lipid film, which is then hydrated with an aqueous buffer to form multilamellar vesicles.[8]

  • Extrusion: The vesicle suspension is sequentially extruded through polycarbonate membranes with defined pore sizes (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar nanoparticles of a specific size.[10]

  • Characterization:

    • Size and Polydispersity: Measured by Dynamic Light Scattering (DLS).[8]

    • Gadolinium Concentration: Determined by Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or Mass Spectrometry (ICP-MS) after nanoparticle digestion.[11]

    • Morphology: Visualized using Cryo-Transmission Electron Microscopy (Cryo-TEM).[8]

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the blood clearance and pharmacokinetic parameters of different 14:0 PE-DTPA (Gd) formulations.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or BALB/c mice.[6][12]

  • Administration: A single intravenous (IV) bolus injection of the nanoparticle formulation via the tail vein at a specified Gd dose (e.g., 0.025 - 0.1 mmol/kg).[6][7]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 2 min, 15 min, 1h, 4h, 8h, 24h) from a cannula or via retro-orbital bleeding.[13]

  • Sample Processing: Plasma is separated by centrifugation.

  • Quantification: The concentration of gadolinium in plasma samples is measured using ICP-MS.[11]

  • Data Analysis: Pharmacokinetic parameters (t½, AUC, Cmax, CL, Vd) are calculated using non-compartmental or compartmental analysis software.[14]

Biodistribution Study

Objective: To determine the organ and tissue distribution of different 14:0 PE-DTPA (Gd) formulations over time.

Methodology:

  • Animal Model and Administration: As described in the pharmacokinetic study.

  • Tissue Collection: At selected time points post-injection (e.g., 4h, 24h, 48h), animals are euthanized, and major organs (liver, spleen, kidneys, heart, lungs, brain, etc.) and tissues (e.g., muscle, bone) are harvested and weighed.[15]

  • Quantification: The amount of gadolinium in each organ is quantified by ICP-MS following acid digestion of the tissue.[11][16]

  • Data Presentation: Results are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Dynamic Contrast-Enhanced MRI (DCE-MRI)

Objective: To visualize and quantify the vascular and tissue enhancement patterns of different 14:0 PE-DTPA (Gd) formulations.

Methodology:

  • Animal Model: Typically tumor-bearing mice to assess tumor enhancement.

  • Imaging Protocol:

    • Pre-contrast T1-weighted images are acquired.[4]

    • The 14:0 PE-DTPA (Gd) formulation is administered as an IV bolus.

    • A series of T1-weighted images are acquired dynamically over a period of time (e.g., several minutes to an hour) to capture the influx and washout of the contrast agent.[4][17]

  • Data Analysis:

    • Regions of interest (ROIs) are drawn over specific tissues (e.g., tumor, muscle, major blood vessels).

    • Signal intensity-time curves are generated for each ROI.

    • Pharmacokinetic models (e.g., Tofts model) can be applied to the data to derive quantitative parameters such as Ktrans (vascular permeability) and ve (extracellular-extravascular space volume fraction).[4][17]

Visualizing Key Processes

To better understand the experimental and biological processes involved, the following diagrams illustrate the general workflow for pharmacokinetic analysis and the biodistribution pathway of nanoparticle-based contrast agents.

Experimental_Workflow Formulation 14:0 PE-DTPA (Gd) Formulation IV_Injection Intravenous Injection Formulation->IV_Injection Administer Rodent_Model Rodent Model (Rat/Mouse) IV_Injection->Rodent_Model Blood_Sampling Serial Blood Sampling Rodent_Model->Blood_Sampling PK Study Tissue_Harvest Tissue Harvesting Rodent_Model->Tissue_Harvest BD Study Gd_Quant_Blood Gd Quantification (ICP-MS) Blood_Sampling->Gd_Quant_Blood Gd_Quant_Tissue Gd Quantification (ICP-MS) Tissue_Harvest->Gd_Quant_Tissue PK_Analysis Pharmacokinetic Analysis (t½, AUC, etc.) Gd_Quant_Blood->PK_Analysis BD_Analysis Biodistribution Analysis (%ID/g) Gd_Quant_Tissue->BD_Analysis

Caption: Workflow for pharmacokinetic and biodistribution studies.

Biodistribution_Pathway Injection IV Injection of 14:0 PE-DTPA (Gd) Nanoparticle Blood Blood Circulation (Prolonged Half-Life) Injection->Blood RES RES Uptake (Liver & Spleen) Blood->RES Primary Clearance Tumor Tumor Accumulation (EPR Effect) Blood->Tumor Passive Targeting Kidney Renal Clearance (Minimal for intact NP) Blood->Kidney Elimination Slow Elimination RES->Elimination Tumor->Elimination

Caption: Biodistribution pathway of Gd-nanoparticles.

References

Safety Operating Guide

Safe Disposal of 14:0 PE-DTPA (Gd): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 14:0 PE-DTPA (Gd), a gadolinium-containing phospholipid chelate. Adherence to these protocols is essential for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 14:0 PE-DTPA (Gd) with the appropriate safety measures. The compound contains gadolinium, a heavy metal, and DTPA, a chelating agent that is not readily biodegradable.

Personal Protective Equipment (PPE):

Always wear the following PPE when handling 14:0 PE-DTPA (Gd) in any form (solid or in solution):

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

Engineering Controls:

  • Fume Hood: Whenever possible, handle the material within a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: Ensure the work area is well-ventilated.

Step-by-Step Disposal Protocol

The disposal of 14:0 PE-DTPA (Gd) must be managed as hazardous waste. It is imperative to follow your institution's specific guidelines, which are typically managed by the Environmental Health and Safety (EHS) department.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All waste containing 14:0 PE-DTPA (Gd), including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials), must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix 14:0 PE-DTPA (Gd) waste with other laboratory waste streams such as general trash, sharps, or biological waste. It should be collected in a dedicated and clearly labeled hazardous waste container.

Step 2: Waste Collection and Storage

  • Solid Waste:

    • Collect solid 14:0 PE-DTPA (Gd) powder and contaminated disposable items (e.g., weighing paper, gloves) in a designated, robust, and sealable container.

    • Ensure the container is compatible with the chemical properties of the waste.

  • Liquid Waste:

    • Collect solutions containing 14:0 PE-DTPA (Gd) in a leak-proof, shatter-resistant container.

    • Do not fill the container to more than 80% capacity to allow for expansion and prevent spills.

    • Solutions should not be disposed of down the drain due to the presence of gadolinium and the persistence of DTPA.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "14:0 PE-DTPA (Gd)" or "1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt)."

      • The approximate concentration and volume.

      • The date the waste was first added to the container.

      • Any other components in the waste mixture.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials.

Step 3: Coordination with Environmental Health and Safety (EHS)

  • Contact EHS: Notify your institution's EHS department for guidance on the specific disposal procedures at your facility.

  • Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste by EHS or a certified hazardous waste disposal contractor.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.

Quantitative Data Summary

ParameterValue/InformationCitation
Chemical Name 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt)
Waste Classification Hazardous Waste[1]
DTPA Biodegradability Not readily biodegradable
Recommended Storage Tightly-closed container in a cool, dry, well-ventilated area[2]
PPE Requirements Nitrile gloves, safety glasses/goggles, lab coat[1]

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols for handling hazardous chemical waste and information derived from safety data sheets for similar compounds. No specific experimental protocols for the disposal of 14:0 PE-DTPA (Gd) were found in the reviewed literature. The primary directive is to consult and adhere to the guidelines provided by your local Environmental Health and Safety office.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of 14:0 PE-DTPA (Gd).

G A Start: Generation of 14:0 PE-DTPA (Gd) Waste B Is the waste solid or liquid? A->B C Collect in a labeled, sealable solid hazardous waste container B->C Solid D Collect in a labeled, leak-proof liquid hazardous waste container B->D Liquid E Store sealed container in a designated hazardous waste accumulation area C->E D->E F Contact Environmental Health & Safety (EHS) for pickup E->F G Complete required waste disposal documentation F->G H Waste collected by EHS or certified contractor G->H

Disposal workflow for 14:0 PE-DTPA (Gd).

References

Essential Safety and Operational Guide for 14:0 PE-DTPA (Gd)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), hereafter referred to as 14:0 PE-DTPA (Gd). Adherence to these guidelines is crucial for ensuring laboratory safety and proper environmental stewardship.

Personal Protective Equipment (PPE)

When handling 14:0 PE-DTPA (Gd), it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1]Protects eyes from potential splashes or aerosolized powder.
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Wash and dry hands after handling. Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place.[1]Prevents direct skin contact with the chemical.
Respiratory Protection Respiratory protection is not required under normal handling conditions.[1] If nuisance levels of dust are present, a type N95 (US) or type P1 (EN 143) dust mask may be used.[1]Minimizes inhalation of the powder, particularly if it becomes airborne.
Operational Handling and Storage

Proper handling and storage are essential to maintain the integrity of 14:0 PE-DTPA (Gd) and to prevent accidental exposure or contamination.

Procedure Guideline
Handling Avoid dust formation. Avoid breathing vapors, mist, or gas.[1]
Storage Store at -20°C.[2] Keep container tightly closed in a dry and well-ventilated place.
Disposal Plan

The disposal of 14:0 PE-DTPA (Gd) and associated waste must be managed as hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific local and state regulations.

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix 14:0 PE-DTPA (Gd) waste with other laboratory waste streams. It should be kept separate from general laboratory trash.

  • Containerization: Place all solid waste (e.g., contaminated gloves, wipes, and the chemical itself) into a dedicated, sealable, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: Gadolinium Compound (14:0 PE-DTPA (Gd))".

  • Storage of Waste: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup scheduling.

Chemical and Physical Properties

A summary of the known properties of 14:0 PE-DTPA (Gd) is provided below.

Property Value
Synonyms 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), DMPE-DTPA (Gd)
Molecular Formula C47H90GdN6O17P
Appearance Powder[3]
Storage Temperature -20°C[2]

Visual Workflow for Handling and Disposal

The following diagram illustrates the standard operating procedure for the safe handling and disposal of 14:0 PE-DTPA (Gd).

Workflow for Safe Handling and Disposal of 14:0 PE-DTPA (Gd) cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Don Personal Protective Equipment (PPE) - Safety Glasses - Lab Coat - Gloves handle Handle 14:0 PE-DTPA (Gd) in a well-ventilated area. Avoid creating dust. prep->handle storage Store at -20°C in a tightly sealed container. handle->storage segregate Segregate Waste: - Contaminated PPE - Unused Compound handle->segregate After Use containerize Place in a labeled hazardous waste container. segregate->containerize store_waste Store waste in a designated secure area. containerize->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs

Caption: Standard operating procedure for handling and disposal of 14:0 PE-DTPA (Gd).

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.